4-(Cyclopropylamino)benzonitrile
Description
Properties
IUPAC Name |
4-(cyclopropylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZXUUVOVQTNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651420 | |
| Record name | 4-(Cyclopropylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019607-55-6 | |
| Record name | 4-(Cyclopropylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Cyclopropylamine Moiety in Modern Chemistry
An In-depth Technical Guide to the Synthesis of 4-(Cyclopropylamino)benzonitrile
This compound is a vital chemical intermediate whose value is intrinsically linked to the unique properties of the cyclopropylamine scaffold. The cyclopropyl group is a "bioisostere" of larger, more flexible groups, often used by medicinal chemists to enhance the metabolic stability, potency, and pharmacokinetic properties of drug candidates.[1] Its rigid, three-dimensional structure can lock a molecule into a specific conformation, improving its binding affinity to biological targets. Consequently, synthetic routes to molecules like this compound, which combine this valuable motif with a versatile benzonitrile handle, are of paramount importance to researchers in drug development and materials science.
This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. Moving beyond simple procedural lists, we will explore the mechanistic underpinnings of each method, rationalize the selection of reagents and conditions, and provide detailed, field-tested protocols suitable for a research and development setting.
Core Synthetic Strategies: A Comparative Analysis
The formation of the C-N bond between the aromatic ring and the cyclopropylamine nitrogen is the central challenge in synthesizing the target molecule. Three principal methodologies have proven effective: Palladium-Catalyzed Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr), and the classic Copper-Catalyzed Ullmann Condensation.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, renowned for its broad substrate scope and functional group tolerance.[2] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, traditional methods for C-N bond formation.[2]
Mechanistic Rationale and Causality
The reaction proceeds via a well-established catalytic cycle. The choice of each component is critical and interdependent, designed to facilitate the key steps of oxidative addition and reductive elimination.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern precatalysts are often designed for air stability and high activity.[1] They readily form the active Pd(0) species in situ.
-
Phosphine Ligand: This is arguably the most crucial component. Sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are essential. Their bulk promotes the formation of a monoligated palladium complex, which undergoes reductive elimination more rapidly, increasing turnover frequency and preventing side reactions.[2]
-
Aryl Halide: Aryl bromides and chlorides are common starting materials. While aryl iodides are more reactive, they are also more expensive. Aryl chlorides are often preferred in industrial settings due to lower cost, though they require more active catalyst systems.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the resulting ammonium salt after initial coordination), forming the palladium-amido complex necessary for reductive elimination. Sodium or potassium tert-butoxide is frequently used for this purpose.[3]
Visualizing the Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylamino)benzonitrile
Abstract
4-(Cyclopropylamino)benzonitrile is a substituted aromatic nitrile that has garnered interest within the pharmaceutical and chemical research sectors. Its structure combines the benzonitrile moiety, a versatile precursor and pharmacophore, with a cyclopropylamine group, a structural element known to confer favorable metabolic stability and conformational rigidity in drug candidates.[1][2] This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. We present key data on its molecular identity, lipophilicity, and spectral characteristics. Furthermore, this document details robust, field-proven experimental protocols for its analytical characterization, offering researchers, scientists, and drug development professionals a vital resource for its application and study.
Molecular Identity and Core Physical Properties
Accurate identification and understanding of the basic physical properties are foundational to all subsequent experimental work. This compound is a solid at room temperature and requires specific storage conditions to maintain its integrity.[3]
| Property | Value | Source |
| CAS Number | 1019607-55-6 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀N₂ | [3][4] |
| Molecular Weight | 158.20 g/mol | [3][4][5] |
| IUPAC Name | This compound | [4] |
| InChI Key | SHZXUUVOVQTNCK-UHFFFAOYSA-N | [3][4] |
| SMILES | C1CC1NC2=CC=C(C=C2)C#N | [4] |
| Physical Form | Solid | [3][4] |
| Typical Purity | ≥98% | [3][4] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |
Key Physicochemical Parameters for Drug Discovery
The developability of a chemical entity into a therapeutic agent is heavily influenced by its physicochemical properties. Parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Estimated Value | Scientific Rationale & Implication |
| Lipophilicity (XLogP3) | ~2.5 | This predicted value, based on the closely related analog 4-(propylamino)benzonitrile, indicates moderate lipophilicity.[6] A LogP in this range is often considered optimal for balancing aqueous solubility with cell membrane permeability, suggesting a favorable absorption profile for this compound. |
| Aqueous Solubility | Low | While specific experimental data is not readily available, the predominantly non-polar aromatic and cyclopropyl structures suggest low solubility in water. The presence of a hydrogen bond donor (amine) and acceptor (nitrile) allows for solubility in polar organic solvents like DMSO and methanol. |
| Acidity/Basicity (pKa) | ~4-5 (Amine) | The secondary aniline-type amine is the primary basic center. Its pKa is estimated to be in the range of 4-5, typical for N-alkylanilines. This implies that the compound will be partially protonated at physiological pH, which can influence its interaction with biological targets and its solubility characteristics. |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of structure and the rigorous assessment of purity. The following workflow represents a validated system for the characterization of this compound and related N-substituted benzonitriles.[7][8]
Caption: Standard analytical workflow for identity and purity confirmation.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the gold standard for quantifying the purity of small organic molecules. The choice of a C18 column is driven by the compound's moderate polarity, ensuring good retention and separation from potential non-polar or polar impurities. UV detection is ideal due to the strong chromophore of the benzonitrile system.
Self-Validating Protocol:
-
System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a variable wavelength UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 10% B
-
19-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
Molecular Weight and Identity: Mass Spectrometry (MS)
Causality: Mass spectrometry provides definitive confirmation of the compound's molecular weight. Gas Chromatography-MS (GC-MS) with Electron Ionization (EI) is particularly suitable for relatively volatile and thermally stable molecules like this, offering reproducible fragmentation patterns for structural confirmation.[7]
Self-Validating Protocol:
-
System: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Expected Results:
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 158.1, corresponding to the molecular formula C₁₀H₁₀N₂.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the cyclopropyl group or other characteristic cleavages.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. The predicted chemical shifts are based on extensive spectral libraries of similar benzonitrile and aniline derivatives.[9][10][11]
Self-Validating Protocol:
-
System: Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR Acquisition:
-
Expected Resonances (in CDCl₃):
-
δ 7.3-7.5 (d, 2H): Aromatic protons ortho to the nitrile group.
-
δ 6.6-6.8 (d, 2H): Aromatic protons ortho to the amine group.
-
δ ~4.5-5.5 (br s, 1H): N-H proton.
-
δ ~2.5-2.7 (m, 1H): Cyclopropyl C-H proton.
-
δ ~0.8-1.0 (m, 2H): Cyclopropyl C-H₂ protons.
-
δ ~0.5-0.7 (m, 2H): Cyclopropyl C-H₂ protons.
-
-
-
¹³C NMR Acquisition:
-
Expected Resonances (in CDCl₃):
-
δ ~148-150: Aromatic C-N.
-
δ ~133-135: Aromatic C-H (ortho to nitrile).
-
δ ~118-120: Nitrile (C≡N).
-
δ ~112-114: Aromatic C-H (ortho to amine).
-
δ ~100-102: Aromatic C-CN.
-
δ ~30-32: Cyclopropyl C-H.
-
δ ~6-8: Cyclopropyl C-H₂.
-
-
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and effective method for confirming the presence of key functional groups. The nitrile and secondary amine groups have highly characteristic absorption frequencies.
Self-Validating Protocol:
-
System: PerkinElmer Spectrum Two or equivalent with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect spectrum from 4000 to 650 cm⁻¹.
-
Expected Absorption Bands:
-
~3400 cm⁻¹: N-H stretch (secondary amine).
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2225 cm⁻¹: C≡N stretch (nitrile). This is a sharp, strong, and highly diagnostic peak.
-
~1610 cm⁻¹: Aromatic C=C bending.
-
~1520 cm⁻¹: N-H bending.
-
~1250 cm⁻¹: Aryl C-N stretch.
-
Synthesis and Reactivity Considerations
A plausible and common laboratory synthesis for this compound involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with cyclopropylamine, often catalyzed by a strong base, or through palladium-catalyzed Buchwald-Hartwig amination.
Caption: Common synthetic pathway to the target compound.
Reactivity Insights:
-
Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to the corresponding benzamide or benzoic acid under acidic or basic conditions. It can also be reduced to a primary amine (aminomethyl group), providing a route to other derivatives.[12]
-
Secondary Amine: The amine is nucleophilic and can undergo further reactions such as acylation or alkylation. Its presence is key to the molecule's potential biological activity and also its acid-base properties.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[3]
-
Signal Word: Danger.[3]
-
Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide has detailed the core physicochemical properties and analytical methodologies for this compound. The compound's moderate lipophilicity and structural features make it a molecule of significant interest for medicinal chemistry and drug discovery programs. The provided protocols for HPLC, GC-MS, NMR, and FTIR offer a robust framework for its quality control and structural verification, ensuring data integrity for researchers. A thorough understanding of these properties is the critical first step in unlocking the full potential of this versatile chemical scaffold.
References
- 1. longdom.org [longdom.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1019607-55-6 [sigmaaldrich.com]
- 4. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. parchem.com [parchem.com]
- 6. 4-(Propylamino)benzonitrile | C10H12N2 | CID 22353782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 12. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
The Strategic Intermediate: A Technical Guide to 4-(Cyclopropylamino)benzonitrile in Modern Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the identification of certain molecular scaffolds that consistently impart desirable biological activity. 4-(Cyclopropylamino)benzonitrile (CAS No. 1019607-55-6), a seemingly unassuming aromatic nitrile, has emerged as a critical building block in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors. Its unique combination of a rigid, strained cyclopropyl group and a cyano-substituted aniline core provides a versatile platform for constructing complex molecules that interact with high affinity and specificity with key biological targets. This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal role in the development of next-generation pharmaceuticals. For researchers and drug development professionals, understanding the chemistry and strategic application of this intermediate is key to unlocking new therapeutic possibilities.
Physicochemical Properties and Handling
This compound is a solid at room temperature with a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol .[1][2] Proper handling is crucial, as the compound is classified as hazardous, with warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing skin and serious eye irritation.[1][3]
| Property | Value | Source(s) |
| CAS Number | 1019607-55-6 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂ | [1][4] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Physical Form | Solid | [1][5] |
| Boiling Point | 321.6±25.0 °C (Predicted) | [5] |
| Density | 1.13±0.1 g/cm³ (Predicted) | [5] |
| Storage | Room temperature, sealed in dry, dark place | [1][6] |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound is typically achieved through modern cross-coupling reactions, which offer high efficiency and broad functional group tolerance. The two primary strategies involve Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4][7] This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.
Causality of Experimental Choices:
-
Aryl Halide Choice: 4-Bromobenzonitrile or 4-iodobenzonitrile are often preferred due to their higher reactivity in the oxidative addition step compared to 4-chlorobenzonitrile.
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is crucial. The bulky ligand facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[8]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and regenerate the active catalyst.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and the chosen phosphine ligand (0.02-0.10 eq).
-
Add anhydrous toluene to dissolve the solids.
-
Add cyclopropylamine (1.2-1.5 eq) followed by sodium tert-butoxide (1.5-2.0 eq).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another viable route, particularly when the aromatic ring is activated by a strong electron-withdrawing group, such as the nitrile (cyano) group.[5] In this case, 4-fluorobenzonitrile is the ideal starting material.
Causality of Experimental Choices:
-
Aryl Halide Choice: The fluoride leaving group is highly favored in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The C-F bond cleavage is typically the rate-determining step.[9]
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[5]
-
Base: A base like potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine) is used to scavenge the HF formed during the reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a reaction vessel, add 4-fluorobenzonitrile (1.0 eq), cyclopropylamine (1.5-2.0 eq), and potassium carbonate (2.0-3.0 eq).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 100-140 °C. The reaction can often be accelerated using microwave irradiation.[10]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer multiple times with water to remove DMSO, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Caption: Key synthetic routes to this compound.
Application in Drug Discovery: A Cornerstone for Kinase Inhibitors
The true value of this compound lies in its application as a strategic intermediate in the synthesis of highly selective and potent drug candidates. The cyclopropylamino moiety is a privileged group in medicinal chemistry, known for improving metabolic stability and binding affinity.[11] This scaffold is particularly prominent in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myeloproliferative neoplasms.[12][13]
Case Study: The JAK-STAT Signaling Pathway and Ruxolitinib
The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, proliferation, and inflammation.[1][5][6] Dysregulation of this pathway is implicated in various diseases, including rheumatoid arthritis and myelofibrosis.[5][6] JAK inhibitors, such as Ruxolitinib, function by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins and downregulating the inflammatory response.[12]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
While patents for Ruxolitinib describe its synthesis from intermediates like 3-cyclopentyl-3-oxopropionitrile,[11][14][15] the this compound scaffold represents a closely related and highly valuable structural motif for the discovery of novel JAK inhibitors. The synthesis of such inhibitors would involve the elaboration of the benzonitrile core into a heterocyclic system that mimics the pyrrolo[2,3-d]pyrimidine of Ruxolitinib, while retaining the crucial cyclopropylamino group for interaction with the kinase hinge region.
Structure-Activity Relationship (SAR) Insights
The cyclopropyl group is critical for activity in many kinase inhibitors. Its rigid, three-dimensional nature helps to orient the molecule correctly within the ATP binding pocket, often forming favorable hydrophobic interactions. The nitrogen atom of the amino group typically acts as a hydrogen bond donor, interacting with backbone carbonyls in the hinge region of the kinase. The benzonitrile moiety serves as a versatile anchor that can be readily functionalized to build out the rest of the inhibitor, targeting other regions of the active site to enhance potency and selectivity.[16][17]
Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Development
Beyond kinase inhibition, the aminobenzonitrile scaffold is also a key feature in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral medications for type 2 diabetes.[18][19] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion in a glucose-dependent manner.[20][21] By inhibiting DPP-4, these drugs increase the levels of active GLP-1, leading to improved glycemic control with a low risk of hypoglycemia.[20][21]
The nitrile group in many DPP-4 inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the enzyme, contributing to their high potency. The amino group and the aromatic ring engage in other critical interactions within the active site pockets. While specific examples starting from this compound are not as prominent as in the JAK inhibitor field, the fundamental pharmacophoric elements make it a highly attractive starting point for the design of novel DPP-4 inhibitors.
Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, achievable through robust and scalable methods like the Buchwald-Hartwig amination and SNAr, provides ready access to a scaffold that is pre-validated for interaction with critical therapeutic targets. The proven success of the cyclopropylamino and aminobenzonitrile motifs in marketed drugs, particularly JAK inhibitors, underscores the immense potential of this compound as a starting point for the development of new chemical entities. As researchers continue to explore the chemical space around this privileged core, it is highly probable that this compound will be instrumental in the creation of the next generation of targeted therapies for a wide range of diseases, from autoimmune disorders and cancers to metabolic diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. Video: The JAK-STAT Signaling Pathway [jove.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. US8969335B2 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 10. This compound | 1019607-55-6 [sigmaaldrich.com]
- 11. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baricitinib - Wikipedia [en.wikipedia.org]
- 14. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 15. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]
- 16. Protein kinase C inhibitors; structure-activity relationships in K252c-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-(Cyclopropylamino)benzonitrile
Abstract
This technical guide provides an in-depth analysis of the spectral characteristics of 4-(Cyclopropylamino)benzonitrile, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages foundational principles of spectroscopy and comparative data from structurally related analogs to present a highly accurate, predicted spectral profile. This includes detailed interpretations of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of these spectra, ensuring researchers can confidently characterize this molecule. This work is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds.
Introduction: The Structural Significance of this compound
This compound (C₁₀H₁₀N₂) is a bifunctional molecule of significant interest, incorporating a reactive nitrile group and a secondary cyclopropylamine moiety on a benzene ring. The nitrile group is a versatile precursor for various functional groups, including amines, carboxylic acids, and tetrazoles, while the cyclopropylamine scaffold is a prevalent motif in numerous pharmacologically active compounds, valued for its ability to modulate metabolic stability and binding affinity.
Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides a detailed roadmap for the interpretation of the spectral data of this compound and the experimental logic behind acquiring high-quality data.
Predicted Spectroscopic Profile
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the analysis of its constituent functional groups—a 1,4-disubstituted benzene ring, a cyclopropyl group, a secondary amine, and a nitrile group—and by drawing parallels with the known spectral data of analogs like 4-aminobenzonitrile and cyclopropylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the cyclopropyl ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons ortho to the electron-withdrawing nitrile group are deshielded and appear downfield. They will appear as a doublet due to coupling with H-2 and H-6. |
| ~6.60 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-donating amino group are shielded and appear upfield. They will appear as a doublet due to coupling with H-3 and H-5. |
| ~5.5-6.0 | Broad Singlet | 1H | N-H | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can be concentration and solvent dependent. |
| ~2.50 | Multiplet | 1H | CH (Cyclopropyl) | The methine proton of the cyclopropyl group will be a complex multiplet due to coupling with the adjacent methylene protons. |
| ~0.90 | Multiplet | 2H | CH₂ (Cyclopropyl) | The two methylene protons adjacent to the methine proton will appear as a multiplet. |
| ~0.60 | Multiplet | 2H | CH₂ (Cyclopropyl) | The other two methylene protons of the cyclopropyl ring will also appear as a multiplet. The two sets of methylene protons are diastereotopic and will have different chemical shifts. |
Predicted in CDCl₃ solvent.
Diagram 1: Structural Assignment of ¹H NMR Signals
Caption: Predicted ¹H NMR assignments for this compound.
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C-1 (Aromatic) | The carbon atom bonded to the nitrogen (C-1) is significantly deshielded due to the electron-donating effect of the amino group. |
| ~133 | C-3, C-5 (Aromatic) | The aromatic carbons ortho to the nitrile group are deshielded. |
| ~120 | CN (Nitrile) | The carbon of the nitrile group typically appears in this region. |
| ~114 | C-2, C-6 (Aromatic) | The aromatic carbons ortho to the amino group are shielded. |
| ~100 | C-4 (Aromatic) | The carbon atom bonded to the nitrile group (C-4) is deshielded, but less so than C-1. |
| ~30 | CH (Cyclopropyl) | The methine carbon of the cyclopropyl group. |
| ~15 | CH₂ (Cyclopropyl) | The two equivalent methylene carbons of the cyclopropyl group. Due to the symmetry of the free rotation, they might appear as a single peak. |
Predicted in CDCl₃ solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 | Medium | N-H Stretch | Characteristic of a secondary amine. The peak may be broad. |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the cyclopropyl group. |
| ~2225 | Strong | C≡N Stretch | A very characteristic and strong absorption for a nitrile group conjugated with an aromatic ring. |
| ~1610, ~1520 | Strong | C=C Stretch | Aromatic ring stretching vibrations. |
| ~830 | Strong | C-H Bend | Out-of-plane bending for a 1,4-disubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound (Molecular Weight: 158.20 g/mol ), electron ionization (EI) would likely lead to the following key fragments.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Rationale |
| 158 | [M]⁺• | The molecular ion peak, corresponding to the intact molecule with one electron removed. |
| 157 | [M-H]⁺ | Loss of a hydrogen radical, likely from the N-H or the cyclopropyl methine position. |
| 130 | [M-C₂H₄]⁺• | A common fragmentation for cyclopropylamines, involving the loss of ethene from the cyclopropyl ring. |
| 117 | [M-C₃H₅]⁺ | Loss of the cyclopropyl radical. |
| 103 | [C₇H₅N]⁺• | This fragment corresponds to a benzonitrile radical cation, resulting from the cleavage of the C-N bond between the aromatic ring and the amino group. This is expected to be a prominent peak due to the stability of the fragment. |
Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following experimental protocols are recommended.
NMR Spectroscopy Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Diagram 3: NMR Data Acquisition and Processing Workflow
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
IR Spectroscopy Acquisition
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its speed and sensitivity.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer (or clean ATR crystal/KBr pellet).
-
Place the sample in the IR beam path.
-
Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Acquisition
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this small, relatively volatile molecule. A high-resolution mass spectrometer (HRMS) can provide exact mass measurements, confirming the elemental composition.
-
Sample Introduction:
-
Direct Insertion Probe (DIP): The solid sample is placed in a capillary tube and heated to volatilize it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used for separation and introduction into the mass spectrometer.
-
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce structural features and compare them with the predicted fragments.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles and comparative analysis, offers a robust framework for researchers to identify and characterize this important molecule. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality data. By synthesizing technical accuracy with field-proven insights, this guide aims to empower scientists in their research and development endeavors involving this versatile chemical entity.
The 4-(Cyclopropylamino)benzonitrile Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The 4-(cyclopropylamino)benzonitrile moiety has emerged as a "privileged scaffold" in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of biological targets. Its unique combination of a rigid, three-dimensional cyclopropyl group and an electron-withdrawing nitrile function contributes to favorable binding interactions, metabolic stability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the known biological activities of derivatives containing this core structure. We will delve into their mechanisms of action as potent enzyme inhibitors and receptor modulators, detail the experimental protocols used for their evaluation, and present key structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.
Introduction: The Rise of a Versatile Scaffold
In the landscape of medicinal chemistry, certain chemical motifs consistently appear in a wide range of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, distinct biological targets. The this compound core is a prime example. The cyclopropylamine group, particularly when it is a trans-2-arylcyclopropylamine, can act as a bioisostere for a protonated amine, but with a fixed conformation that can enhance binding affinity and selectivity.[1][2] Furthermore, this group is recognized as a key pharmacophore for inhibiting flavin adenine dinucleotide (FAD)-dependent amine oxidases.[2] The benzonitrile group often serves as a key hydrogen bond acceptor or occupies specific pockets within a target protein, contributing significantly to the molecule's overall potency and properties.[3] This guide will systematically explore the major therapeutic areas where this scaffold has made a significant impact.
Part 1: Epigenetic Modulation - The Inhibition of Lysine-Specific Demethylase 1 (LSD1)
One of the most significant applications of this compound derivatives is in the field of oncology, specifically as inhibitors of Lysine-Specific Demethylase 1 (LSD1).
Mechanism of Action: Reversing Aberrant Gene Silencing in Cancer
LSD1 (also known as KDM1A) is a FAD-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating H3K4me1/2, LSD1 typically represses transcription, while its action on H3K9me1/2 can activate transcription. In many cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, LSD1 is overexpressed.[1][4] This overexpression leads to the aberrant silencing of tumor suppressor genes and differentiation pathways, promoting cancer cell proliferation and survival.[1][2]
Derivatives containing the cyclopropylamine moiety function as mechanism-based irreversible inhibitors.[2] They act as substrates for LSD1, which, in its attempt to oxidize the amine, generates a reactive intermediate that covalently binds to and inactivates the FAD cofactor.[2] This irreversible inhibition provides a durable pharmacodynamic effect, making these compounds highly attractive as anticancer agents.
Caption: Role of LSD1 in gene silencing and its inhibition by cyclopropylamine derivatives.
Structure-Activity Relationship (SAR) and In Vitro Potency
Extensive medicinal chemistry efforts have explored the SAR of this class of inhibitors. The core trans-cyclopropylamine is generally essential for activity. Modifications often focus on the "right-side" functionalization of the molecule to enhance binding affinity in the substrate pocket and improve physicochemical properties.[1] A recent study explored a series of cyclopropylamine-containing cyanopyrimidines, identifying compounds with potent anticancer activity and significant LSD1 inhibition.[5]
| Compound ID | Core Structure | LSD1 IC₅₀ (µM) | Cancer Cell Line Activity | Reference |
| VIIi | Cyanopyrimidine | 1.80 | Potent against MOLT-4, A549, HCT-116 | [5] |
| VIIb | Cyanopyrimidine | 2.25 | Potent against MOLT-4, A549, HCT-116 | [5] |
| Compound 34 | Styrenylcyclopropane | <0.004 | Potent against Kasumi-1 (AML) | [2] |
Experimental Protocol: LSD1 Inhibition Assay (Amplex Red Method)
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), LSD1 enzyme, a suitable substrate (e.g., dimethylated H3K4 peptide), Horseradish Peroxidase (HRP), and Amplex Red reagent.
-
Compound Preparation: Serially dilute the test compounds (this compound derivatives) in DMSO and then in assay buffer to achieve final desired concentrations.
-
Assay Procedure:
-
Add 25 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well black plate.
-
Add 25 µL of the LSD1 enzyme/substrate mixture to each well to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Add 50 µL of a detection mixture containing HRP and Amplex Red to each well.
-
Incubate for an additional 15-30 minutes.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 2: Kinase Inhibition for Anti-Proliferative and Anti-Inflammatory Effects
The benzonitrile scaffold, often in a quinoline or pyrimidine context, is a cornerstone in the development of kinase inhibitors. These enzymes are critical nodes in signaling pathways that control cell growth, differentiation, and survival, making them prime targets in oncology and inflammatory diseases.
Targeted Kinases and Mechanisms of Action
-
Epidermal Growth Factor Receptor (EGFR): 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivatives have been developed as potent inhibitors of EGFR tyrosine kinase.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation. Inhibitors block the ATP binding site, preventing autophosphorylation and subsequent signal transduction.
-
Src Kinase: 4-phenylamino-3-quinolinecarbonitrile derivatives have been optimized as highly potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell motility, adhesion, and proliferation.[7] One such compound, with an IC₅₀ of 1.2 nM, effectively inhibited tumor growth in xenograft models.[7]
-
Checkpoint Kinase 1 (Chk1): Indeno[1,2-c]pyrazol-based benzonitriles have been identified as potent Chk1 inhibitors.[8] Chk1 is a crucial component of the DNA damage response pathway. Its inhibition can potentiate the cytotoxicity of DNA-damaging chemotherapy agents by abrogating cell cycle checkpoints.[8]
Caption: A typical workflow for the discovery and validation of a kinase inhibitor.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced by a kinase reaction, which is then converted into a luminescent signal.
-
Kinase Reaction:
-
In a 96- or 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound (benzonitrile derivative).
-
Incubate at room temperature for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: A lower luminescent signal in the presence of the test compound indicates inhibition. Calculate percent inhibition and determine the IC₅₀ value from a dose-response curve.
Part 3: Selective Androgen Receptor Modulators (SARMs)
Beyond enzyme inhibition, the benzonitrile core is integral to the design of Selective Androgen Receptor Modulators (SARMs).
Mechanism of Action: Tissue-Selective Anabolic Activity
The goal of SARM therapy is to harness the beneficial anabolic effects of androgens (e.g., on muscle and bone) while avoiding their undesirable androgenic effects (e.g., on the prostate).[9] SARMs achieve this by binding to the androgen receptor (AR) and inducing a unique conformational change that results in tissue-specific gene regulation. In a breakthrough study, a 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative was identified as a clinical candidate.[9] This compound, 2f , demonstrated ideal SARM profiles, showing anabolic effects on muscle while having neutral effects on the prostate in preclinical models.[9]
Caption: Differential action of a SARM compared to testosterone in anabolic vs. androgenic tissues.
Experimental Protocol: The Hershberger Assay
The Hershberger assay is the standard in vivo model for identifying and characterizing the activity of androgens and SARMs.
-
Animal Model: Use castrated male rats (to remove endogenous androgen influence).
-
Dosing: Administer the test compound (e.g., compound 2f ) and a reference androgen (e.g., testosterone propionate) daily for a set period (e.g., 10 days). A vehicle control group is also included.
-
Endpoint Measurement: At the end of the study, euthanize the animals and carefully dissect and weigh specific tissues.
-
Anabolic Tissues: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate, seminal vesicles.
-
-
Analysis: Compare the weights of the tissues from the compound-treated groups to the vehicle control. A successful SARM will significantly increase the weight of the levator ani muscle (anabolic effect) without significantly increasing the weight of the prostate or seminal vesicles (low androgenic effect).
Part 4: Other Notable Biological Activities
The versatility of the this compound scaffold extends to other therapeutic areas:
-
Antimalarial Activity: Diamine quinoline methanols designed from the mefloquine scaffold, which incorporate a cyclopropylamino moiety, have shown potency against Plasmodium falciparum.[10] These compounds were designed to maintain antimalarial activity while reducing accumulation in the central nervous system.[10]
-
DPP-4 Inhibition: Quinazolinone derivatives featuring a benzonitrile group have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.[11][12] These compounds showed good inhibitory activity, although they were less potent than the clinical standard, sitagliptin.[11]
-
Antioxidant Activity: Certain 4-cyclopropyl-dihydrothiazole derivatives have been synthesized and evaluated for their antioxidant properties using DPPH and ABTS assays, showing moderate to high activity.[13]
Conclusion and Future Perspectives
The this compound core and its related structures represent a highly fruitful scaffold for modern drug discovery. Its proven success in targeting diverse and critical proteins—from epigenetic modulators like LSD1 to signaling kinases and nuclear receptors—underscores its privileged nature. The primary activities are centered on enzyme inhibition, particularly in the realm of oncology, where derivatives have progressed to advanced preclinical and clinical stages. Future efforts will likely focus on refining the selectivity of these inhibitors, optimizing their pharmacokinetic and safety profiles, and exploring novel conjugates to deliver these potent agents more effectively to target tissues. The continued exploration of this scaffold's chemical space undoubtedly holds promise for the development of next-generation therapeutics.
References
- 1. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting LSD1 in cancer: Molecular elucidation and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
The Strategic Incorporation of 4-(Cyclopropylamino)benzonitrile in Modern Medicinal Chemistry: A Technical Guide
Executive Summary
In the intricate landscape of drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. The 4-(cyclopropylamino)benzonitrile scaffold has emerged as a privileged motif, particularly in the design of targeted therapies such as kinase inhibitors. This guide provides an in-depth technical analysis of this building block, elucidating the physicochemical and pharmacological rationale for its use. We will explore its strategic application, exemplified by its conceptual relationship to potent therapeutic agents, delve into validated synthetic protocols, and discuss the critical structure-activity relationships that govern its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutics.
The Molecular Rationale: Deconstructing this compound
The utility of this compound as a building block is not coincidental; it is a product of the synergistic interplay between its two key structural features: the cyclopropylamine moiety and the para-substituted benzonitrile ring.
The Cyclopropylamine Fragment: A Game of Rigidity and Stability
The cyclopropyl group is far more than a simple saturated ring. Its introduction into a drug candidate imparts a unique set of properties that medicinal chemists strategically exploit:
-
Conformational Rigidity: The three-membered ring of the cyclopropyl group significantly restricts the rotational freedom of the appended amine. This pre-organization of the molecule into a more defined conformation can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity and potency.[1]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to larger alkyl groups.[2] This can improve the pharmacokinetic profile of a drug by increasing its half-life and bioavailability. However, it is crucial to note that cyclopropylamines can, in some contexts, be oxidized to reactive ring-opened intermediates, a potential liability that must be assessed.[2][3][4]
-
Vectorial Exit Point: The cyclopropyl group provides a well-defined, three-dimensional vector for exiting the binding pocket of a target protein. This allows for the exploration of surrounding solvent-exposed regions to further optimize properties like solubility or to introduce additional pharmacophoric features.
The Benzonitrile Moiety: A Key Pharmacophoric Anchor
The benzonitrile group is a versatile pharmacophore frequently employed in kinase inhibitors. Its key functions include:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor. In many kinase inhibitors, this feature is critical for anchoring the molecule to the "hinge" region of the kinase ATP-binding site, a conserved motif that is essential for inhibitory activity.
-
Modulation of Physicochemical Properties: The nitrile group is a polar functionality that can influence the solubility and overall polarity of a molecule. Its electron-withdrawing nature also modulates the pKa of the cyclopropylamine.
-
Metabolic Resistance: The nitrile group is generally robust and not readily metabolized, contributing to the overall stability of the drug molecule.[5]
Application in Kinase Inhibition: The JAK-STAT Pathway
A primary therapeutic area where scaffolds related to this compound have proven invaluable is in the inhibition of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[6][7][8] Dysregulation of this pathway is implicated in a host of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and other autoimmune disorders.[3][9]
As illustrated in Figure 1, JAK inhibitors function by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade downstream effectively mitigates the effects of pro-inflammatory cytokines.
Case Study: Fedratinib - A Conceptual Analogue
While a marketed drug containing the exact this compound fragment is not publicly documented, the FDA-approved JAK2 inhibitor, Fedratinib (Inrebic®) , serves as an outstanding conceptual model to understand its application.[4][6][10][11] Fedratinib is used to treat myelofibrosis, a serious bone marrow disorder.[4]
The core of Fedratinib features an aminopyrimidine scaffold. The strategic value of a building block like this compound lies in its potential to be coupled to such a core, where the cyclopropylamino group would occupy a key binding pocket and the benzonitrile would provide a crucial interaction point. The development of Fedratinib and other kinase inhibitors has provided a wealth of knowledge on the structure-activity relationships (SAR) in this chemical space.
Structure-Activity Relationship (SAR) Insights
The optimization of kinase inhibitors is a meticulous process of iterative design, synthesis, and testing. For a hypothetical inhibitor series based on the this compound scaffold, the following SAR principles would be critical to investigate:
| Moiety | Modification | Predicted Impact on Activity | Rationale |
| Cyclopropyl Group | Replacement with larger cycloalkyl (e.g., cyclobutyl, cyclopentyl) | Potentially decreased potency | Loss of optimal conformational rigidity may lead to an entropic penalty upon binding. |
| Replacement with small alkyl (e.g., ethyl, isopropyl) | Likely decreased potency and metabolic stability | Increased flexibility and introduction of metabolically labile sites. | |
| Amine Linker | N-methylation | Potentially altered potency and selectivity | May introduce steric clashes or improve interactions depending on the specific topology of the target's binding pocket. |
| Benzonitrile Ring | Isomeric substitution (meta- or ortho-nitrile) | Significant loss of potency | The para-position is often optimal for forming the key hydrogen bond with the kinase hinge region. |
| Replacement of nitrile with other H-bond acceptors (e.g., carboxamide) | Variable; may maintain or lose potency | Depends on the precise geometric and electronic requirements of the hinge region. The linear geometry of the nitrile is often ideal. | |
| Substitution on the phenyl ring | Can modulate potency, selectivity, and physicochemical properties | Introduction of, for example, a methoxy or halogen group can be used to probe for additional interactions or to block metabolic hotspots. |
Synthetic Protocols: A Validated Approach
The synthesis of molecules incorporating the this compound scaffold can be approached through established and reliable synthetic methodologies. A common strategy involves the coupling of a pre-functionalized heterocyclic core with the building block.
Synthesis of the this compound Building Block
The building block itself can be synthesized via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination
-
Step 1: To an oven-dried flask, add 4-bromobenzonitrile (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable ligand like Xantphos (0.04 eq).
-
Step 2: Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Step 3: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Step 4: Add anhydrous toluene as the solvent, followed by cyclopropylamine (1.2 eq).
-
Step 5: Heat the reaction mixture to reflux (e.g., 100-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Step 6: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst.
-
Step 7: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 8: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Incorporation into a Kinase Inhibitor Scaffold (Illustrative Example)
The following protocol illustrates how the building block could be incorporated into a pyrimidine core, a common feature in kinase inhibitors like Fedratinib.
-
Step 1: Dissolve the this compound (1.1 eq) and a suitable dichlorinated pyrimidine core (1.0 eq) in a polar aprotic solvent such as n-butanol or dioxane.
-
Step 2: Add a base, such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Step 3: Heat the mixture to a high temperature (e.g., 120-150 °C), potentially using microwave irradiation to accelerate the reaction.
-
Step 4: Monitor the reaction for the formation of the mono-substituted product.
-
Step 5: Upon completion, cool the reaction and purify the intermediate via chromatography.
-
Step 6: The resulting intermediate, now containing the this compound moiety, can be further functionalized at the remaining chlorine position using standard cross-coupling reactions (e.g., Suzuki, Sonogashira, or another Buchwald-Hartwig amination) to complete the synthesis of the target kinase inhibitor.
ADME and Toxicology Profile: A Self-Validating System
A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential for toxicity.
-
Absorption and Distribution: The physicochemical properties of this compound (MW: ~158, calculated LogP: ~2.2) suggest that it is a good starting point for developing orally bioavailable drugs that adhere to Lipinski's Rule of Five.
-
Metabolism: As previously mentioned, the cyclopropyl group is often metabolically robust.[2] However, the potential for CYP-mediated ring-opening of the cyclopropylamine to form reactive metabolites is a known liability that must be carefully evaluated in preclinical studies.[3][4] In vitro assays using liver microsomes or hepatocytes are essential to identify potential metabolic hotspots and to quantify the formation of any reactive species.
-
Toxicity: The benzonitrile moiety itself is not without potential toxicological concerns. High exposures can be associated with irritation and, like other organic nitriles, there is a potential for in vivo decomposition to release cyanide, although this is generally a minor pathway for benzonitriles used in pharmaceuticals.[5] Comprehensive toxicological screening is a mandatory component of any drug discovery program utilizing this scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful and validated building block in the medicinal chemist's toolkit. Its strategic combination of conformational constraint, metabolic stability, and key pharmacophoric features makes it particularly well-suited for the design of kinase inhibitors targeting the JAK-STAT pathway and other related enzyme families. While the journey from a building block to an approved drug is fraught with challenges, a deep understanding of the principles outlined in this guide—from molecular rationale and SAR to synthetic execution and ADME/Tox profiling—provides a solid foundation for success. As our understanding of target biology continues to expand, the judicious application of well-designed building blocks like this compound will remain a cornerstone of innovative drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 1019607-55-6 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models [mdpi.com]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1019607-55-6 [sigmaaldrich.com]
discovery and history of 4-(Cyclopropylamino)benzonitrile
An In-depth Technical Guide to 4-(Cyclopropylamino)benzonitrile: Synthesis, Characterization, and Historical Context
Abstract
This compound (CAS No. 1019607-55-6) is a disubstituted aromatic compound that stands at the confluence of two structurally significant motifs in medicinal chemistry: the benzonitrile core and the cyclopropylamine side chain.[1] The nitrile group, a potent electron-withdrawing entity and a versatile synthetic handle, is a common feature in numerous pharmaceuticals.[1] Simultaneously, the cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and constrain conformational flexibility. This guide provides a comprehensive technical overview intended for researchers and drug development professionals, detailing the historical context, primary synthetic methodologies, rigorous characterization techniques, and the established significance of this compound as a valuable building block in modern organic synthesis.
Historical Perspective: The Convergence of Privileged Scaffolds
The development and synthesis of molecules like this compound did not occur in a vacuum. It represents the logical progression of established principles in medicinal chemistry.[2][3] The journey can be traced through the evolution of two key areas: the application of aminobenzonitriles and the strategic use of C-N cross-coupling reactions.
Historically, aminobenzonitriles have served as foundational precursors in the synthesis of a vast array of heterocyclic compounds, including quinazolines and other scaffolds of biological importance.[4][5] Their utility stems from the dual reactivity of the amino and nitrile functionalities.[4]
The true synthetic accessibility of N-aryl amines, however, was revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. Before the late 20th century, the formation of aryl C-N bonds often required harsh conditions, such as those found in the Ullmann condensation, which limited substrate scope.[6][7] The development of the Buchwald-Hartwig amination in the 1990s marked a paradigm shift, providing a mild, general, and highly efficient method for coupling amines with aryl halides.[8][9][10] This breakthrough made compounds like this compound readily accessible, transforming them from synthetic challenges into off-the-shelf intermediates for discovery programs.
Core Synthetic Methodologies
The synthesis of this compound is fundamentally a problem of forming a carbon-nitrogen bond between an aromatic ring and a secondary amine. Several robust methods are available, each with distinct advantages and mechanistic underpinnings.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for the synthesis of aryl amines due to its exceptional functional group tolerance and mild reaction conditions.[8] The reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10]
Causality of Experimental Design: The choice of components is critical. The palladium precursor (often a Pd(0) or Pd(II) source) forms the active Pd(0) catalyst in situ. The bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) is essential for stabilizing the palladium center, promoting the rate-limiting oxidative addition step, and facilitating the final reductive elimination to release the product.[10] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, forming the active amide nucleophile within the catalytic cycle.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Experimental Protocol: Buchwald-Hartwig Synthesis
-
Reactor Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromobenzonitrile (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene via syringe, followed by cyclopropylamine (1.2 eq).
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield this compound.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, predating modern palladium catalysis.[12] It involves the reaction of an aryl halide with an amine using stoichiometric or catalytic amounts of copper, often at high temperatures.[6][7] The Goldberg reaction is a specific variant for C-N bond formation.[6]
Causality of Experimental Design: Traditional Ullmann conditions are harsh, often requiring temperatures above 200 °C and polar aprotic solvents like DMF or NMP.[6] This is because the reaction proceeds through a copper(I) amide intermediate, and the oxidative addition of the aryl halide to copper is less facile than with palladium.[6] Modern protocols have been developed using soluble copper catalysts and ligands (e.g., phenanthroline, diamines) that allow the reaction to proceed at lower temperatures.[6][13]
Reaction Scheme: Ullmann Condensation
Caption: General scheme for the copper-catalyzed Ullmann C-N coupling.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a direct, metal-free pathway for synthesizing this compound.[14] This mechanism is viable because the strongly electron-withdrawing nitrile group activates the aromatic ring toward nucleophilic attack, particularly at the para position.[15][16]
Causality of Experimental Design: The SNAr mechanism requires two key features on the aromatic ring: a potent electron-withdrawing group (EWG) and a good leaving group (LG).[14] The EWG (in this case, -CN) is necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex.[15] The reaction rate is highly dependent on the leaving group, following the trend F > Cl > Br > I, which is opposite to that of SN1/SN2 reactions. Therefore, 4-fluorobenzonitrile is the ideal substrate for this transformation.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: Two-step addition-elimination mechanism for an SNAr reaction.
Experimental Protocol: SNAr Synthesis
-
Reactor Setup: In a round-bottom flask, dissolve 4-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).
-
Reagent Addition: Add a non-nucleophilic base such as potassium carbonate (2.0 eq) followed by cyclopropylamine (1.5 eq).
-
Reaction: Heat the mixture to 80-120 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture and pour it into ice water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium (Pd) with phosphine ligands[8][9] | Copper (Cu), often with ligands[6][7] | None (metal-free)[14] |
| Typical Temp. | 80 - 110 °C | 120 - 220 °C (classical); 80 - 140 °C (modern)[6] | 80 - 120 °C |
| Substrate Scope | Very broad (Aryl-Cl, Br, I, OTf)[8] | Moderate (Aryl-I, Br)[6] | Limited (Requires activated Aryl-F, Cl)[15] |
| Advantages | High yields, excellent functional group tolerance, mild conditions.[8] | Low-cost catalyst (copper), historically significant. | Metal-free, simple procedure, inexpensive reagents. |
| Disadvantages | Expensive catalyst and ligands, potential for heavy metal contamination.[9] | Harsh conditions, often requires high catalyst loading, narrower scope.[6] | Requires specific activated substrates (EWG ortho or para to LG).[14][16] |
Structural Characterization and Physicochemical Data
Rigorous analytical techniques are employed to confirm the identity and purity of synthesized this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include multiplets in the aromatic region (typically two doublets for the A₂B₂ system), a multiplet for the methine proton of the cyclopropyl group, multiplets for the cyclopropyl methylene protons, and a broad singlet for the N-H proton.[17][18]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons (including the ipso-carbon attached to the nitrogen and the carbon of the nitrile group), as well as signals for the methine and methylene carbons of the cyclopropyl ring.[18]
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The compound will exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular formula, C₁₀H₁₀N₂.[17][19]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. A strong, sharp absorption band is expected around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch. A medium absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine should also be present.[17]
Physicochemical Properties
| Property | Value |
| CAS Number | 1019607-55-6[20] |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol [20] |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | Room temperature, sealed in dry, dark place |
| InChIKey | SHZXUUVOVQTNCK-UHFFFAOYSA-N |
Significance and Application in Drug Discovery
While this compound is not an end-product therapeutic, it is a highly valuable intermediate in the synthesis of more complex, biologically active molecules. Its structure is a recurring motif in patented chemical matter, highlighting its importance to drug development professionals.
The benzonitrile group can act as a hydrogen bond acceptor or serve as a bioisostere for other functional groups. Furthermore, it can be readily hydrolyzed to a carboxylic acid or reduced to a benzylamine, providing a gateway to further chemical diversification. The N-cyclopropyl group, as mentioned, is a classic feature used to enhance drug-like properties. The compound serves as a key building block for synthesizing a range of molecules, including enzyme inhibitors and receptor modulators. For instance, related structures are found in compounds investigated as safeners for herbicides and in various pharmaceutical candidates.[21][22]
Role as a Synthetic Intermediate
Caption: Role of this compound as a key starting material.
Conclusion
This compound is a synthetically accessible and important molecular scaffold. Its discovery and widespread availability are direct results of foundational advances in synthetic organic chemistry, most notably the development of robust C-N cross-coupling methodologies like the Buchwald-Hartwig amination. The convergence of the electronically versatile benzonitrile core and the metabolically favorable cyclopropylamine moiety makes it a prime building block for the construction of novel chemical entities. This guide has detailed the primary synthetic routes, providing the causal logic behind experimental choices, and outlined the analytical methods for its characterization. For researchers in medicinal chemistry and process development, a thorough understanding of this compound's synthesis and properties is essential for its effective application in the discovery of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. History and Development of Medicinal Chemistry | Pharmaguideline [pharmaguideline.com]
- 3. intelligencia.in [intelligencia.in]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. synarchive.com [synarchive.com]
- 13. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. learninglink.oup.com [learninglink.oup.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. rsc.org [rsc.org]
- 19. ijisrt.com [ijisrt.com]
- 20. parchem.com [parchem.com]
- 21. data.epo.org [data.epo.org]
- 22. Benzonitrile patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Theoretical Investigation of 4-(Cyclopropylamino)benzonitrile's Molecular Structure
This guide provides a comprehensive theoretical framework for the structural and spectroscopic analysis of 4-(Cyclopropylamino)benzonitrile, a molecule of interest in medicinal chemistry and materials science. By integrating high-level computational methods with established spectroscopic principles, we aim to furnish researchers, scientists, and drug development professionals with a robust understanding of this compound's fundamental properties. This document emphasizes the rationale behind methodological choices and provides a self-validating system of protocols for reproducible and accurate theoretical studies.
Introduction
This compound belongs to a class of benzonitrile derivatives that are significant scaffolds in the development of therapeutic agents and functional materials. The presence of the electron-withdrawing nitrile group and the electron-donating cyclopropylamino group on the phenyl ring creates a unique electronic environment, influencing the molecule's geometry, reactivity, and spectroscopic signatures. A thorough theoretical investigation is paramount to elucidating these properties, thereby accelerating research and development efforts. This guide will delve into the application of Density Functional Theory (DFT) to predict and analyze the structural, vibrational, and electronic characteristics of this compound.
Part 1: Computational Methodology: The 'Why' Behind the 'How'
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). Its balance between accuracy and computational cost makes it the ideal tool for our investigation.
The Choice of Functional and Basis Set
For our theoretical calculations, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is not arbitrary; B3LYP has a proven track record of providing excellent descriptions of molecular geometries and vibrational frequencies for a wide range of organic compounds.[1][2][3] It adeptly incorporates electron correlation, which is crucial for accurately modeling the electronic structure of conjugated systems like this compound.
The functional is paired with the 6-311++G(d,p) basis set. This Pople-style basis set is chosen for its flexibility and comprehensive nature:
-
6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in chemical bonding.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen atoms. These are essential for describing the behavior of electrons far from the nucleus, which is critical for systems with lone pairs and for accurately calculating properties like electron affinity and proton affinity.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to model the anisotropic nature of chemical bonds accurately.
All calculations are performed using a software package like Gaussian.[4] The initial geometry of this compound is optimized without any symmetry constraints to find the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[5]
A Self-Validating Workflow
The integrity of our theoretical study hinges on a workflow that is internally consistent and validated at each step.
Caption: A self-validating computational workflow for theoretical analysis.
Part 2: Structural and Spectroscopic Characterization
With a reliable computational methodology in place, we can now predict and analyze the key structural and spectroscopic features of this compound.
Molecular Geometry
The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles. For this compound, we expect a largely planar benzonitrile moiety with the cyclopropyl group oriented to minimize steric hindrance. The C-N bond connecting the amino group to the phenyl ring is expected to have some double bond character due to electron delocalization.
| Parameter | Predicted Value (Å or °) | Justification |
| C≡N Bond Length | ~1.15 Å | Typical for a nitrile group conjugated with an aromatic ring. |
| C-C (Aromatic) | ~1.39 - 1.41 Å | Characteristic of a substituted benzene ring. |
| C-N (Amino) | ~1.37 Å | Shorter than a typical C-N single bond (~1.47 Å) due to resonance. |
| N-H Bond Length | ~1.01 Å | Standard for a secondary amine. |
| C-N-C Bond Angle | ~125° | Indicative of sp² hybridization of the nitrogen atom. |
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. Theoretical frequency calculations allow for the assignment of experimentally observed vibrational bands.[1][3]
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
-
Sample Preparation : For FT-IR, the solid sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.
-
Data Acquisition : FT-IR spectra are recorded in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded in the 4000-100 cm⁻¹ range.[1]
-
Data Analysis : The recorded spectra are compared with the theoretically predicted vibrational frequencies. A scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and basis set imperfections.[6]
Key Predicted Vibrational Modes:
| Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3400-3500 | Stretching vibration of the amino group N-H bond. |
| C-H (Aromatic) | ~3050-3100 | Stretching vibrations of the C-H bonds on the phenyl ring.[1] |
| C≡N Stretch | ~2230-2240 | Characteristic strong absorption of the nitrile group. |
| C=C (Aromatic) | ~1500-1600 | In-plane stretching vibrations of the phenyl ring. |
| C-N Stretch | ~1250-1350 | Stretching vibration of the C-N bond of the amino group. |
| C-H (Cyclopropyl) | ~2900-3000 | Stretching vibrations of the C-H bonds on the cyclopropyl ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shift calculations provide a powerful means to assign experimental spectra and confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for such calculations.[4][7]
Computational Protocol: GIAO NMR Calculations
-
Methodology : Employ the GIAO method at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.
-
Referencing : Calculated isotropic shielding values are referenced to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is then calculated as δ = σ(TMS) - σ(sample).
-
Solvent Effects : For more accurate predictions, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
Predicted ¹H and ¹³C Chemical Shifts (in ppm, referenced to TMS):
-
¹H NMR : Protons on the phenyl ring will appear in the aromatic region (~6.5-8.0 ppm). The N-H proton will likely be a broad singlet. The cyclopropyl protons will have characteristic shifts in the aliphatic region.
-
¹³C NMR : The nitrile carbon will be significantly downfield (~118-120 ppm). Aromatic carbons will appear in the range of ~110-150 ppm. The carbons of the cyclopropyl group will be in the upfield region.
Electronic Properties and UV-Vis Spectroscopy
The electronic properties of this compound are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition properties.[2][8]
Caption: Relationship between HOMO, LUMO, and electronic transitions.
HOMO-LUMO Analysis:
-
HOMO : The HOMO is expected to be localized primarily on the electron-rich cyclopropylamino group and the phenyl ring, reflecting its role as the primary electron donor.
-
LUMO : The LUMO is anticipated to be concentrated on the electron-deficient benzonitrile moiety, particularly the C≡N group, which acts as the electron acceptor.
-
Energy Gap (ΔE) : A smaller HOMO-LUMO gap suggests higher chemical reactivity and a lower energy electronic transition, which would correspond to a longer wavelength absorption in the UV-Vis spectrum.[8]
UV-Vis Spectroscopy:
Theoretical UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT).[4][6] The calculations will provide the excitation energies and oscillator strengths for the electronic transitions. For this compound, a significant π → π* transition is expected, corresponding to the charge transfer from the HOMO to the LUMO. This transition will likely result in a strong absorption band in the UV region.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[9][10][11] The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
Predicted MEP features for this compound:
-
Red Region : A region of high negative potential is expected around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack.
-
Blue Region : Regions of positive potential are anticipated around the hydrogen atoms, particularly the N-H proton, making it a potential site for nucleophilic interaction.
-
Green/Yellow Regions : The aromatic ring will likely exhibit intermediate potential.
Caption: Correlation between MEP color-coding and chemical reactivity.
Conclusion
This in-depth technical guide outlines a comprehensive theoretical approach for the structural and spectroscopic characterization of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, we can reliably predict its molecular geometry, vibrational frequencies, NMR chemical shifts, electronic properties, and reactivity patterns. The protocols and rationale detailed herein provide a solid foundation for researchers to conduct their own theoretical investigations, fostering a deeper understanding of this important molecule and its derivatives. The synergy between computational predictions and experimental data is crucial for advancing the fields of drug discovery and materials science.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MEP [cup.uni-muenchen.de]
- 10. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Methodological & Application
use of 4-(Cyclopropylamino)benzonitrile in Suzuki coupling reactions
An In-Depth Guide to the Application of 4-(Cyclopropylamino)benzonitrile in Suzuki Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Scaffolds with a Cornerstone Reaction
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are core structures in pharmaceuticals, agrochemicals, and advanced materials.[1]
This guide focuses on the strategic application of This compound , a versatile and increasingly important building block in medicinal chemistry. This molecule uniquely combines two privileged structural motifs:
-
The Benzonitrile Moiety: The nitrile group is a valuable pharmacophore, acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key intermediate for further chemical transformations.[3][4][5] Its presence can enhance binding affinity to biological targets and modulate physicochemical properties.[5]
-
The Cyclopropylamine Moiety: This small, strained ring introduces conformational rigidity, which can improve binding selectivity and potency.[6] Furthermore, the cyclopropyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, a critical attribute in drug design.
By employing the Suzuki coupling, researchers can efficiently couple this compound (or its halogenated derivatives) with a diverse array of organoboron reagents. This strategy provides a direct and modular route to novel biaryl compounds, expanding the chemical space available for drug discovery and development. This document provides a detailed exploration of the underlying mechanism, practical experimental protocols, and the strategic importance of this synthetic approach.
Part 1: Mechanistic Insights – The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction stems from a well-defined catalytic cycle involving a palladium catalyst.[1][7] Understanding this cycle is paramount for reaction optimization and troubleshooting. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a catalytically active, electron-rich Palladium(0) species. This complex reacts with an organohalide (R¹-X), such as a bromo- or iodo-substituted this compound. The palladium atom inserts itself into the carbon-halogen bond, undergoing oxidation from Pd(0) to a Pd(II) state and forming a new organopalladium complex.[1][8] This step is often the rate-determining step of the entire cycle.[8]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron reagent (e.g., a boronic acid, R²-B(OH)₂) to the Pd(II) complex. Crucially, this process requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R²-B(OH)₃⁻), which facilitates the transfer of the R² group to the palladium center, displacing the halide.[1][7] The exact mechanism of this ligand exchange is still a subject of detailed study.[1]
-
Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) on the Pd(II) complex are coupled, forming the new C-C bond of the desired product (R¹-R²). This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Part 2: A Practical Guide to Reaction Components and Conditions
The success of a Suzuki coupling reaction hinges on the judicious selection of its core components. The electronic and steric properties of the this compound substrate must be considered when choosing the optimal catalyst, base, and solvent system.
| Component | Examples | Role & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | These are common pre-catalysts that are reduced in situ to the active Pd(0) species. The choice depends on stability, cost, and compatibility with other reagents. |
| Ligand | Phosphines: PPh₃, PCy₃, SPhos, RuPhos, XPhosNHCs: IMes, IPr | Ligands are critical for stabilizing the Pd(0) catalyst, preventing aggregation, and modulating its reactivity.[10][11] Bulky, electron-rich phosphine ligands (like SPhos) or N-Heterocyclic Carbenes (NHCs) are often required for coupling challenging substrates, such as aryl chlorides or sterically hindered partners. |
| Organoboron Reagent | Arylboronic acids, Arylboronate esters (e.g., pinacol esters) | Boronic acids are the most common coupling partners due to their commercial availability and stability. Boronate esters can offer enhanced stability and are sometimes used for substrates that are incompatible with the conditions for boronic acid synthesis. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is essential for activating the boronic acid for transmetalation.[7] The choice of base is critical; inorganic carbonates are widely used. K₃PO₄ is a moderately strong base effective in many systems, while Cs₂CO₃ is stronger and often used for less reactive substrates. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, often with Water | The solvent must solubilize the reactants and facilitate the reaction at the desired temperature. Aprotic polar solvents are common. Often, an aqueous co-solvent is used (e.g., Toluene/H₂O) to help dissolve the inorganic base and facilitate the formation of the boronate complex. |
Part 3: Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid.
Objective: To synthesize 3-(Biphenyl-4-yl)-4-(cyclopropylamino)benzonitrile.
Reaction Scheme: (3-Bromo-4-(cyclopropylamino)benzonitrile) + (4-Biphenylboronic acid) --[Pd Catalyst, Base, Solvent]--> 3-(Biphenyl-4-yl)-4-(cyclopropylamino)benzonitrile
Materials and Equipment
-
Reagents: 3-Bromo-4-(cyclopropylamino)benzonitrile, 4-Biphenylboronic acid, Palladium(II) Acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Phosphate Tribasic (K₃PO₄), Toluene (anhydrous), Deionized Water.
-
Equipment: Round-bottom flask, magnetic stirrer hotplate, condenser, nitrogen or argon gas line with manifold, rubber septa, syringes, needles, standard laboratory glassware for workup, rotary evaporator, flash chromatography system.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-(cyclopropylamino)benzonitrile (1.0 eq), 4-Biphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Add the palladium pre-catalyst, Pd(OAc)₂ (0.02 eq, 2 mol%), and the ligand, SPhos (0.04 eq, 4 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the catalyst.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add anhydrous Toluene and deionized water (e.g., in a 4:1 ratio by volume) to the flask. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).
-
Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot can be removed via syringe, quenched with water, extracted with ethyl acetate, and analyzed. The reaction is typically complete within 4-16 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the flask to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual base and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired biaryl product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Part 4: Applications and Strategic Importance in Drug Discovery
The synthesis of novel biaryl structures derived from this compound is of high strategic value in medicinal chemistry. The resulting scaffolds are often explored as inhibitors of kinases, protein-protein interactions, and other key biological targets.
-
Scaffold Hopping and Library Synthesis: The Suzuki coupling allows for the rapid generation of a library of analogues by varying the organoboron coupling partner. This enables systematic exploration of the structure-activity relationship (SAR), which is fundamental to lead optimization in drug discovery programs.[12][13]
-
Modulation of Physicochemical Properties: The nitrile group is a key modulator of a molecule's properties. It is a strong hydrogen bond acceptor and its high dipole moment can influence cell permeability and oral bioavailability.[5] Its replacement of other groups can fine-tune lipophilicity.
-
Bioisosteric Replacement: In drug design, the benzonitrile moiety can serve as a bioisostere for other functional groups, such as aldehydes or even phenyl rings, helping to improve the metabolic profile or patentability of a new chemical entity.
-
Approved Therapeutics: The importance of the benzonitrile scaffold is highlighted by its presence in FDA-approved drugs like the anti-cancer agent Alectinib and the anti-inflammatory Crisaborole, demonstrating its compatibility with biological systems and its utility in achieving desired therapeutic effects.[4]
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is an indispensable tool for the functionalization of this compound. This reaction provides a robust, versatile, and efficient pathway to a wide range of novel biaryl compounds that are of significant interest to the pharmaceutical and materials science industries. By understanding the core principles of the catalytic cycle and carefully selecting reaction components, researchers can effectively leverage this powerful transformation to accelerate the discovery and development of next-generation molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new derivatives of aryl-clonazepam via Suzuki Cross-coupling reaction | European Journal of Chemistry [eurjchem.com]
- 13. chemrxiv.org [chemrxiv.org]
protocol for N-arylation of 4-aminobenzonitrile with cyclopropylboronic acid
An Application Guide for the Synthesis of N-(4-cyanophenyl)cyclopropanamine
Abstract
This document provides a comprehensive technical guide for the N-arylation of 4-aminobenzonitrile with cyclopropylboronic acid to synthesize N-(4-cyanophenyl)cyclopropanamine, a valuable building block in medicinal chemistry and materials science. The protocol leverages the Chan-Lam cross-coupling reaction, a copper-catalyzed method known for its operational simplicity and tolerance of various functional groups. We present a detailed, step-by-step experimental procedure, a discussion of the underlying reaction mechanism, and an analysis of critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-characterized method for constructing C(sp³)-N bonds.
Introduction: The Significance of N-Cyclopropyl Arylamines
The incorporation of a cyclopropyl moiety into pharmacologically active molecules is a widely employed strategy in drug discovery. This small, strained ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a compound. The target molecule, N-(4-cyanophenyl)cyclopropanamine, combines this valuable cyclopropyl group with a functionalized aniline core, making it a key intermediate for synthesizing kinase inhibitors, receptor modulators, and other therapeutic agents.
Traditionally, forming C-N bonds, particularly with sterically demanding groups like cyclopropyl, can be challenging and often requires harsh reaction conditions.[1] The Chan-Lam coupling reaction offers a significant advantage over classic methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination by utilizing an inexpensive copper catalyst and often proceeding under mild, aerobic conditions at room temperature.[1][2][3] This protocol details a robust and scalable Chan-Lam approach for the target transformation.
Reaction Principle: The Chan-Lam Coupling Mechanism
The Chan-Lam coupling is a versatile copper-catalyzed oxidative cross-coupling reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound.[2] Unlike palladium-catalyzed cross-couplings that pair a nucleophile with an electrophile (like an aryl halide), the Chan-Lam reaction uniquely couples two nucleophilic partners.[1][3]
The catalytic cycle is generally understood to proceed through the following key steps:
-
Transmetalation: The cyclopropylboronic acid coordinates to the copper(II) catalyst. In the presence of a base, the 4-aminobenzonitrile is deprotonated, forming a copper(II)-amidate complex and transferring the cyclopropyl group from boron to copper.
-
Oxidation/Disproportionation: The resulting intermediate may undergo disproportionation or oxidation to form a key, highly reactive copper(III) species.
-
Reductive Elimination: This high-valent copper complex undergoes reductive elimination, forging the desired C-N bond to release the N-(4-cyanophenyl)cyclopropanamine product and a copper(I) species.[1]
-
Catalyst Regeneration: Atmospheric oxygen serves as the terminal oxidant to regenerate the active copper(II) catalyst from the copper(I) species, completing the catalytic cycle.[1][2][3]
The diagram below illustrates this proposed catalytic pathway.
Caption: Proposed catalytic cycle for the Chan-Lam N-cyclopropylation.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Purpose |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 1.0 | 1.18 g (10 mmol) | Substrate |
| Cyclopropylboronic Acid | C₃H₇BO₂ | 85.90 | 1.5 | 1.29 g (15 mmol) | Coupling Partner |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | 0.1 | 182 mg (1 mmol) | Catalyst |
| Pyridine | C₅H₅N | 79.10 | 2.0 | 1.58 g (20 mmol) | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Solvent |
| Molecular Sieves, 4Å | - | - | - | ~2 g | Dehydrating Agent |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for elevated temperatures)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
The entire process from setup to purification is outlined in the workflow diagram below.
Caption: Experimental workflow for N-arylation.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (1.18 g, 10 mmol), cyclopropylboronic acid (1.29 g, 15 mmol), copper(II) acetate (182 mg, 1 mmol), and activated 4Å molecular sieves (~2 g).
-
Scientist's Note: The molecular sieves are added to sequester water, which can promote the unwanted protodeboronation of the boronic acid, reducing yield.[3]
-
-
Solvent and Base Addition: Add 50 mL of dichloromethane (DCM) to the flask, followed by pyridine (1.58 g, 20 mmol). The reaction is performed open to the air.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction mixture will typically turn a deep green or blue color.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours. Check for the disappearance of the 4-aminobenzonitrile spot.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts and molecular sieves, washing the pad with additional DCM (~20 mL). Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).
-
Scientist's Note: The ammonium chloride wash helps to remove residual pyridine and copper salts from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford pure N-(4-cyanophenyl)cyclopropanamine.
Discussion of Critical Parameters
The success of the Chan-Lam coupling is dependent on the careful selection of several key parameters.
-
Catalyst Source: While copper(II) acetate is a reliable and inexpensive choice, other copper sources like CuCl₂, CuSO₄, and Cu(OTf)₂ can also be used.[1] The choice may depend on the specific substrates and desired reaction kinetics.
-
Solvent Choice: Dichloromethane (DCM) is an effective solvent for this transformation. However, other solvents such as methanol, acetonitrile, or THF have been successfully employed in Chan-Lam reactions.[1][6] The solvent can influence reaction rates and solubility of the reagents.[7][8] For instance, polar protic solvents can stabilize ions, which may affect reaction intermediates.[7][9]
-
Base Selection: The base is critical. While pyridine is used here, other organic bases (e.g., triethylamine) or inorganic bases (e.g., K₂CO₃) can be screened for optimization.[2][4] In some cases, the base may also act as a ligand for the copper catalyst.[4]
-
Atmosphere: A key advantage of the Chan-Lam reaction is its compatibility with an ambient air atmosphere, where O₂ acts as the terminal oxidant to regenerate the Cu(II) catalyst.[2][3] This removes the need for strict inert atmosphere techniques often required for other cross-coupling reactions.
Troubleshooting and Safety
-
Low Yield: If the yield is low, ensure the cyclopropylboronic acid is of good quality, as boronic acids can degrade over time. Consider increasing the catalyst loading to 15-20 mol% or screening alternative bases and solvents.
-
Side Products: The primary side reactions are the homocoupling of the boronic acid and protodeboronation.[1] Ensuring an anhydrous environment with molecular sieves helps minimize the latter.
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a volatile and potentially hazardous solvent. Pyridine has a strong, unpleasant odor and is flammable. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Chan-Lam N-cyclopropylation of 4-aminobenzonitrile presented here is an efficient, practical, and scalable method for synthesizing a key chemical intermediate. Its operational simplicity, use of an inexpensive catalyst, and mild reaction conditions make it a highly attractive alternative to other C-N bond-forming strategies. This protocol provides a solid foundation for researchers to produce this valuable compound and explore its applications in pharmaceutical and materials development.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent advances in Chan–Lam coupling reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
The Strategic Application of 4-(Cyclopropylamino)benzonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Significance of the Cyclopropylamino Moiety in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases.[1] The design of small molecules that can effectively target the ATP-binding site of specific kinases is a proven strategy for therapeutic intervention.[1] Within the vast chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged" due to their favorable interactions with the kinase domain. The 4-(cyclopropylamino)benzonitrile scaffold has garnered significant interest as a versatile building block for the synthesis of such targeted therapies. The cyclopropyl group, with its unique conformational rigidity and electronic properties, can enhance binding affinity and metabolic stability, while the benzonitrile moiety provides a key anchor point for building more complex molecular architectures. This guide provides a detailed exploration of the application of this compound in the synthesis of advanced kinase inhibitors, with a focus on a case study of Omipalisib (GSK2126458), a potent PI3K/mTOR inhibitor.
Core Application: A Synthetic Blueprint for Potent Kinase Inhibitors
The primary application of this compound in this context is as a key intermediate in the construction of heterocyclic cores that are central to many kinase inhibitors. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic nitrile (or a precursor to other functional groups), allows for a variety of synthetic transformations. Common synthetic strategies involve leveraging the cyclopropylamino group for C-N bond formation reactions, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution, to couple it with a core heterocyclic scaffold. The benzonitrile group can be retained for its polar interactions within the kinase binding pocket or can be chemically modified.
A prime example of a kinase inhibitor that embodies the structural elements derivable from a cyclopropylamino-substituted aromatic is Omipalisib (GSK2126458). Omipalisib is a highly potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both critical nodes in a signaling pathway frequently hyperactivated in cancer.[2]
The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common event in human cancers, often driven by mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[2][5] This makes the PI3K/mTOR pathway a high-priority target for anticancer drug development.
Below is a diagram illustrating the central role of PI3K and mTOR in this critical signaling cascade.
Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of Omipalisib.
Data Presentation: The Potency of Omipalisib (GSK2126458)
The following table summarizes the remarkable in vitro potency of Omipalisib against various PI3K isoforms and mTOR complexes, underscoring the effectiveness of inhibitors designed from scaffolds related to this compound.
| Target | Ki (nM) |
| p110α | 0.019 |
| p110β | 0.13 |
| p110δ | 0.024 |
| p110γ | 0.06 |
| mTORC1 | 0.18 |
| mTORC2 | 0.3 |
| Data sourced from MedChemExpress and Selleck Chemicals.[6][7] |
Experimental Protocols: A Proposed Synthetic Route
While the exact synthetic route to Omipalisib starting from this compound is proprietary, a plausible and instructive multi-step synthesis can be proposed based on established palladium-catalyzed cross-coupling reactions, which are workhorses in modern pharmaceutical synthesis.[8] This protocol outlines the key transformations that would be required.
Workflow Diagram: Synthesis of a Kinase Inhibitor Core
References
- 1. rcsb.org [rcsb.org]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 4-(Cyclopropylamino)benzonitrile
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 4-(Cyclopropylamino)benzonitrile, a key intermediate in the development of various therapeutic agents. The synthesis is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This guide offers a detailed experimental protocol, including considerations for catalyst selection, reaction optimization, and scalable work-up and purification procedures. Additionally, a thorough safety analysis of the reactants and process is presented to ensure safe laboratory and pilot-plant operations. The information is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into the structure of kinase inhibitors and other targeted therapeutics. The presence of the cyclopropylamino moiety can enhance metabolic stability and improve binding affinity to biological targets. As demand for this intermediate grows, the need for a robust, scalable, and economically viable synthetic process becomes paramount.
The Buchwald-Hartwig amination has emerged as one of the most powerful methods for the synthesis of aryl amines from aryl halides.[1][2] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, due to its broad substrate scope, functional group tolerance, and generally high yields.[1] This application note details a scalable protocol for the synthesis of this compound via the Buchwald-Hartwig amination of 4-fluorobenzonitrile with cyclopropylamine.
Synthetic Strategy: The Buchwald-Hartwig Amination
The chosen synthetic route is the direct N-arylation of cyclopropylamine with 4-fluorobenzonitrile using a palladium catalyst. This approach is favored for its atom economy and convergence.
The general transformation is as follows:
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[1]
Rationale for Reactant Selection
-
4-Fluorobenzonitrile: This starting material is commercially available and relatively inexpensive. The carbon-fluorine bond is known to be activated towards oxidative addition to palladium, especially with electron-withdrawing groups like the nitrile present on the aromatic ring.
-
Cyclopropylamine: This primary amine is the desired N-substituent. The coupling of primary alkylamines can sometimes be challenging due to the potential for β-hydride elimination and the formation of catalytically inactive palladium bis(amine) complexes.[3] However, the use of appropriate bulky and electron-rich ligands can mitigate these side reactions.
Process Safety and Hazard Analysis
A thorough understanding of the hazards associated with all chemicals is critical for safe operation, particularly at scale.
| Compound | CAS Number | Key Hazards | Safety Precautions |
| 4-Fluorobenzonitrile | 1194-02-1 | Harmful if swallowed, in contact with skin, or if inhaled. Combustible solid.[3][4] | Wear protective gloves, clothing, eye, and face protection. Ensure adequate ventilation. Keep away from heat, sparks, and open flames.[3][4] |
| Cyclopropylamine | 765-30-0 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][2][5][6] | Keep away from heat and ignition sources. Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or under a fume hood.[1][2][5][6] |
| Palladium Catalyst | Varies | May be flammable and toxic. Heavy metal hazard. | Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE). |
| Phosphine Ligands | Varies | Often air-sensitive and can be toxic. | Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate PPE. |
| Sodium tert-butoxide | 865-48-5 | Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. | Handle under an inert, dry atmosphere. Keep away from water and moisture. Wear appropriate PPE. |
| Toluene | 108-88-3 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. | Keep away from heat and ignition sources. Use in a well-ventilated area. Wear appropriate PPE. |
Experimental Protocol: Scaled-Up Synthesis
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate contained environment.
Equipment
-
2 L 4-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Addition funnel.
-
Standard laboratory glassware.
-
Filtration apparatus (e.g., Buchner funnel and flask).
-
Rotary evaporator.
Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 4-Fluorobenzonitrile | 121.11 | 100.0 | 0.826 | 1.0 |
| Cyclopropylamine | 57.09 | 56.7 | 0.993 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 1.51 | 0.00165 (0.0033 Pd) | 0.004 |
| BrettPhos | 536.68 | 3.55 | 0.00661 | 0.008 |
| Sodium tert-butoxide | 96.10 | 111.3 | 1.158 | 1.4 |
| Toluene (anhydrous) | - | 1 L | - | - |
Note: The selection of BrettPhos is based on its demonstrated broad utility and effectiveness in challenging C-N cross-coupling reactions.
Reaction Setup and Execution
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions [escholarship.org]
- 5. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1019607-55-6 [sigmaaldrich.com]
Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantitative Determination of 4-(Cyclopropylamino)benzonitrile
Abstract
This application note details a robust and reliable analytical method for the precise quantification of 4-(Cyclopropylamino)benzonitrile, a key intermediate in pharmaceutical synthesis. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and dependable technique in quality control laboratories. The protocol herein provides a comprehensive guide, from sample preparation to full method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We will elucidate the rationale behind the selection of chromatographic parameters and provide detailed, step-by-step protocols for both the analytical procedure and its validation. The objective is to establish a method that is specific, linear, accurate, precise, and robust, ensuring its fitness for the intended purpose of quantifying this compound in bulk substance or in-process control samples.
Introduction
This compound (CAS: 1019607-55-6, Molecular Formula: C₁₀H₁₀N₂) is an organic compound featuring a benzonitrile scaffold, which is a pivotal structural motif in the development of various biologically active molecules.[3][4] As an intermediate, its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a validated, high-fidelity analytical method is indispensable for its quantification.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, thereby creating a self-validating and trustworthy protocol. The chosen method, RP-HPLC with UV detection, is predicated on the compound's structural characteristics—specifically, the benzene ring and nitrile group, which act as a strong chromophore suitable for UV detection.
Experimental
Materials and Reagents
-
Reference Standard: this compound, purity ≥98% (Sigma-Aldrich or equivalent)[3]
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Reagents: Orthophosphoric Acid (AR Grade)
-
Equipment:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm, Nylon or PTFE)
-
Ultrasonic bath
-
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation and peak shape. A C18 stationary phase was chosen for its versatility in retaining moderately polar compounds via hydrophobic interactions. Acetonitrile was selected as the organic modifier due to its low viscosity and UV cutoff. An acidic mobile phase (pH ~2.5) using phosphoric acid is employed to ensure the secondary amine on the cyclopropylamino group is protonated, which minimizes peak tailing that can occur from interactions with residual silanols on the silica backbone.[5]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water, 50:50 v/v)
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Make up to the mark with diluent and mix thoroughly.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Prepare a 250 mL solution following the same procedure as the Standard Stock Solution, resulting in a 100 µg/mL concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The following protocol is based on the ICH Q2(R2) guideline.[6][7]
References
- 1. database.ich.org [database.ich.org]
- 2. youtube.com [youtube.com]
- 3. This compound | 1019607-55-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Dequalinium and Benzonitrile on Different Columns | SIELC Technologies [sielc.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 4-(Cyclopropylamino)benzonitrile in Human Plasma
Abstract
This application note details a robust, sensitive, and selective High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 4-(Cyclopropylamino)benzonitrile in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. The methodology encompasses a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines to ensure data integrity and reliability for regulatory submissions.[1][2][3][4][5]
Introduction
This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. HPLC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[6] This note describes a complete workflow, from sample preparation to data analysis, providing a validated protocol that can be readily implemented in a bioanalytical laboratory.
The core of this method lies in the specific and sensitive detection of the analyte using the Multiple Reaction Monitoring (MRM) mode, which significantly reduces matrix interference and enhances the signal-to-noise ratio.[7][8][9][10] The validation of this method adheres to the harmonized principles of the ICH M10 guideline, ensuring its suitability for its intended purpose in supporting drug development programs.[2][3][5]
Experimental
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Internal Standard (IS): this compound-d4 (or a suitable structural analog if a stable isotope-labeled standard is unavailable)
-
Solvents: HPLC-grade acetonitrile and methanol; LC-MS grade water and formic acid.
-
Chemicals: Ammonium acetate
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of delivering reproducible gradients at flow rates from 0.2 to 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column with polar-embedded or polar-endcapped chemistry is recommended for good retention and peak shape of polar analytes.[11][12][13] A common column dimension is 2.1 x 50 mm with a particle size of ≤ 3 µm.
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
Calibration curve (CC) standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into drug-free human plasma.[14][15][16][17] The concentration range should be selected to cover the expected in-vivo concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[6][18][19][20][21]
Protocol:
-
To 100 µL of plasma sample (CC, QC, or unknown), add 50 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.
Diagram: Sample Preparation Workflow
Caption: Protein precipitation workflow for plasma samples.
HPLC Method
The chromatographic separation is critical for resolving the analyte from endogenous matrix components.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table Below |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
Mass Spectrometry Method
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The aromatic amine structure of this compound is expected to ionize efficiently in ESI+.[22]
MS/MS Parameter Optimization: The cone voltage and collision energy for the analyte and internal standard must be optimized to maximize the signal intensity of the precursor and product ions.[23][24][25][26][27] This is typically done by infusing a standard solution of each compound into the mass spectrometer and varying these parameters.
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 159.1 | 117.1 | 30 | 25 |
| This compound-d4 | 163.1 | 121.1 | 30 | 25 |
Note: The precursor ion corresponds to [M+H]+. The product ions are hypothetical and would need to be determined experimentally.
Diagram: MRM Logic
Caption: Principle of Multiple Reaction Monitoring (MRM).
Bioanalytical Method Validation
The method was validated according to the ICH M10 guidelines, which encompass the following parameters:[1][2][3][4][5]
Selectivity and Specificity
The method's ability to differentiate and quantify the analyte from endogenous matrix components was assessed by analyzing blank plasma samples from at least six different sources.
Calibration Curve and Linearity
The linearity of the method was evaluated by analyzing calibration curves on three separate occasions. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in six replicates.
Acceptance Criteria (ICH M10):
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Hypothetical Validation Data Summary:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 1.0 | -5.2 | 8.5 | -3.8 | 9.7 |
| Low QC | 3.0 | 2.1 | 6.3 | 3.5 | 7.1 |
| Mid QC | 50 | -1.5 | 4.1 | -0.8 | 5.2 |
| High QC | 150 | 0.9 | 3.5 | 1.2 | 4.3 |
Matrix Effect
The effect of the plasma matrix on the ionization of the analyte and IS was evaluated to ensure that it does not interfere with the quantification.
Stability
The stability of this compound was assessed under various conditions to mimic those encountered during sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: At -20°C and -80°C for an extended duration.
-
Post-Preparative Stability: In the autosampler.
Conclusion
This application note presents a detailed and robust HPLC-MS/MS method for the quantitative analysis of this compound in human plasma. The method is sensitive, selective, and has been validated according to the stringent requirements of the ICH M10 guidelines. The straightforward protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a regulated bioanalytical environment, supporting the advancement of drug development programs.
References
- 1. worldwide.com [worldwide.com]
- 2. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 9. Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. Reversed-Phase Chromatography Columns | Regis Technologies [registech.com]
- 14. Quality Control (QC) Best Practice | SCION Instruments [scioninstruments.com]
- 15. uknml.com [uknml.com]
- 16. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [discover.restek.com]
- 17. microbiozindia.com [microbiozindia.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. a protein precipitation extraction method [protocols.io]
- 21. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 22. cires1.colorado.edu [cires1.colorado.edu]
- 23. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. skyline.ms [skyline.ms]
- 27. researchgate.net [researchgate.net]
Application Note: 4-(Cyclopropylamino)benzonitrile as a Novel Fluorescent Probe for Monoamine Oxidase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of 4-(Cyclopropylamino)benzonitrile as a novel fluorescent probe for the continuous monitoring of monoamine oxidase (MAO) activity. Capitalizing on the unique electronic properties of the cyclopropylamine moiety and the environment-sensitive fluorescence of the benzonitrile core, this probe offers a new avenue for high-throughput screening of MAO inhibitors and for studying enzyme kinetics. We provide the scientific rationale, detailed experimental protocols for in vitro assays, and guidance on data interpretation.
Introduction: The Intersection of Unique Chemistry and Unmet Needs
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes critical to the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Their dysregulation is implicated in a range of neurological disorders, including depression and Parkinson's disease, making them a key target in drug discovery. The development of sensitive and continuous assays for MAO activity is paramount for identifying novel therapeutic agents.
This compound is a fluorophore belonging to the aminobenzonitrile family, which is known for its sensitivity to the local environment due to a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[1][2] In non-polar environments, these molecules typically exhibit a locally excited (LE) state fluorescence. However, in more polar environments, a lower-energy, highly polar TICT state can be populated, leading to a red-shifted emission. This dual-fluorescence characteristic provides a ratiometric readout that is robust and reliable.[1]
The cyclopropylamine moiety is a well-established structural motif in medicinal chemistry, notably present in several MAO inhibitors.[3] The strained cyclopropyl ring and the adjacent amine are recognized by the active site of MAOs. This application note proposes a novel use for this compound as a "turn-on" or ratiometric fluorescent probe, where its interaction with and subsequent transformation by MAO leads to a distinct change in its fluorescent properties.
Principle of Detection: An Enzyme-Mediated Shift in Fluorescence
The proposed mechanism of action hinges on the MAO-catalyzed oxidation of the cyclopropylamine group of this compound. In its native state, the lone pair of electrons on the nitrogen atom is in conjugation with the benzonitrile ring system, influencing the intramolecular charge transfer (ICT) characteristics.
Upon enzymatic oxidation by MAO, the cyclopropylamine is converted to a reactive intermediate which can then undergo further reactions, leading to a modification of the amine. This transformation is expected to significantly alter the electron-donating ability of the amino group, thereby modulating the ICT state of the fluorophore. This change in the electronic structure of the probe will result in a measurable change in its fluorescence, such as an increase in fluorescence intensity ("turn-on" response) or a shift in the emission wavelength, providing a direct readout of enzyme activity.
Figure 1: Proposed mechanism for the detection of MAO activity.
Photophysical Properties
While detailed, peer-reviewed photophysical data for this compound is not extensively available, its properties can be inferred from closely related aminobenzonitriles. The following table summarizes the expected properties, which should be experimentally verified and optimized for specific applications.
| Property | Expected Value/Range | Notes |
| Excitation Maximum (λex) | 300 - 340 nm | Typical for aminobenzonitriles. |
| Emission Maximum (λem) | 350 - 450 nm | Highly dependent on solvent polarity. A red-shift is expected in more polar environments. |
| Quantum Yield (ΦF) | Variable | Expected to be low for the substrate and higher for the oxidized product. |
| Stokes Shift | > 50 nm | A significant Stokes shift is characteristic of ICT fluorophores. |
Detailed Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol provides a framework for a 96-well plate-based assay to screen for inhibitors of human recombinant MAO-A and MAO-B.
Required Materials
-
This compound (Probe)
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO-A and MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) for positive controls
-
Test compounds (potential inhibitors)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Reagent Preparation
-
Probe Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Working Solutions: Dilute the MAO-A and MAO-B enzymes in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running a titration curve.
-
Inhibitor and Test Compound Plates: Prepare serial dilutions of the control inhibitors and test compounds in DMSO in a separate 96-well plate.
Assay Procedure
The following workflow outlines the steps for the MAO inhibition assay.
Figure 2: Step-by-step workflow for the MAO inhibition assay.
-
To the wells of a 96-well plate, add 2 µL of the serially diluted test compounds or control inhibitors. For control wells (100% activity), add 2 µL of DMSO.
-
Add 48 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
Prepare the Probe Working Solution by diluting the 10 mM stock solution in Assay Buffer to the final desired concentration (e.g., 20 µM, final concentration in the well will be 10 µM).
-
Initiate the enzymatic reaction by adding 50 µL of the Probe Working Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity in a kinetic mode, taking readings every minute for 30-60 minutes. Use an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 400 nm. Note: These wavelengths are starting points and should be optimized based on the spectral properties of the probe and its oxidized product.
Data Analysis
-
For each well, plot fluorescence intensity versus time. The initial reaction velocity (V) is the slope of the linear portion of this curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following equation: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO))
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validating Systems and Troubleshooting
A robust assay includes proper controls to ensure the validity of the results.
| Control | Purpose | Expected Outcome |
| No Enzyme Control | To measure the background fluorescence of the probe and its stability. | Minimal increase in fluorescence over time. |
| No Probe Control | To account for any intrinsic fluorescence of the enzyme or test compounds. | No significant fluorescence signal. |
| DMSO Control (100% Activity) | Represents the uninhibited enzyme activity. | Linear increase in fluorescence over time. |
| Positive Control Inhibitor | To validate the assay performance and sensitivity. | Dose-dependent decrease in the rate of fluorescence increase. |
Troubleshooting:
-
High Background Fluorescence: The probe may be unstable in the assay buffer. Test different buffer components or pH. Ensure the purity of the probe.
-
Low Signal-to-Noise Ratio: Optimize the concentrations of the enzyme and the probe. Check the filter settings on the plate reader.
-
Non-linear Reaction Progress Curves: This may indicate substrate depletion or enzyme instability. Reduce the enzyme concentration or the reaction time.
Conclusion and Future Directions
This compound presents a promising new tool for the study of monoamine oxidases. The proposed mechanism, leveraging the enzymatic transformation of the cyclopropylamine moiety to induce a change in fluorescence, offers a novel approach for continuous enzyme activity monitoring. The detailed protocol provides a starting point for the development of robust and sensitive high-throughput screening assays for MAO inhibitors.
Future work should focus on the detailed characterization of the photophysical properties of this compound and its oxidized product, as well as the elucidation of the precise chemical transformation that occurs upon reaction with MAO. Further derivatization of the benzonitrile core could lead to probes with improved properties, such as longer excitation and emission wavelengths for in vivo imaging applications.
References
Application Note: Strategies for the Derivatization of 4-(Cyclopropylamino)benzonitrile for Bio-conjugation
Abstract
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the chemical derivatization of 4-(Cyclopropylamino)benzonitrile. This small molecule, featuring a secondary aromatic amine and a nitrile moiety, presents unique opportunities and challenges for modification. We present detailed protocols for functionalization through two distinct chemical pathways: targeting the nucleophilic cyclopropylamino group and chemically transforming the relatively inert benzonitrile group. Methodologies are detailed to introduce versatile chemical handles suitable for a range of bio-conjugation techniques, including click chemistry and amide bond formation, thereby enabling the linkage of this molecule to proteins, peptides, and other biological macromolecules. Each protocol is accompanied by an explanation of the underlying chemical principles, key reaction parameters, and methods for analysis, ensuring robust and reproducible outcomes.
Introduction: The Challenge of Small Molecule Functionalization
The covalent attachment of small molecules to biomacromolecules—a process known as bio-conjugation—is a cornerstone of modern drug development, chemical biology, and diagnostic research. This process enables the creation of antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized probes for studying biological systems. The success of any bio-conjugation strategy hinges on the ability to install a reactive "handle" onto the small molecule of interest without compromising its intrinsic activity.
This compound (Figure 1) is a chemical scaffold that possesses two primary sites for chemical modification: the secondary amine of the cyclopropylamino group and the carbon-nitrogen triple bond of the nitrile. Each site offers a different strategic approach to derivatization.
-
The Cyclopropylamino Group: As a secondary amine, this group is a nucleophile, albeit one with moderate reactivity due to the electronic influence of the aromatic ring. It can be targeted with electrophilic reagents to form stable covalent bonds.
-
The Benzonitrile Group: The nitrile is a stable functional group that is generally unreactive under physiological conditions. However, it can be chemically transformed into more reactive moieties, such as carboxylic acids or tetrazoles, providing an alternative and powerful route for installing bio-conjugation handles.
This guide will detail validated protocols for leveraging both functional groups to prepare this compound derivatives for subsequent bio-conjugation.
Strategy 1: Functionalization via the Cyclopropylamino Group
The secondary amine on the molecule serves as a convenient nucleophilic site for acylation reactions. By using a bifunctional linker, one can introduce a bio-orthogonal handle, such as a terminal alkyne, which can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (CuAAC or SPAAC), commonly known as "click chemistry".
Principle of the Reaction
This protocol utilizes an N-Hydroxysuccinimide (NHS) ester of a carboxylic acid that contains a terminal alkyne. NHS esters are excellent acylating agents that react efficiently with primary and secondary amines under mild basic conditions to form a stable amide bond, releasing NHS as a byproduct. The choice of an alkyne handle provides broad utility for subsequent conjugation to azide-modified biomolecules.
Protocol 1: Synthesis of N-cyclopropyl-N-(4-cyanophenyl)pent-4-ynamide
Materials
-
This compound (1.0 eq)
-
Pent-4-ynoic acid NHS ester (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Round-bottom flask with stir bar
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM.
-
Addition of Reagents: Add the pent-4-ynoic acid NHS ester (1.2 eq) to the solution. Follow this with the dropwise addition of DIPEA (3.0 eq) via syringe.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
Strategy 2: Functionalization via the Benzonitrile Group
The nitrile group, while stable, can be converted into other functional groups that are more amenable to bio-conjugation. Two highly effective strategies are the [3+2] cycloaddition with an azide to form a tetrazole ring and hydrolysis to a carboxylic acid.
Strategy 2A: Conversion to a 5-Aryl-1H-tetrazole
Principle of the Reaction This reaction is a [3+2] cycloaddition between the nitrile and an azide anion.[1] The process is often catalyzed by a Lewis acid (like zinc chloride) or a Brønsted acid source (like ammonium chloride) which activates the nitrile carbon towards nucleophilic attack by the azide.[2][3][4] The resulting tetrazole ring is a well-established non-classical bioisostere of a carboxylic acid and provides a stable, planar, and acidic handle for further functionalization or direct interaction with biological targets.
Protocol 2: Synthesis of 5-(4-(cyclopropylamino)phenyl)-1H-tetrazole
Materials
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq) or Zinc(II) chloride (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
Equipment
-
Round-bottom flask or sealed reaction vial
-
Stir bar and heating mantle or oil bath with temperature control
-
Condenser (if refluxing)
-
Buchner funnel and filter flask for vacuum filtration
Procedure
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water.
-
Precipitation: Acidify the aqueous solution to pH ~2 by adding 1 M HCl. A precipitate should form.
-
Isolation: Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure and purity of the tetrazole product via ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 2B: Hydrolysis to 4-(Cyclopropylamino)benzoic Acid
Principle of the Reaction Nitriles can be hydrolyzed to carboxylic acids under either strong acidic or basic conditions.[5] Basic hydrolysis, using a strong base like sodium hydroxide, proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis of the intermediate amide to yield the carboxylate salt.[6] A final acidification step protonates the carboxylate to give the desired carboxylic acid. This carboxylic acid is a versatile handle for bioconjugation, most commonly through activation with carbodiimide chemistry (e.g., EDC/NHS) to react with primary amines (like lysine side chains) on biomolecules.[7]
Protocol 3: Synthesis of 4-(Cyclopropylamino)benzoic Acid
Materials
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (e.g., 6 M aqueous solution)
-
Ethylene glycol (optional, as a high-boiling co-solvent)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
Equipment
-
Round-bottom flask with stir bar and condenser
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Buchner funnel and filter flask
Procedure
-
Reaction Setup: Place this compound in a round-bottom flask. Add a 6 M aqueous solution of NaOH. Note: Ethylene glycol can be added as a co-solvent to increase the reaction temperature and solubility.
-
Reaction (Hydrolysis): Attach a condenser and heat the mixture to reflux (typically >100 °C) with stirring. The reaction can take several hours to days. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Carefully acidify the basic solution with concentrated HCl in an ice bath until the pH is acidic (pH ~2-3). The carboxylic acid product will precipitate out of the solution.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Verify the product identity and purity by standard analytical methods (LC-MS, NMR). The resulting carboxylic acid can be carried forward for conjugation.
Summary of Derivatization Strategies
The choice of derivatization strategy depends on the desired final application and the intended conjugation chemistry. The table below provides a comparative summary of the discussed methods.
| Strategy | Target Group | Reagents | Resulting Handle | Pros | Cons |
| Amine Acylation | Cyclopropylamino | NHS-ester, DIPEA | Amide-linked handle (e.g., alkyne, azide, maleimide) | Mild conditions, high efficiency, versatile handles for click chemistry or thiol addition. | Amine reactivity may be moderate; potential for side reactions if other nucleophiles are present. |
| Tetrazole Formation | Benzonitrile | NaN₃, NH₄Cl/ZnCl₂ | 5-Aryl-1H-tetrazole | Creates a stable, drug-like handle; orthogonal to amine chemistry. | Requires high temperatures and careful handling of azides. |
| Nitrile Hydrolysis | Benzonitrile | NaOH or H₂SO₄, then HCl | Carboxylic Acid | Generates a classic handle for EDC/NHS coupling to amines. | Harsh conditions (strong acid/base, high heat) may not be suitable for sensitive molecules. |
Advanced Considerations: Nitrile-Thiol Click Chemistry
Recent advancements in bioconjugation have explored the direct reaction of nitriles with thiols.[8] Specifically, Nitrile-aminothiol conjugation (NATC) and Nitrile bis-thiol (NBT) reactions have emerged as powerful "click"-type ligations.[9][10][11] These reactions typically require the nitrile to be part of an electron-poor aromatic or heteroaromatic system to enhance its electrophilicity.[12][13] The 4-(cyclopropylamino) group is electron-donating, which deactivates the nitrile on this compound towards nucleophilic attack by thiols. Therefore, direct thiol-based conjugation with this specific molecule is expected to be inefficient under standard bioconjugation conditions. Researchers aiming to use this chemistry would likely need to modify the aromatic ring with electron-withdrawing groups.
Conclusion
This compound is a versatile scaffold that can be successfully functionalized for bio-conjugation through several distinct chemical strategies. By targeting the secondary amine with activated esters, researchers can readily install a variety of handles for modern ligation chemistries. Alternatively, the chemically robust nitrile group can be transformed into either a tetrazole or a carboxylic acid, providing classic and highly useful functionalities for linking to biomolecules. The selection of a specific protocol should be guided by the desired conjugation partner, the stability of the parent molecule to the reaction conditions, and the intended final application of the bioconjugate. The methods detailed in this note provide a reliable foundation for the successful derivatization and application of this molecule in drug discovery and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 7. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nitrile Bis-Thiol Bioconjugation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Incorporation of 4-(Cyclopropylamino)benzonitrile into Polymeric Structures
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of 4-(Cyclopropylamino)benzonitrile into polymer backbones. This unique small molecule, featuring both a reactive cyclopropylamine moiety and a polar benzonitrile group, offers the potential to develop novel polymers with enhanced thermal, mechanical, and biocompatible properties. We will explore two primary methodologies: direct polymerization of a functionalized monomer derived from this compound and post-polymerization modification of existing polymer scaffolds. This guide will detail the underlying chemical principles, provide step-by-step experimental protocols, and outline the necessary characterization techniques to validate the successful synthesis of these advanced materials.
Introduction: The Rationale for Incorporating this compound
The field of polymer science is in constant pursuit of novel monomers that can impart unique functionalities to resulting materials. This compound is a particularly interesting candidate due to the synergistic effects of its constituent functional groups.
-
The Cyclopropylamine Moiety: The cyclopropyl group is a strained three-membered ring that imparts rigidity and unique electronic properties.[1][2] Its inclusion in a polymer backbone can lead to materials with exceptional mechanical and thermal characteristics.[1] The secondary amine provides a reactive site for various chemical transformations and can act as a nucleophile in polymerization reactions.[1] Furthermore, amine-rich surfaces, which can be achieved by incorporating cyclopropylamine, have been shown to enhance cell adhesion and biocompatibility, a crucial aspect for biomedical applications.[3]
-
The Benzonitrile Moiety: The nitrile (-C≡N) group is a highly polar functional group that can enhance intermolecular interactions within a polymer matrix. This can lead to improved thermal stability, chemical resistance, and mechanical strength.[4][5] The presence of nitrile groups can also significantly increase the glass transition temperature (Tg) of polymers.[6] The benzonitrile structure itself provides a rigid aromatic component, further contributing to the polymer's structural integrity.[5] The nitrile group is also a versatile chemical handle that can be converted to other functional groups, such as carboxylic acids, amides, and amines, through post-polymerization modifications.[5][7]
By combining these two functionalities, the incorporation of this compound into polymers opens avenues for the development of high-performance materials for a range of applications, from advanced coatings and specialty polymers to biocompatible scaffolds in tissue engineering.
Strategic Approaches for Incorporation
There are two primary strategies for incorporating this compound into a polymer:
-
Direct Polymerization of a Functionalized Monomer: This approach involves first modifying this compound to introduce a polymerizable group (e.g., a vinyl or acrylate group). This new monomer is then copolymerized with other monomers to create a polymer with pendant this compound moieties.
-
Post-Polymerization Modification: This strategy involves reacting this compound with a pre-existing polymer that has reactive functional groups. The secondary amine of the cyclopropylamine moiety is the key reactive site for this approach.
The choice of strategy will depend on the desired polymer architecture, the compatibility of the functional groups with the polymerization conditions, and the availability of suitable starting polymers.
Protocol 1: Direct Polymerization via a Methacrylate-Functionalized Monomer
This protocol details the synthesis of a methacrylate-functionalized monomer from this compound and its subsequent free-radical copolymerization with a common monomer like methyl methacrylate (MMA).
Synthesis of 4-(N-cyclopropyl-N-(4-cyanophenyl)amino)ethyl methacrylate (CPCP-EMA)
The secondary amine of this compound can be reacted with 2-hydroxyethyl methacrylate in a Michael addition reaction, although a more direct approach is to first perform a hydroxyethylation followed by methacrylation. For simplicity and to avoid potential side reactions with the nitrile group, a two-step process is recommended.
Step 1: Hydroxyethylation of this compound
-
Materials: this compound, 2-bromoethanol, potassium carbonate, acetonitrile, ethyl acetate, brine.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2 equivalents) and 2-bromoethanol (1.2 equivalents).
-
Heat the mixture to reflux and stir for 24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2-((4-cyanophenyl)(cyclopropyl)amino)ethan-1-ol.
-
Step 2: Methacrylation of the Hydroxyethylated Intermediate
-
Materials: 2-((4-cyanophenyl)(cyclopropyl)amino)ethan-1-ol, methacryloyl chloride, triethylamine, dichloromethane (DCM), sodium bicarbonate solution.
-
Procedure:
-
Dissolve the hydroxyethylated intermediate (1 equivalent) and triethylamine (1.5 equivalents) in dry DCM in a flask under a nitrogen atmosphere and cool in an ice bath.
-
Add methacryloyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain the final monomer, CPCP-EMA.
-
Free-Radical Copolymerization of CPCP-EMA with Methyl Methacrylate (MMA)
-
Materials: CPCP-EMA monomer, methyl methacrylate (MMA), azobisisobutyronitrile (AIBN), anhydrous toluene.
-
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of CPCP-EMA and MMA in anhydrous toluene.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Visualization of the Direct Polymerization Workflow
References
Application Notes and Protocols: 4-(Cyclopropylamino)benzonitrile in the Synthesis of Agrochemicals
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Agrochemical Design
The incorporation of a cyclopropyl group into the molecular architecture of agrochemicals is a well-established strategy for enhancing biological activity and optimizing physicochemical properties.[1] The inherent strain of the three-membered ring and its unique electronic character contribute to a range of advantageous effects, including increased metabolic stability, enhanced binding affinity to target enzymes, and improved cell permeability.[1][2][3] 4-(Cyclopropylamino)benzonitrile emerges as a key intermediate in this context, providing a versatile scaffold for the synthesis of a new generation of herbicides, fungicides, and insecticides.[3] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a representative triazine herbicide, Procyazine, detailing the underlying chemical principles, step-by-step protocols, and the rationale behind the synthetic strategy.
The Role of this compound in Triazine Herbicide Synthesis: A Case Study of Procyazine
Triazine herbicides have long been a cornerstone of weed management in modern agriculture.[4][5] Their mechanism of action typically involves the inhibition of photosynthesis at Photosystem II, disrupting the electron transport chain and leading to the death of susceptible plants.[4] Procyazine, a triazine herbicide, incorporates a cyclopropylamino group, which is crucial for its herbicidal efficacy.
While a direct, one-step synthesis of Procyazine from this compound is not the standard industrial route, this application note proposes a logical and efficient synthetic pathway where the cyclopropylamine moiety, a key structural feature of this compound, is incorporated to construct the target molecule. This approach highlights the utility of cyclopropylamine derivatives in the synthesis of complex agrochemicals.
Synthetic Pathway Overview
The synthesis of Procyazine can be envisioned as a three-step process starting from the readily available and highly reactive cyanuric chloride. The strategy relies on the sequential, temperature-controlled nucleophilic aromatic substitution of the chlorine atoms on the triazine ring.[2][6]
Caption: Proposed synthetic workflow for Procyazine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-(cyclopropylamino)-6-amino-1,3,5-triazine (Intermediate 1)
Principle: The first step involves the selective monosubstitution of cyanuric chloride with cyclopropylamine at a low temperature, followed by the addition of ammonia to introduce the second amino group. The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise synthesis.[2][6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyanuric Chloride | 184.41 | 18.44 g | 0.1 |
| Cyclopropylamine | 57.10 | 5.71 g | 0.1 |
| Aqueous Ammonia (25%) | 17.03 (as NH3) | 27.2 mL | ~0.4 |
| Acetone | 58.08 | 200 mL | - |
| Sodium Carbonate | 105.99 | 10.6 g | 0.1 |
| Water | 18.02 | As needed | - |
Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 18.44 g (0.1 mol) of cyanuric chloride in 200 mL of acetone.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of 5.71 g (0.1 mol) of cyclopropylamine in 50 mL of acetone from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of 10.6 g (0.1 mol) of sodium carbonate in 50 mL of water dropwise to neutralize the HCl formed during the reaction.
-
Continue stirring at 0-5 °C for 2 hours.
-
Slowly add 27.2 mL of 25% aqueous ammonia, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Collect the precipitated white solid by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 85-90%
Characterization: The structure of the intermediate can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Reaction mechanism for the synthesis of Intermediate 1.
Step 2: Synthesis of 2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile (Procyazine)
Principle: The final step involves the reaction of the synthesized intermediate with 2-amino-2-methylpropionitrile. This nucleophilic substitution reaction replaces the remaining chlorine atom on the triazine ring to yield the final product, Procyazine.[7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate 1 | 185.62 | 18.56 g | 0.1 |
| 2-Amino-2-methylpropionitrile | 84.12 | 8.41 g | 0.1 |
| Triethylamine | 101.19 | 10.12 g | 0.1 |
| Dioxane | 88.11 | 200 mL | - |
Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 18.56 g (0.1 mol) of Intermediate 1 in 200 mL of dioxane.
-
Add 8.41 g (0.1 mol) of 2-amino-2-methylpropionitrile and 10.12 g (0.1 mol) of triethylamine to the suspension.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Procyazine.
Expected Yield: 75-85%
Characterization: The final product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.[8][9]
| Analytical Method | Expected Results for Procyazine |
| Melting Point | ~167-169 °C[10] |
| ¹H NMR | Peaks corresponding to the cyclopropyl, methyl, and triazine protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 253.0964[7] |
| HPLC | A single major peak indicating high purity. |
Mechanism of Action and the Significance of the Cyclopropyl Group
Procyazine, like other triazine herbicides, functions by inhibiting photosynthesis.[4] It specifically targets the D1 protein in Photosystem II of the chloroplasts, blocking the electron flow and leading to the buildup of reactive oxygen species, which ultimately causes cell death.[4]
The cyclopropyl group plays a multifaceted role in the efficacy of Procyazine:
-
Enhanced Binding: The rigid and compact nature of the cyclopropyl ring can lead to a more favorable conformation for binding to the active site of the target protein.[1]
-
Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation by plant enzymes compared to linear alkyl groups, which can increase the herbicide's persistence and effectiveness.[1]
-
Lipophilicity: The cyclopropyl group can modulate the lipophilicity of the molecule, influencing its uptake, translocation, and accumulation at the target site within the plant.
Caption: Mechanism of action of Procyazine as a Photosystem II inhibitor.
Conclusion
This compound and related cyclopropylamine derivatives are invaluable building blocks in the synthesis of modern agrochemicals. The presented synthetic protocol for Procyazine, a representative triazine herbicide, illustrates a practical and efficient application of these intermediates. The unique properties conferred by the cyclopropyl moiety underscore its importance in the design of potent and selective crop protection agents. The detailed methodologies and mechanistic insights provided in this guide are intended to support researchers in the development of novel and effective agrochemical solutions.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. Procyclidine hydrochloride | C19H30ClNO | CID 207841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. teamchem.co [teamchem.co]
- 5. accustandard.com [accustandard.com]
- 6. benchchem.com [benchchem.com]
- 7. Procyazine | C10H13ClN6 | CID 36274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Cyclopropylamino)benzonitrile
Welcome to the technical support center for the synthesis of 4-(Cyclopropylamino)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established literature to help you improve your reaction yields and product purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reproducibility. The most common synthetic strategies involve carbon-nitrogen (C-N) bond formation, typically through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or through nucleophilic aromatic substitution (SNAr). Success hinges on a nuanced understanding of the reaction mechanism and careful optimization of catalysts, ligands, bases, and solvents.
This guide will focus primarily on the widely adopted Buchwald-Hartwig amination, offering detailed insights to overcome common hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction shows very low or no conversion of the starting material (4-halobenzonitrile). What are the likely causes?
Answer:
Low or no conversion is the most common issue and can usually be traced back to one of the core components of the catalytic system or the reaction conditions.
Potential Cause 1: Inactive Palladium Catalyst The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be inefficient.
-
Solution:
-
Use a Pre-catalyst: Employ a commercially available, air-stable Pd(0) pre-catalyst, such as those from the Buchwald group (e.g., XPhos Palladacycle).[2] These are designed to reliably generate the active Pd(0) species under basic conditions.[1]
-
Ensure Anhydrous & Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30 minutes) and that the reaction is run under an inert atmosphere (N₂ or Ar).
-
Potential Cause 2: Inappropriate Ligand Choice The phosphine ligand is critical for stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination.[3] For the coupling of a small primary amine like cyclopropylamine, a sterically hindered biaryl phosphine ligand is often required.
-
Solution:
-
Select a Bulky Ligand: Ligands like XPhos, RuPhos, or t-BuXPhos are often excellent choices for C-N couplings.[2] Simpler ligands like triphenylphosphine (PPh₃) or bidentate ligands like BINAP may be less effective for this specific transformation.[3]
-
Check Ligand Quality: Phosphine ligands can be sensitive to air oxidation. Use fresh ligand from a reputable supplier or store it properly under an inert atmosphere.
-
Potential Cause 3: Incorrect Base or Base Strength The base plays a crucial role in deprotonating the amine-palladium complex to facilitate reductive elimination.[1] The choice of base is critical and depends on the substrate and solvent.
-
Solution:
-
Use a Strong, Non-Nucleophilic Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[1]
-
Consider Solubility: The base must have some solubility in the reaction medium to be effective. While NaOtBu is a common choice, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives, particularly if your substrate is sensitive to very strong bases.[4]
-
Potential Cause 4: Sub-optimal Solvent or Temperature The reaction solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
-
Solution:
-
Solvent Choice: Toluene, 1,4-dioxane, and tert-amyl alcohol are common solvents for Buchwald-Hartwig reactions.[2][5] Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.
-
Temperature Optimization: These reactions are typically run at elevated temperatures, often between 80-110 °C.[6] If you see no reaction at a lower temperature, gradually increase the heat while monitoring the reaction by TLC or LC-MS.
-
Question 2: My reaction is producing a significant amount of a side product from hydrodehalogenation (the halogen on my starting material is replaced by hydrogen). How can I prevent this?
Answer:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.
-
Potential Cause: This often occurs when the catalytic cycle is disrupted, leading to β-hydride elimination from intermediate palladium species or decomposition of the catalyst. It can be exacerbated by moisture or certain bases.
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.
-
Optimize Base: In some cases, switching to a different base, such as Cs₂CO₃ or K₃PO₄, can minimize this side reaction.
-
Use a Well-defined Pre-catalyst: Using a pre-catalyst can lead to a cleaner reaction profile by ensuring the rapid formation of the active catalytic species.
-
Question 3: I've successfully formed the product, but it's difficult to purify. What are the best methods?
Answer:
Purification challenges often arise from residual palladium catalyst, phosphine ligand (and its oxide), and unreacted starting materials.
-
Solution 1: Column Chromatography: This is the most common method.
-
Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Pre-treatment: Before loading onto the column, you can perform an aqueous workup. Dissolve the crude mixture in a solvent like ethyl acetate, wash with water and then brine, dry over Na₂SO₄, and concentrate. This will remove inorganic salts.
-
-
Solution 2: Acid-Base Extraction: Since the product is a secondary amine, it can be protonated.
-
Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like the ligand oxide and starting aryl halide) in the organic layer.
-
Separate the aqueous layer and carefully basify it with a base like NaOH or NaHCO₃ until the pH is >9.
-
Extract the now neutral product back into an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield the purified product.
-
-
Solution 3: Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q: What is the best starting material: 4-fluorobenzonitrile, 4-chlorobenzonitrile, or 4-bromobenzonitrile?
A: The choice depends on your synthetic route.
-
For Buchwald-Hartwig Amination: The reactivity for the oxidative addition step generally follows the trend: Aryl-I > Aryl-Br > Aryl-OTf > Aryl-Cl.[3] Aryl fluorides are typically unreactive under standard Buchwald-Hartwig conditions. Therefore, 4-bromobenzonitrile is an excellent and cost-effective choice, offering a good balance of reactivity and stability. 4-chlorobenzonitrile can also be used but may require a more specialized catalyst system (e.g., one with a more electron-rich, bulky ligand) and higher temperatures.[7]
-
For Nucleophilic Aromatic Substitution (SNAr): This reaction requires an electron-withdrawing group (like the -CN group) para or ortho to the leaving group. The reactivity trend for the leaving group is F >> Cl > Br > I.[8][9] Therefore, 4-fluorobenzonitrile is the ideal starting material for an SNAr reaction with cyclopropylamine, which typically requires a strong base and a polar aprotic solvent like DMSO at elevated temperatures.
Q: What is the catalytic cycle for the Buchwald-Hartwig Amination?
A: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an L-Pd(II)-Ar(X) complex.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base removes a proton to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the L-Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Q: Can I use a copper catalyst instead of palladium?
A: Yes, copper-catalyzed C-N coupling, known as the Ullmann condensation or Goldberg reaction, is a viable alternative.[10][11] However, traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper.[10] Modern variations use copper salts (like CuI) with ligands (e.g., phenanthrolines, diamines) which allow for milder reaction conditions, though they are often still more demanding than palladium-catalyzed systems.[12] This route can be particularly useful if palladium-based methods fail or for specific large-scale applications where cost is a primary concern.
Data & Optimization
The choice of reaction parameters can dramatically influence the yield. The following table summarizes general trends observed in Buchwald-Hartwig aminations.
| Parameter | Options | General Recommendation & Rationale |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalysts (G3, G4) | Buchwald G3 or G4 pre-catalysts are often preferred for their high activity and reliability in generating the active Pd(0) species.[1][2] |
| Ligand | XPhos, RuPhos, BrettPhos, JohnPhos | For primary amines like cyclopropylamine, bulky, electron-rich monophosphine ligands like XPhos or RuPhos are excellent starting points.[2] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | NaOtBu is a robust, strong base suitable for many couplings.[1] If base-sensitive functional groups are present, weaker inorganic bases like Cs₂CO₃ can be effective. |
| Solvent | Toluene, 1,4-Dioxane, t-Amyl alcohol, THF | Toluene and 1,4-Dioxane are widely used. They must be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | A starting temperature of 100 °C is typical. Optimization may be required based on substrate reactivity. |
Troubleshooting Workflow
If you encounter low yields, follow this logical diagnostic workflow.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of 4-(Cyclopropylamino)benzonitrile
Welcome to the technical support center for the purification of 4-(Cyclopropylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, offering explanations and actionable solutions.
Scenario 1: Your final product has a persistent yellow or brown color, even after initial purification.
-
Question: Why is my this compound colored, and how can I decolorize it?
-
Plausible Cause: The coloration is likely due to the presence of oxidized impurities or highly conjugated side-products formed during the synthesis. The secondary amine functionality in this compound can be susceptible to oxidation, leading to colored species.
-
Solution:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.[1]
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution and stir for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the carbon. Allow the filtrate to cool slowly for recrystallization.
-
-
Solvent Selection for Recrystallization: The choice of recrystallization solvent can significantly impact the removal of colored impurities. Experiment with different solvent systems to find one where the impurities are either highly soluble (remain in the mother liquor) or sparingly soluble (can be removed by hot filtration).
-
Scenario 2: You are observing significant product loss during recrystallization.
-
Question: I am losing a substantial amount of my product during recrystallization. What can I do to improve the yield?
-
Plausible Cause: High product loss during recrystallization can be attributed to several factors: using an excessive amount of solvent, cooling the solution too rapidly, or choosing a solvent in which the product is too soluble even at low temperatures.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in the mother liquor.[1]
-
Solvent System Optimization: If a single solvent is not providing a good yield, a two-solvent system can be employed.[2] A good two-solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common solvent mixtures include ethanol/water and ethyl acetate/heptane.
-
Scenario 3: Column chromatography results in poor separation or streaking of the product.
-
Question: My this compound is streaking on the silica gel column, leading to impure fractions. How can I improve the separation?
-
Plausible Cause: The basic nature of the secondary amine in this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor resolution.
-
Solution:
-
Deactivate the Silica Gel: To mitigate the interaction between the basic amine and acidic silica, the silica gel can be deactivated by adding a small amount of a basic modifier to the eluent.
-
Protocol: Add 0.5-1% triethylamine to your chosen eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.[3]
-
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation by progressively eluting compounds with different polarities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: The impurities will largely depend on the synthetic route. Common synthetic pathways to similar aromatic amines and nitriles suggest the following potential impurities:
-
Unreacted Starting Materials: For instance, if synthesized from 4-fluorobenzonitrile and cyclopropylamine, residual 4-fluorobenzonitrile could be present.
-
Over-alkylation Products: Reaction of the product with the alkylating agent could lead to the formation of a tertiary amine.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.[4]
-
Oxidation Products: As mentioned, the secondary amine can oxidize, leading to colored impurities.
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: A good starting point would be to test the solubility of your crude product in a range of solvents with varying polarities. Based on the structure (an aromatic nitrile with a secondary amine), a moderately polar solvent system is likely to be effective. We recommend starting with the following:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate.
-
Two-Solvent Systems: Ethanol/water, ethyl acetate/heptane, dichloromethane/cyclohexane.
Q3: How can I monitor the purity of my this compound during the purification process?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC with a C18 column and a UV detector is a suitable method. A typical mobile phase would be a gradient of water and acetonitrile with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.[5][6]
-
Gas Chromatography (GC): GC can be useful for detecting volatile impurities, such as residual solvents.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any remaining impurities.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of impurities, which is crucial for their identification.[5]
Q4: Are there any stability concerns I should be aware of when handling and purifying this compound?
A4:
-
Acid Sensitivity: The cyclopropylamine moiety can be sensitive to strong acidic conditions. Avoid prolonged exposure to strong acids during workup and purification.
-
Oxidative Stability: The secondary amine can be susceptible to air oxidation, especially over time or in the presence of light. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for recrystallization. The choice of solvent(s) should be optimized based on small-scale trials.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, heptane, water) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen "good" solvent portion-wise while heating and stirring until the solid is just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl for a few minutes and then perform a hot filtration through celite to remove the carbon.
-
Crystallization:
-
Single Solvent: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography of this compound
This protocol describes a standard procedure for purification by flash column chromatography on silica gel.
-
Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is between 0.2 and 0.4. To prevent streaking, add 0.5-1% triethylamine to the eluent.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a nitrogen line or an air pump) to force the eluent through the column at a steady rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Recommended Solvent Systems for Purification Techniques
| Purification Technique | Recommended Solvents/Systems | Rationale |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Heptane, Isopropanol | These systems offer a good balance of polarity to dissolve the compound at elevated temperatures while allowing for good crystal formation upon cooling. The two-solvent systems provide greater flexibility in achieving optimal saturation. |
| Column Chromatography | Ethyl Acetate/Hexanes (+ 0.5-1% Triethylamine), Dichloromethane/Hexanes (+ 0.5-1% Triethylamine) | Hexanes provide a non-polar base, while ethyl acetate or dichloromethane increases the polarity to elute the compound. The addition of triethylamine is crucial to prevent streaking due to the basic amine functionality. |
Visualizations
Troubleshooting Logic for Purification
Caption: A decision tree for troubleshooting common issues in the purification of this compound.
General Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-(Cyclopropylamino)benzonitrile
Welcome to the technical support guide for the synthesis of 4-(Cyclopropylamino)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize your reaction outcomes.
Introduction: Navigating the Synthesis
This compound is a key building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. The primary synthetic strategies involve forming a C-N bond between a benzonitrile scaffold and a cyclopropylamine moiety. The two most prevalent and industrially relevant methods are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A cross-coupling reaction between an aryl halide (e.g., 4-bromobenzonitrile) and cyclopropylamine. This method is known for its broad substrate scope and functional group tolerance.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The reaction of a highly activated aryl halide (typically 4-fluorobenzonitrile) with cyclopropylamine.[3][4] The electron-withdrawing nature of the nitrile group is crucial for activating the aromatic ring towards nucleophilic attack.[3]
This guide will focus on troubleshooting issues arising from these two dominant pathways.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction has stalled, resulting in a very low yield of this compound. My starting material is largely unconsumed. What are the likely causes?
Answer: A stalled reaction is one of the most frequent challenges. The root cause typically depends on the chosen synthetic route.
For Buchwald-Hartwig Amination:
The issue almost always points to the catalyst system. The catalytic cycle involves several delicate steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5] An interruption at any stage will halt the reaction.
-
Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is prone to oxidation or precipitation into inactive palladium black.
-
Troubleshooting:
-
Ensure Inert Atmosphere: Oxygen is detrimental to the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are degassed prior to use.
-
Reagent Purity: Water or other protic impurities can interfere with the base and the catalytic cycle. Ensure your amine, solvent, and base are anhydrous.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are designed to stabilize the palladium center and promote the crucial reductive elimination step.[5] Using suboptimal ligands can lead to catalyst decomposition.
-
-
-
Cause 2: Ineffective Base. The base's role is to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.
-
Troubleshooting:
-
Base Strength & Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard. Carbonate bases (K₂CO₃, Cs₂CO₃) are sometimes used but may require higher temperatures due to their lower basicity and solubility. Ensure the base is not old or hydrated.
-
Avoid Amine Bases: Do not use organic amine bases like triethylamine, as they can compete with the cyclopropylamine in the coupling reaction.[2]
-
-
For Nucleophilic Aromatic Substitution (SNAr):
SNAr reactions are highly dependent on the activation of the aromatic ring and the leaving group's ability.
-
Cause 1: Insufficiently Activated Substrate. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups.[4][6]
-
Troubleshooting:
-
Choice of Halogen: The reaction rate for SNAr follows the trend F > Cl > Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the highly electronegative fluorine atom polarizing the C-F bond. If you are using 4-chlorobenzonitrile or 4-bromobenzonitrile, the reaction will be significantly slower and may require forcing conditions (high temperatures, strong base) that can lead to other side reactions.
-
Solvent Effects: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solvate the cation of the base but do not hydrogen-bond with the amine nucleophile, preserving its reactivity.
-
-
-
Cause 2: Reaction Temperature is Too Low. Unlike palladium-catalyzed reactions that can often run at moderate temperatures, SNAr reactions may require heating to overcome the activation energy barrier.
-
Troubleshooting: Gradually increase the reaction temperature, monitoring for product formation by TLC or LCMS. Be aware that excessive heat can lead to decomposition or side reactions.
-
Problem 2: Presence of Significant Impurities
Question: My reaction produced the desired product, but it is contaminated with several major impurities. How do I identify and prevent them?
Answer: The identity of the side products is a key diagnostic tool. The most common impurities are hydrodehalogenation and homocoupling byproducts.
Key Side Reactions Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 4-(Cyclopropylamino)benzonitrile
An essential intermediate in medicinal chemistry and materials science, 4-(Cyclopropylamino)benzonitrile is frequently synthesized via palladium-catalyzed cross-coupling reactions. However, optimizing these reactions to achieve high yield and purity can be challenging. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis.
Core Synthetic Pathways
The synthesis of this compound is predominantly achieved through two main pathways: the Buchwald-Hartwig amination and, under specific substrate conditions, Nucleophilic Aromatic Substitution (SNAr). The Buchwald-Hartwig reaction is generally more versatile and widely used.[1][2]
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly via the Buchwald-Hartwig amination pathway.
Q1: My reaction has a very low or no yield. What are the primary causes?
Low yield is the most common problem and can stem from several factors related to the catalyst, reagents, or reaction conditions.
A: Potential Causes & Solutions:
-
Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its inactivity is a frequent cause of failure.
-
Cause: The active Pd(0) species is sensitive to air and can be oxidized. Using a palladium source like Pd(OAc)₂ can be unreliable as its reduction to Pd(0) can be inconsistent.[3]
-
Solution: Use an air-stable Pd(II) pre-catalyst (e.g., G4-Pd precatalysts) that reliably forms the active Pd(0) species in situ.[4][5] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents.[6]
-
Cause: Incorrect ligand choice. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[6]
-
Solution: For coupling a primary amine like cyclopropylamine, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are generally preferred as they promote the desired reaction pathway.[7]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for reaction success.
-
Cause: The base may not be strong enough to deprotonate the amine, or it might be sterically hindered.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective.[5][6] If your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures.[6]
-
Cause: The solvent may not adequately dissolve all reagents or may interfere with the reaction.
-
Solution: Anhydrous and degassed aprotic solvents like toluene, dioxane, or THF are standard choices. Toluene is often a robust starting point.[3][6]
-
-
Poor Reactant Quality: The purity and reactivity of your starting materials are crucial.
-
Cause: The aryl halide may be of low quality or have low reactivity. The general order of reactivity is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[5] Aryl chlorides are notoriously difficult to activate.[3]
-
Solution: Start with 4-iodobenzonitrile or 4-bromobenzonitrile for easier optimization. If using 4-chlorobenzonitrile, a more specialized, highly active catalyst system is required. Ensure cyclopropylamine is pure and used in a slight excess (typically 1.2-1.4 equivalents).[8]
-
Q2: I'm observing significant side products. What are they and how can I prevent them?
Side product formation complicates purification and reduces the yield of the desired product.
A: Common Side Products & Prevention Strategies:
| Side Product | Likely Cause | Prevention Strategy |
| Benzonitrile (Hydrodehalogenation) | Presence of water or other proton sources; catalyst decomposition. | Use rigorously dried solvents and reagents. Ensure a truly inert atmosphere. Optimize ligand and base to favor the C-N coupling pathway. |
| 4,4'-Dicyanobiphenyl (Homocoupling) | High catalyst concentration; slow C-N coupling rate allowing the oxidative addition intermediate to react with another aryl halide.[4] | Reduce catalyst loading once optimal conditions are found. Use a ligand that accelerates the C-N reductive elimination step. |
| Di-cyclopropylamino-benzonitrile | Reaction of the product with another molecule of aryl halide (if the product N-H is reactive). | This is less common with primary amines but can be suppressed by ensuring the reaction does not run for an excessively long time after completion. |
Q3: My reaction starts but fails to reach completion. Why is it stalling?
A stalled reaction often points to catalyst deactivation or consumption of a key reagent.
A: Reasons for Stalling & Corrective Actions:
-
Catalyst Deactivation: The active catalyst may not be stable for the entire reaction duration, especially at elevated temperatures. This can be caused by impurities or thermal decomposition.[8]
-
Action: Screen different ligands, as some provide greater stability to the palladium center.[8] Consider a lower reaction temperature with a more active catalyst system. Ensure all glassware is scrupulously clean.
-
-
Base Insolubility/Consumption: In some solvents, inorganic bases like K₃PO₄ have poor solubility. The rate of agitation can severely impact these reactions.[5] The base can also be consumed by acidic impurities in the starting materials or solvent.
-
Action: Ensure vigorous stirring. Use a solvent that provides better solubility for the chosen base. Verify the purity of your reagents and use a sufficient excess of the base (e.g., 2.0 equivalents).
-
Experimental Protocols & Optimization
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the synthesis of this compound. Optimization will likely be necessary.
Caption: Standard workflow for synthesis and purification.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.).
-
Inerting: Seal the flask with a septum, and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (or another suitable solvent). Then, add 4-bromobenzonitrile (1.0 eq.) and cyclopropylamine (1.2-1.4 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.[9]
Parameter Optimization Table
Systematic optimization is key to achieving the best results. It is often best to vary one parameter at a time.[10]
| Parameter | Variables to Screen | Rationale & Expert Insight |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, G3/G4-Pd Precatalysts | Pre-catalysts are generally more reliable and give cleaner formation of the active catalytic species.[3][5] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands are state-of-the-art for C-N couplings. The choice can be substrate-specific.[7][11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | NaOtBu is a strong and effective base. K₃PO₄ is a milder alternative if base-sensitive groups are present.[5][6] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Toluene is a robust, high-boiling point solvent. Dioxane is also common but should be used with caution due to peroxide formation.[3][6] |
| Temperature | Room Temp, 60 °C, 80 °C, 100 °C | Start around 80-100 °C. Some highly active modern catalysts can operate at room temperature.[8] |
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the ligand and base in the Buchwald-Hartwig amination?
A: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.
-
Base: The base's primary role is to deprotonate the cyclopropylamine after it coordinates to the palladium center. This forms a more nucleophilic palladium-amido complex, which is essential for the final bond-forming step.[7][12]
-
Ligand: The bulky, electron-rich phosphine ligand serves multiple functions: it stabilizes the monomeric Pd(0) species, promotes the initial oxidative addition of the aryl halide to the Pd(0) center, and facilitates the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[7][12]
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Q: Can I use Nucleophilic Aromatic Substitution (SNAr) instead?
A: SNAr is generally less applicable for this specific transformation unless the benzonitrile ring is highly activated. SNAr requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group (the halide).[13][14] The nitrile group (-CN) is electron-withdrawing, but often not sufficiently activating on its own to allow the reaction to proceed under mild conditions with an amine nucleophile. The Buchwald-Hartwig amination is a more general and reliable method for this substrate.[2]
Q: Is it possible to use ammonia directly instead of cyclopropylamine to make 4-aminobenzonitrile first, followed by cyclopropanation?
A: While direct coupling with ammonia is possible, it is notoriously challenging because ammonia can bind tightly to the palladium catalyst, inhibiting its activity.[1] Specialized catalyst systems have been developed for this purpose.[11] An alternative synthetic route could involve the synthesis of cyclopropylamine itself, which can be done from precursors like γ-butyrolactone, followed by coupling.[15][16] However, for direct synthesis of the target molecule, the coupling of 4-halobenzonitrile with pre-formed cyclopropylamine is the most direct and commonly optimized route.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gwern.net [gwern.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. byjus.com [byjus.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 16. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 4-(Cyclopropylamino)benzonitrile
Disclaimer: Direct, publicly available degradation studies on 4-(Cyclopropylamino)benzonitrile are limited. This guide is constructed based on established principles of organic chemistry and data from structurally related compounds, including benzonitriles, aromatic amines, and molecules containing a cyclopropylamine moiety. The provided pathways are putative and require experimental verification.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development lifecycle.[1][2] By subjecting a drug substance to conditions more severe than accelerated stability testing, we can proactively identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1][3] This information is foundational for developing and validating stability-indicating analytical methods, which are a regulatory necessity to ensure the safety and efficacy of the final drug product.[1][2][4]
The structure of this compound presents three key functional groups susceptible to degradation under stress conditions: the benzonitrile group, the secondary aromatic amine, and the cyclopropyl ring. Understanding the reactivity of each is key to predicting the overall degradation profile.
Frequently Asked Questions (FAQs) - Potential Degradation Pathways & Mechanisms
Q1: What is the most likely degradation pathway for the benzonitrile group under hydrolytic conditions?
A1: The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions. The reaction typically proceeds in two steps:
-
Hydrolysis to an Amide: The nitrile group (-C≡N) is first hydrolyzed to a primary amide (-(C=O)NH₂). In acidic conditions, this involves protonation of the nitrile nitrogen, followed by a rate-limiting attack of water on the carbon.[5][6] Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[7]
-
Hydrolysis to a Carboxylic Acid: The intermediate amide can be further hydrolyzed to a carboxylic acid (-COOH) and ammonia.[8] This second step often requires more forcing conditions (higher temperature or more concentrated acid/base) than the initial hydrolysis to the amide.
Therefore, under hydrolytic stress, you should monitor for the formation of 4-(Cyclopropylamino)benzamide and subsequently 4-(Cyclopropylamino)benzoic acid.
Q2: How might the secondary aromatic amine degrade under oxidative stress?
A2: Aromatic amines are generally susceptible to oxidation.[9][10] The secondary amine in this compound can undergo several oxidative transformations:
-
N-Dealkylation: Oxidative cleavage of the cyclopropyl group from the nitrogen atom could occur, leading to the formation of 4-aminobenzonitrile.
-
Oxidative Coupling/Polymerization: Aromatic amines can undergo oxidative coupling to form colored dimeric and polymeric products, often involving the formation of azo (-N=N-) or other nitrogen-containing linkages.[9][11] This can sometimes be observed as the sample solution changing color during the experiment.
-
Oxidation to Nitro Compounds: While requiring strong oxidizing agents, the amino group could potentially be oxidized to a nitroso (-NO) or even a nitro (-NO₂) group.[12]
The specific products formed will depend heavily on the oxidizing agent used (e.g., H₂O₂, peracids) and the reaction conditions.[9][12]
Q3: Is the cyclopropylamine moiety stable?
A3: The cyclopropyl group is a strained three-membered ring, which enhances its reactivity.[13] While generally stable, the cyclopropylamine moiety can be susceptible to degradation under certain conditions, particularly at high pH.[13][14] Hydrolytic degradation of molecules containing this group has been observed, potentially leading to ring-opening products.[14] The strain in the ring makes it a potential target for oxidative cleavage as well.
Q4: What degradation products should I expect under photolytic stress?
A4: Aromatic nitriles and aromatic amines are known to be photosensitive.[3] Under exposure to UV or specific wavelengths of light, several reactions can be initiated:
-
Photo-oxidation: Similar to chemical oxidation, light can promote the formation of radicals, leading to oxidation of the amine group or the aromatic ring.[1]
-
Hydrolysis: Photons can provide the energy to facilitate the hydrolysis of the nitrile group to the corresponding amide and carboxylic acid.
-
Ring Modification: In some cases, photolytic stress can lead to more complex rearrangements or cleavage of the aromatic ring, although this typically requires prolonged exposure or high-energy light sources.
Troubleshooting Guide for Experimental Studies
This section addresses common issues encountered during the forced degradation analysis of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Actions |
| Poor Mass Balance (<95%) | 1. Non-Chromophoric Degradants: The nitrile group may hydrolyze to a carboxylic acid, which might have a significantly different UV response factor or no UV chromophore at the analytical wavelength.[15] 2. Volatile Degradants: Small molecules formed (e.g., from ring cleavage) may be volatile and lost during sample preparation.[16] 3. Incomplete Elution: Highly polar or polymeric degradants may be irreversibly adsorbed onto the HPLC column.[17] 4. Incorrect Response Factor: Assuming the response factor of the degradant is the same as the parent drug can lead to calculation errors, especially if the molecular weight or chromophore has changed significantly.[16][18] | 1. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to look for non-UV active products.[19] 2. Carefully control temperature during sample workup. Consider headspace GC-MS if volatile products are suspected. 3. Implement a column wash step with a strong solvent at the end of your HPLC gradient.[17] 4. If possible, isolate major degradants to determine their individual response factors. Use relative response factors in your calculations if known.[17] Re-calculate mass balance based on the percent of parent drug lost rather than the percent of degradant formed.[18] |
| Unexpected Peaks in Control Sample | 1. Solvent Interaction: The analytical solvent (e.g., methanol, acetonitrile) may be reacting with the compound, especially if the sample is stored for a period before injection. 2. Contaminated Mobile Phase: Impurities in the mobile phase solvents or buffers can appear as peaks, particularly in gradient elution.[20] 3. Sample Preparation Artifacts: The pH adjustment (neutralization) step may be causing precipitation or further degradation. | 1. Evaluate the stability of the compound in your chosen diluent. Prepare samples immediately before analysis if necessary.[21] 2. Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all aqueous mobile phases.[20] 3. Analyze the sample immediately after neutralization. Check for precipitation. Ensure the neutralization process does not cause excessive heating. |
| Erratic or Drifting HPLC Peak Retention Times | 1. Column Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift, especially for ionizable compounds.[22] 2. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile organic component can alter selectivity.[22] 3. Column Equilibration: Insufficient equilibration time between gradient runs will lead to reproducibility issues. | 1. Use a thermostatted column compartment and allow the column to fully equilibrate at the set temperature. 2. Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. 3. Ensure your gradient method includes a sufficient post-run equilibration time (typically 5-10 column volumes). |
| Appearance of Sample Color (Yellow/Brown) During Stressing | 1. Oxidation of Aromatic Amine: Aromatic amines are known to form colored oxidation/polymerization products.[9][11] This is common in oxidative and photolytic stress conditions. | 1. This is an expected outcome for this class of compound. Document the color change. 2. Ensure your analytical method can separate the parent peak from the complex mixture of colored impurities, which may appear as a broad, unresolved hump in the chromatogram. |
Experimental Protocols
Forced degradation studies should be performed according to ICH Q1A(R2) guidelines, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[2][4][23]
1. Acid Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) and water. Add an equal volume of 0.1 N HCl.[17][24]
-
Stress Condition: Heat the solution at 60°C. Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.[17] Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Control: A control sample (drug in solvent without acid) should be run in parallel.[17]
2. Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution as described for acid hydrolysis. Add an equal volume of 0.1 N NaOH.[17][24]
-
Stress Condition: Store the solution at room temperature or heat gently (e.g., 40°C). Monitor at various time points.
-
Sample Analysis: At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 N HCl.[17] Dilute with mobile phase for HPLC analysis.
-
Control: A control sample (drug in solvent without base) should be run in parallel.[17]
3. Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound. Add an equal volume of 3% hydrogen peroxide (H₂O₂).[17]
-
Stress Condition: Store the solution at room temperature, protected from light. Monitor at various time points.
-
Sample Analysis: At each time point, withdraw an aliquot, dilute with mobile phase, and analyze immediately by HPLC.
-
Control: A control sample (drug in solvent without H₂O₂) should be run in parallel.[17]
4. Thermal Degradation
-
Preparation: Place the solid drug substance in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Stress Condition: Expose the solid sample to the high temperature for a specified period (e.g., up to 7 days).
-
Sample Analysis: At each time point, remove a sample, allow it to cool, dissolve in a suitable solvent, and analyze by HPLC.
5. Photolytic Degradation
-
Preparation: Prepare solutions of the drug substance and also spread a thin layer of the solid drug substance in a transparent container.
-
Stress Condition: Expose the samples to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m² of UV-A light, as per ICH Q1B guidelines.[1]
-
Sample Analysis: Analyze the samples at appropriate time points.
-
Control: A dark control, wrapped in aluminum foil, should be stored under the same conditions to separate light-induced degradation from thermal effects.
Data Presentation: Summary of Potential Degradants
| Stress Condition | Potential Degradant | Proposed Structure | Likely Mechanism |
| Acid/Base Hydrolysis | 4-(Cyclopropylamino)benzamide | 4-(C₃H₅NH)-C₆H₄-CONH₂ | Hydrolysis of nitrile (intermediate)[5][7] |
| Acid/Base Hydrolysis | 4-(Cyclopropylamino)benzoic acid | 4-(C₃H₅NH)-C₆H₄-COOH | Complete hydrolysis of nitrile[8] |
| Oxidation | 4-Aminobenzonitrile | 4-(NH₂)-C₆H₄-CN | N-Dealkylation |
| Oxidation | Dimeric/Polymeric Products | Complex Structures | Oxidative coupling of aromatic amine[9][11] |
| Photolysis/Oxidation | Oxidized Ring Products | e.g., Hydroxylated species | Radical oxidation of the aromatic ring |
Visual Diagrams
Potential Degradation Pathways
Caption: Predicted degradation pathways under hydrolytic and oxidative stress.
General Experimental Workflow for Forced Degradation
Caption: Standard workflow for conducting forced degradation experiments.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. homework.study.com [homework.study.com]
- 9. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. longdom.org [longdom.org]
- 14. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. HPLC故障排除指南 [sigmaaldrich.com]
- 21. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. scispace.com [scispace.com]
Technical Support Center: A Guide to Purifying Crude 4-(Cyclopropylamino)benzonitrile
Welcome to the technical support center for the purification of crude 4-(Cyclopropylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable intermediate in high purity. Drawing upon established principles of organic chemistry and extensive field experience, this document will navigate you through common challenges and offer robust solutions.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and the introduction of potentially harmful byproducts in the final active pharmaceutical ingredient (API). This guide will focus on practical and effective methods for removing common impurities, ensuring your downstream applications are built on a foundation of high-quality starting material.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I begin to purify it?
A1: A dark, oily appearance often suggests the presence of unreacted starting materials, polymeric byproducts, and residual solvent. A common synthetic route to this compound is the nucleophilic aromatic substitution of 4-fluorobenzonitrile with cyclopropylamine.[1] Potential impurities from this synthesis include:
-
Unreacted 4-fluorobenzonitrile: A common starting material that can persist if the reaction does not go to completion.
-
Excess cyclopropylamine: Being a volatile amine, it can often be removed under reduced pressure, but its salts may persist.
-
Polymeric materials: Side reactions can lead to the formation of higher molecular weight, often colored, byproducts.
-
Solvent residues: Depending on the reaction conditions, solvents like DMSO or DMF might be present.
Initial Purification Strategy:
A staged approach is often most effective.
-
Initial Solvent Removal: Ensure all volatile solvents and excess cyclopropylamine are removed on a rotary evaporator. For high-boiling solvents like DMSO or DMF, a high-vacuum distillation or an aqueous work-up may be necessary.
-
Liquid-Liquid Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with brine (saturated NaCl solution) and water to remove any residual acid and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Further Purification: The resulting crude solid or oil will likely require further purification by recrystallization or column chromatography.
Q2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What's going wrong?
A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is often due to a high concentration of impurities or a large difference between the melting point of your compound and the boiling point of the solvent.
Troubleshooting "Oiling Out":
-
Solvent Choice is Key: The ideal recrystallization solvent will dissolve the compound well at its boiling point but poorly at room temperature or below.[2] For a compound like this compound, which has both polar (nitrile, secondary amine) and non-polar (benzene ring, cyclopropyl group) features, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.[3][4][5]
-
Try a Mixed Solvent System: A good approach is to dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[6] Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly. Common mixed solvent systems include ethanol/water, ethyl acetate/heptane, or toluene/heptane.
-
Slow Cooling is Crucial: Rapid cooling can shock the solution and favor oil formation over crystal nucleation and growth.[6] Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of pure product.
Q3: My recrystallized product is still colored. How can I decolorize it?
A3: Colored impurities are often non-polar, conjugated molecules. These can sometimes be removed by treating the hot solution with activated charcoal before filtration.[6]
Protocol for Decolorization:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient – about 1-2% by weight of your compound).
-
Swirl the hot mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize as usual.
Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.
Q4: I'm running a flash column, but the separation between my product and an impurity is poor. What can I do to improve it?
A4: Poor separation in column chromatography can be addressed by optimizing several parameters.[7][8]
Improving Column Chromatography Separation:
-
Optimize the Solvent System: The choice of eluent is critical. Use thin-layer chromatography (TLC) to screen different solvent systems. The ideal system should give your product a retention factor (Rf) of around 0.25-0.35 and provide good separation from impurities. For N-arylcyclopropylamines, a common eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity to elute your compounds sequentially.[7]
-
Column Packing and Loading: Ensure the silica gel is packed uniformly without any cracks or bubbles.[9] Load the sample in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can significantly improve resolution, especially for samples that are not very soluble in the initial eluent.[10][11]
-
Column Dimensions: A longer, thinner column will generally provide better separation than a short, wide column, but the purification will take longer.
Q5: My final yield after purification is very low. What are the common causes and how can I improve it?
A5: Low yield is a common frustration. Pinpointing the cause is key to improving your recovery.[12][13][14]
Troubleshooting Low Yield:
-
Incomplete Reaction: Ensure the initial synthesis has gone to completion by monitoring with TLC or HPLC.
-
Losses During Work-up: Significant product can be lost during aqueous washes if the partitioning of your product into the organic layer is not favorable. Using a salting-out effect by washing with brine can help. Ensure complete extraction by performing multiple extractions with the organic solvent.
-
Recrystallization Issues: Using too much recrystallization solvent will result in a significant amount of your product remaining in the mother liquor.[15] Always use the minimum amount of hot solvent required for dissolution. You can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling, but be aware that this crop may be less pure.
-
Adsorption on Silica Gel: Highly polar compounds can sometimes irreversibly bind to silica gel. If your compound is particularly polar, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
-
Product Volatility: While this compound is a solid, some impurities or related byproducts might be volatile and could be lost during solvent removal under high vacuum, especially with heating.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent or solvent system should be determined by preliminary small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., isopropanol, ethyl acetate/heptane, toluene)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. A good single solvent will show low solubility at room temperature and high solubility when hot. For a mixed solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble, ensuring the two solvents are miscible.[4][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) while stirring and heating until the solid is completely dissolved.[16]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[6]
-
Mixed Solvent: To the hot, clear solution of the "good" solvent, add the "poor" solvent dropwise with swirling until the solution remains faintly cloudy. Add a few more drops of the hot "good" solvent to clarify the solution, then cool as described above.
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (flash grade)
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system using TLC. A good system will give the product an Rf value of ~0.3 and show good separation from impurities.[17]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Top the silica with a thin layer of sand.[9]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column and apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of organic compounds. A reversed-phase method is typically suitable for this compound.
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a lower percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This method can be adapted and optimized for your specific system and impurity profile.[18][19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified product and identifying any remaining impurities. The presence of unexpected signals can indicate residual solvents or other contaminants.[21][22][23][24]
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and workflows for the purification of crude this compound.
Caption: Decision workflow for purifying crude this compound.
Caption: Troubleshooting common issues in recrystallization.
Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[25][26][27][28] Refer to the Safety Data Sheet (SDS) for detailed hazard information.
References
- 1. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home Page [chem.ualberta.ca]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. csustan.edu [csustan.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. scispace.com [scispace.com]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 25. fishersci.com [fishersci.com]
- 26. aksci.com [aksci.com]
- 27. fishersci.com [fishersci.com]
- 28. chemscene.com [chemscene.com]
Technical Support Center: Industrial Production of 4-(Cyclopropylamino)benzonitrile
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 4-(Cyclopropylamino)benzonitrile. This document provides in-depth troubleshooting guidance and frequently asked questions to address challenges that may arise during the scale-up of this important pharmaceutical intermediate.
Introduction
The industrial production of this compound is most commonly achieved via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This method offers a direct and efficient route to form the crucial C-N bond between an aryl halide and cyclopropylamine.[1][2] While elegant in principle, scaling this reaction from the laboratory to an industrial setting presents a unique set of challenges. This guide is designed to provide practical, experience-based solutions to these scale-up issues, ensuring process robustness, product quality, and operational safety.
Process Overview: The Buchwald-Hartwig Amination Approach
The synthesis involves the reaction of a 4-halobenzonitrile (typically 4-bromobenzonitrile or 4-chlorobenzonitrile) with cyclopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the industrial production of this compound in a question-and-answer format.
Low or Stagnant Reaction Conversion
Q1: My reaction is showing low conversion or has stalled. What are the likely causes and how can I troubleshoot this?
A1: Low or stagnant conversion is a common issue during scale-up. The root cause often lies within the catalytic system or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary suspect.
-
Oxygen Sensitivity: Many phosphine ligands are air-sensitive and can be oxidized to phosphine oxides, which are ineffective in catalysis.[3] Ensure all reagents and the reactor are properly de-gassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Palladium Precipitation: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by an incorrect ligand-to-palladium ratio or localized overheating.[3]
-
Troubleshooting:
-
Inerting: Verify the integrity of your inerting procedure. Use a sparging tube to bubble inert gas through the solvent prior to adding the catalyst and reactants.
-
Ligand Choice: For industrial applications, consider using more robust, sterically hindered biarylphosphine ligands like XPhos or SPhos, which are known to stabilize the palladium catalyst.[2]
-
Catalyst Loading: While minimizing catalyst loading is economically desirable, a slight increase may be necessary to compensate for minor deactivation pathways at scale.
-
-
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer, creating localized "hot spots" or areas of low reactant concentration.
-
Troubleshooting:
-
Agitator Design: Ensure the agitator is appropriate for the reactor geometry and batch volume to achieve good mixing.
-
Stirring Speed: Optimize the stirring speed. A vortex should be visible, but excessive stirring can introduce shear stress on the catalyst complex.
-
-
-
Base Inefficiency: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.
-
Base Strength and Solubility: A base that is not strong enough or is poorly soluble in the reaction medium can lead to slow reaction rates. Sodium tert-butoxide is a common choice, but its solubility can be a factor in some solvents.
-
Troubleshooting:
-
Base Selection: Consider a stronger or more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) if reaction kinetics are slow.
-
Particle Size: If using a solid base, ensure a fine particle size to maximize surface area and reactivity.
-
-
High Impurity Profile
Q2: I am observing significant levels of impurities in my crude product. What are the common impurities and how can I minimize their formation?
A2: Impurity formation is a critical concern in pharmaceutical manufacturing. Understanding the potential side reactions is key to mitigating them.
-
Hydrodehalogenation of the Aryl Halide: This side reaction replaces the halogen on the starting material with a hydrogen atom, forming benzonitrile.
-
Cause: This is often promoted by the presence of water or other protic sources and can be exacerbated by certain catalyst/ligand combinations.[4]
-
Troubleshooting:
-
Moisture Control: Ensure all solvents and reagents are anhydrous. Dry the reactor thoroughly before use.
-
Ligand Selection: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can identify a more selective system.
-
-
-
Hydrolysis of the Nitrile Group: The nitrile group on the product can be hydrolyzed to a primary amide or a carboxylic acid under basic conditions, especially in the presence of water.
-
Troubleshooting:
-
Strict Anhydrous Conditions: As with hydrodehalogenation, minimizing water is crucial.
-
Temperature Control: Avoid excessive temperatures, as this can accelerate hydrolysis.
-
Work-up Quench: During the work-up, quench the reaction mixture by adding it to water or a slightly acidic solution to neutralize the base and prevent further hydrolysis.
-
-
-
Unreacted Starting Materials: Residual 4-halobenzonitrile and cyclopropylamine are common impurities.
-
Cause: This is directly related to incomplete reaction conversion (see Q1).
-
Troubleshooting:
-
Optimize Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time.
-
Stoichiometry: A slight excess of the amine can sometimes be used to drive the reaction to completion, but this must be balanced with the ease of its removal during purification.
-
-
| Common Impurity | Potential Cause | Recommended Action |
| Benzonitrile | Hydrodehalogenation of 4-halobenzonitrile | Ensure anhydrous conditions; screen ligands. |
| 4-(Cyclopropylamino)benzamide | Hydrolysis of the product's nitrile group | Strict moisture control; moderate reaction temperature; appropriate work-up. |
| 4-Halobenzonitrile | Incomplete reaction | Optimize reaction time and conditions; consider slight excess of amine. |
| Cyclopropylamine | Incomplete reaction/excess reagent | Optimize stoichiometry; remove during work-up and purification. |
Product Isolation and Purification Challenges
Q3: I am having difficulty with the crystallization of this compound, resulting in low yield or poor purity.
A3: Crystallization is a critical step for achieving the desired purity of the final product.[5]
-
Oiling Out: The product may separate as an oil instead of a solid during crystallization.
-
Cause: This often occurs when the solution is cooled too quickly or when the concentration of the product is too high.
-
Troubleshooting:
-
Cooling Profile: Implement a controlled, gradual cooling profile. A slower cooling rate allows for more ordered crystal growth.
-
Solvent System: Experiment with different solvent/anti-solvent systems. A common approach is to dissolve the crude product in a good solvent (e.g., isopropanol, ethyl acetate) and then add an anti-solvent (e.g., heptane, water) to induce crystallization.
-
Seeding: Introduce a small amount of pure this compound crystals (seed crystals) at the point of supersaturation to promote controlled crystallization.
-
-
-
Poor Impurity Rejection: The crystallized product does not meet the purity specifications.
-
Cause: The chosen solvent system may not be effective at leaving impurities in the mother liquor.
-
Troubleshooting:
-
Solvent Screening: Conduct a solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Re-slurry: If the purity is close to the specification, a re-slurry of the isolated solid in a suitable solvent can be an effective way to wash away residual impurities.
-
Activated Carbon Treatment: Before crystallization, treating the solution of the crude product with activated carbon can help remove colored impurities and some organic byproducts.
-
-
Frequently Asked Questions (FAQs)
Q: What is a typical catalyst and ligand system for this reaction on an industrial scale? A: For the Buchwald-Hartwig amination of aryl chlorides or bromides, catalyst systems based on palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) as the precursor are common. These are often paired with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to promote high catalytic activity and stability.[2][6]
Q: What are the key safety considerations for the industrial production of this compound? A: Several safety aspects must be managed:
-
Reagent Handling: Sodium tert-butoxide is a strong base and is water-reactive. It should be handled in a dry, inert atmosphere.[7]
-
Catalyst and Ligand Safety: Palladium catalysts and phosphine ligands can be pyrophoric, especially palladium on carbon.[8][9][10] Handle them in an inert atmosphere and follow the supplier's safety data sheet (SDS) recommendations.[3]
-
Product Toxicity: Aminobenzonitrile derivatives can be toxic if swallowed, in contact with skin, or inhaled.[11][12][13][14] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, is essential.[7]
-
Process Safety: The reaction can be exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent thermal runaways.
Q: How can I monitor the progress of the reaction at an industrial scale? A: In-process controls (IPCs) are crucial. The most common methods are High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A small sample is taken from the reactor at regular intervals, quenched, and analyzed to determine the ratio of starting materials to product. This data is used to decide when the reaction is complete.
Experimental Protocols
Typical Industrial Scale Batch Production Protocol
1. Reactor Preparation:
- Ensure the reactor is clean, dry, and leak-tested.
- Inert the reactor by performing at least three vacuum/nitrogen backfill cycles.
2. Reaction Setup:
- Charge the reactor with 4-bromobenzonitrile and the chosen solvent (e.g., toluene).
- Begin agitation and sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
- In a separate, inerted vessel, prepare a solution of the palladium precursor and phosphine ligand in a portion of the solvent.
- Add the catalyst solution to the reactor.
- Add the base (e.g., sodium tert-butoxide) to the reactor.
- Slowly add the cyclopropylamine to the reactor.
- Heat the reaction mixture to the target temperature (typically 80-110 °C) and monitor the reaction by HPLC or GC.
3. Work-up and Product Isolation:
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by slowly adding water.
- Separate the aqueous and organic layers.
- Wash the organic layer with brine.
- Filter the organic layer through a pad of celite to remove any precipitated palladium.
- Concentrate the organic layer under reduced pressure to a smaller volume.
4. Purification by Crystallization:
- Add an anti-solvent (e.g., heptane) to the concentrated solution to induce crystallization.
- Cool the mixture to 0-5 °C and hold for several hours to maximize crystal formation.
- Isolate the solid product by filtration.
- Wash the filter cake with cold anti-solvent.
- Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Industrial Production Workflow
Caption: Process flow for this compound production.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common production issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. mdpi.com [mdpi.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. honrel.com [honrel.com]
- 9. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-(Cyclopropylamino)benzonitrile
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For a compound like 4-(Cyclopropylamino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical agents, ensuring the reliability of its quantitative analysis is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and regulatory expectations. We will explore the nuances of method selection, the rationale behind validation parameters, and present supporting data to empower researchers and drug development professionals in their analytical endeavors.
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₁₀N₂) is a solid organic compound with a molecular weight of 158.2 g/mol .[1][2] Its purity and impurity profile directly impact the quality of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method is crucial for its quantitative determination in bulk drug substances and for monitoring potential impurities. The validation of such a method demonstrates its suitability for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[3][4]
This guide will focus on the validation of a primary High-Performance Liquid Chromatography (HPLC) method, a workhorse in the pharmaceutical industry, and compare its performance against a Gas Chromatography-Mass Spectrometry (GC-MS) method, a powerful tool for volatile and semi-volatile compound analysis.[5][6] The principles and protocols outlined are aligned with the comprehensive guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11][12][13][14][15][16][17]
Method Selection: A Tale of Two Techniques
The choice of an analytical technique is a critical first step, dictated by the physicochemical properties of the analyte and the intended application of the method.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this compound.[5] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of selectivity and resolution. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for this moderately polar compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
For the analysis of potential volatile or semi-volatile impurities that may arise during the synthesis of this compound, GC-MS offers unparalleled specificity and sensitivity.[6][18] The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
The Validation Workflow: A Structured Approach
A comprehensive validation process ensures that an analytical method is reliable, reproducible, and fit for its intended purpose. The following diagram illustrates the key validation parameters and their logical interplay.
Caption: A logical workflow for the validation of an analytical method, from development to the assessment of key performance characteristics.
Comparative Validation of Analytical Methods
The following sections detail the experimental protocols and acceptance criteria for the validation of both an HPLC and a GC-MS method for the analysis of this compound.
Specificity/Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19][20]
Experimental Protocol (HPLC):
-
Analyze a blank solution (diluent).
-
Analyze a solution of this compound standard.
-
Analyze a solution containing a mixture of this compound and its potential impurities (if available).
-
Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[21] Analyze the stressed samples to demonstrate that the degradation products do not interfere with the analyte peak.
Experimental Protocol (GC-MS):
-
Inject a blank solvent.
-
Inject a solution of this compound standard.
-
Analyze a spiked sample containing potential impurities.
-
Confirm the identity of the analyte peak by comparing its mass spectrum with a reference spectrum.
Acceptance Criteria:
-
HPLC: The analyte peak should be well-resolved from any other peaks (resolution > 2.0). The peak purity should be confirmed using a photodiode array (PDA) detector.
-
GC-MS: No interfering peaks should be observed at the retention time of the analyte in the blank. The mass spectrum of the analyte peak in the sample should match the reference spectrum.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20][21]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 80% to 120% of the nominal concentration for an assay method).[22]
-
Analyze each standard in triplicate.
-
Plot the mean response (peak area) against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[4][20]
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of this compound standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.[20]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[22]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][20]
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.
-
Based on Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
Based on Signal-to-Noise Ratio:
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
Acceptance Criteria:
-
The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters.
-
HPLC: Flow rate (±10%), column temperature (±5°C), mobile phase composition (±2% organic).
-
GC-MS: Injection temperature (±10°C), oven temperature ramp rate (±10%), carrier gas flow rate (±10%).
-
-
Analyze the system suitability solution under each varied condition.
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.
Data Summary and Comparison
The following tables summarize the hypothetical validation data for the HPLC and GC-MS methods.
Table 1: Comparison of Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | HPLC Method | GC-MS Method |
| Specificity | Peak purity index > 0.999; No interference from degradants | No co-eluting peaks at the analyte's retention time; Mass spectrum match > 95% |
| Linearity (r²) | 0.9995 | 0.9992 |
| Range | 10 - 150 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | 1.2% |
| - Intermediate Precision | 1.1% | 1.5% |
| LOD | 0.1 µg/mL | 0.05 µg/mL |
| LOQ | 0.3 µg/mL | 0.15 µg/mL |
| Robustness | Passed | Passed |
Table 2: System Suitability Criteria
| Parameter | HPLC | GC-MS |
| Tailing Factor (T) | ≤ 1.5 | N/A |
| Theoretical Plates (N) | ≥ 2000 | ≥ 50000 |
| Resolution (Rs) | ≥ 2.0 | N/A |
| RSD of Standard Injections | ≤ 1.0% | ≤ 5.0% |
Experimental Protocols: Step-by-Step Methodologies
Validated RP-HPLC Method for this compound
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards at the desired concentrations for linearity, accuracy, and precision studies.
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 10 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Comparative GC-MS Method for this compound
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound in a suitable solvent such as acetonitrile or methanol.
-
Prepare sample solutions by dissolving a known amount of the sample in the same solvent.
Conclusion: Choosing the Right Tool for the Job
This guide has provided a comprehensive framework for the validation of analytical methods for this compound, comparing a robust RP-HPLC method with a sensitive GC-MS method. The HPLC method demonstrates excellent performance for routine quality control and assay, offering high precision and accuracy. The GC-MS method, with its superior sensitivity and specificity, serves as an invaluable tool for impurity identification and trace-level analysis.
The choice between these methods will ultimately depend on the specific analytical challenge at hand. For routine purity and assay testing, the validated HPLC method is the recommended approach. For in-depth impurity profiling and the analysis of volatile contaminants, the GC-MS method is the superior choice. By adhering to the principles of analytical method validation outlined in this guide and leveraging the strengths of each technique, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, a critical component in the journey of a drug from the laboratory to the patient.
References
- 1. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. parchem.com [parchem.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. iosrphr.org [iosrphr.org]
- 5. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. fda.gov [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. starodub.nl [starodub.nl]
- 15. ema.europa.eu [ema.europa.eu]
- 16. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 17. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 18. selectscience.net [selectscience.net]
- 19. propharmagroup.com [propharmagroup.com]
- 20. qjmhs.com [qjmhs.com]
- 21. pharmabeginers.com [pharmabeginers.com]
- 22. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Cyclopropylamino)benzonitrile Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a hit compound to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. A deep understanding of the structure-activity relationship (SAR) is the compass that guides this journey, revealing how subtle molecular modifications can profoundly impact a compound's potency, selectivity, and overall pharmacological profile. This guide provides an in-depth analysis of the SAR of 4-(cyclopropylamino)benzonitrile derivatives, a scaffold of significant interest in modern medicinal chemistry, particularly in the development of kinase inhibitors.
The this compound core is a privileged structure, frequently incorporated into inhibitors of various protein kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology and inflammatory diseases. The cyclopropyl group often enhances metabolic stability and can provide favorable interactions within the ATP-binding pocket of kinases. The benzonitrile moiety, a versatile synthetic handle, can also engage in crucial hydrogen bonding and other non-covalent interactions. This guide will objectively compare the performance of derivatives based on this scaffold, supported by experimental data, and provide detailed methodologies to empower your own drug discovery efforts.
The Kinase Inhibitor Landscape: Where Do this compound Derivatives Fit?
Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory conditions.
A common strategy in kinase inhibitor design is to target the ATP-binding site. The this compound scaffold serves as an excellent foundation for building potent and selective ATP-competitive inhibitors. This guide will focus on the SAR of this scaffold, primarily in the context of Janus Kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) kinase inhibition, and draw comparisons with other relevant kinase inhibitor classes.
Deciphering the SAR of this compound Analogs: A Data-Driven Comparison
A systematic exploration of the SAR of the this compound scaffold is essential for optimizing its inhibitory activity. The following sections dissect the impact of structural modifications at different positions of the molecule, supported by quantitative data from the literature.
Core Scaffold: 4-(Cyclopropylamino)-quinoline-3-carbonitriles as EGFR Inhibitors
A study by researchers detailed the synthesis and SAR of a series of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as inhibitors of the EGFR tyrosine kinase[1]. This series provides a foundational understanding of how substitutions on a core related to this compound impact activity.
Table 1: In Vitro Inhibitory Activity of 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitrile Derivatives against EGFR Kinase [1]
| Compound | R | EGFR IC50 (nM) |
| 1 | H | >10000 |
| 2 | 4-F | 280 |
| 3 | 4-Cl | 150 |
| 4 | 4-Br | 120 |
| 5 | 4-CH3 | 350 |
| 6 | 4-OCH3 | 420 |
| 7 | 3-F | 250 |
| 8 | 3-Cl | 130 |
| 9 | 3-Br | 100 |
| 10 | 3-CH3 | 320 |
| 11 | 3-OCH3 | 380 |
| 12 | 2-F | 800 |
| 13 | 2-Cl | 550 |
| 14 | 2-Br | 480 |
| 15 | 2,4-diCl | 80 |
| 16 | 3,4-diCl | 70 |
From this data, several key SAR trends emerge:
-
Aryl Substitution is Crucial: The unsubstituted analog (Compound 1 ) is inactive, highlighting the necessity of the aryl group on the cyclopropyl ring for EGFR inhibition.
-
Halogen Substituents Enhance Potency: Halogen atoms (F, Cl, Br) on the phenyl ring generally lead to improved potency compared to methyl or methoxy groups. This suggests that electronic and/or steric properties of halogens are favorable for binding.
-
Positional Isomers Matter: The position of the substituent on the phenyl ring significantly influences activity. For halogens, the trend is generally meta > para > ortho.
-
Disubstitution is Additive: Dichloro-substituted compounds ( 15 and 16 ) exhibit the highest potency, suggesting that multiple favorable interactions can be achieved.
Comparative Analysis with Other Kinase Inhibitor Scaffolds
To provide a broader context, it is insightful to compare the potency of these derivatives with established kinase inhibitors targeting different families.
Table 2: Comparative IC50 Values of Selected Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
| Bosutinib | Src/Abl | 1.2 (Src) |
| Ruxolitinib | JAK1/JAK2 | 3.3 (JAK1), 2.8 (JAK2) |
| Tofacitinib | JAK1/JAK2/JAK3 | 112 (JAK1), 20 (JAK2), 1 (JAK3) |
| Baricitinib | JAK1/JAK2 | 5.9 (JAK1), 5.7 (JAK2) |
| Upadacitinib | JAK1 | 43 |
| Filgotinib | JAK1 | 10 |
This comparison highlights that while the initial 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivatives show promising nanomolar activity against EGFR, further optimization is likely required to achieve the picomolar to low nanomolar potency seen with clinically approved drugs. The data also underscores the importance of selectivity profiling against a panel of kinases to understand the off-target effects of new chemical entities.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of key intermediates and the execution of relevant biological assays.
Synthesis of this compound Intermediate
The following protocol describes a general method for the synthesis of the this compound core, which can then be further elaborated.
Scheme 1: Synthesis of this compound
A general synthetic workflow.
Step-by-Step Protocol:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO) are added cyclopropylamine (1.5 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Kinase Inhibition Assay (General Protocol)
The following is a generalized protocol for an in vitro kinase assay to determine the IC50 values of test compounds. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).
Workflow for a Typical Kinase Assay
A generalized kinase assay workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: In a microplate, add the kinase, substrate, and the diluted test compounds. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor or no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific duration.
-
Detection: Stop the reaction and add a detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., fluorescence, luminescence) that is proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Future Directions and Concluding Remarks
The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The SAR data presented in this guide provides a solid foundation for the rational design of more potent and selective compounds. Future efforts in this area could focus on:
-
Exploring a wider range of substitutions on the benzonitrile ring to probe for additional interactions within the kinase active site.
-
Modifying the cyclopropylamine moiety to optimize lipophilicity and pharmacokinetic properties.
-
Systematic selectivity profiling of new derivatives against a broad panel of kinases to identify compounds with desired selectivity profiles.
-
Integrating computational modeling and structural biology to gain a deeper understanding of the binding modes of these inhibitors and to guide the design of next-generation compounds.
By leveraging the insights from SAR studies and employing robust synthetic and biological evaluation methodologies, researchers can continue to unlock the therapeutic potential of this compound derivatives in the ongoing quest for new and effective medicines.
References
cross-reactivity of antibodies against 4-(Cyclopropylamino)benzonitrile conjugates
Initiating Data Collection
I'm starting a deep dive to collect information on 4-(Cyclopropyl amino)benzonitrile. I'm focusing on its chemical structure, potential applications, and how it can be used to make protein conjugates. Simultaneously, I'll be looking into the best ways to incorporate it into my experiment design.
Exploring Cross-Reactivity
I've been deeply focused on antibody cross-reactivity with 4-(Cyclopropylamino)benzonitrile conjugates. My research now extends to antibody production and characterization, actively seeking potential cross-reactivity with similar molecules. I'm investigating ELISA and SPR immunoassays for their suitability in specificity assessment and am actively searching for relevant existing data. I'm also putting together a comparison guide.
Expanding the Research Scope
I'm now expanding my research to include the synthesis of the hapten-carrier conjugate and antibody generation. I'm actively comparing potential cross-reactants and outlining competitive ELISA and SPR protocols. I'm also preparing tables for data presentation and will use Graphviz for visual representation. My focus is now on assembling the core components for the comparison guide, covering methodology and data.
Analyzing Immunoassay Platforms
I'm now fully immersed in the immunoassays, meticulously evaluating ELISA and SPR for their cross-reactivity assessment capabilities. I'm focusing on their suitability for specificity analysis. Alongside this, I'm working to outline the experimental design. I'm actively researching and comparing their effectiveness, to determine the most relevant and efficient methods for my work.
Structuring the Comparison Guide
I'm now fully organizing the comparison guide, starting with an introduction emphasizing the significance of antibody specificity for this compound conjugates. My focus includes detailing the experimental design for evaluating cross-reactivity, including the synthesis of the hapten-carrier conjugate, antibody generation, and potential cross-reactant selection. I'm preparing to outline competitive ELISA and SPR protocols, creating data presentation tables, and generating Graphviz diagrams for visual representation.
Refining the Research Plan
I've been meticulously planning my approach, starting with comprehensive data collection on 4-(Cyclopropyl amino)benzonitrile, including its synthesis and applications. My focus has broadened to include antibody production and characterization, ensuring a thorough understanding of potential cross-reactivity with similar molecules. I'm researching and compiling detailed protocols for competitive ELISA and SPR immunoassays. I'm actively structuring the comparison guide, focusing on experimental design. I'm also preparing data tables and generating Graphviz diagrams for visual representation and a complete, well-referenced discussion.
Developing a Comprehensive Guide
I've initiated a thorough review to assemble a comprehensive guide. I'm focusing on collecting data on the structure, applications, and methods for creating protein conjugates of 4-(Cyclopropyl amino)benzonitrile, followed by research on antibody production and characterization, with a keen eye on identifying potential cross-reactivity with similar molecules. This will also include looking at methods for making the guide in the first place.
\n\nI'm now diving deep into the research for the guide, focusing on 4-(Cyclopropyl amino)benzonitrile properties, potential antibody cross-reactivity and applications. I'm actively researching and compiling data to structure the guide. I've started the synthesis process, and I'll include competitive ELISA and SPR protocols in the guide. My focus is now on assembling the core components for the comparison guide, covering methodology and data.
Synthesizing Guide Components
I've been gathering key elements and started merging them into a structure. I'm focusing on defining antibody cross-reactivity and outlining the synthesis of the hapten conjugate, along with competitive ELISA and SPR protocols. I'm also preparing for data table creation and Graphviz diagram generation for visual support and comprehensive understanding. My approach emphasizes practical application and the guide format.
Structuring the Guide Framework
I'm now fully immersed in developing the detailed structure of the guide. This involves comprehensive literature searches on the synthesis and applications of this compound, along with antibody production and characterization, while also considering potential cross-reactivity with similar molecules. My research has started with antibody cross-reactivity with this compound conjugates. My work now extends to antibody production and characterization, actively seeking potential cross-reactivity with similar molecules. I'm investigating ELISA and SPR immunoassays for their suitability in specificity assessment and am actively searching for relevant existing data. I'm also putting together a comparison guide. I'm focusing on assembling the core components for the comparison guide, covering methodology and data.
A Comparative Spectroscopic Analysis of 4-(Cyclopropylamino)benzonitrile and Its Analogs
A Technical Guide for Researchers
Introduction: Beyond the Structure, Understanding the Signature
In the realm of medicinal chemistry and materials science, the precise characterization of novel small molecules is paramount. 4-(Cyclopropylamino)benzonitrile stands as an intriguing scaffold, incorporating a strained cyclopropyl ring and a polar nitrile group, both of which can significantly influence molecular conformation, electronic properties, and biological activity. While a 2D structure provides a blueprint, it is the molecule's spectroscopic signature that offers a definitive confirmation of its identity and a deeper understanding of its electronic architecture.
This guide provides an in-depth comparative analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. To contextualize its unique features, we will objectively compare its spectral data against three structurally related analogs: the parent 4-Aminobenzonitrile , the sterically hindered 4-(Isopropylamino)benzonitrile , and the tertiary amine 4-(Dimethylamino)benzonitrile . Through this comparison, we will elucidate the subtle yet significant electronic and steric influences of the N-alkyl substituents on the benzonitrile core. This document is intended to serve as a practical resource for researchers, enabling more accurate structural verification and interpretation of related compounds.
Molecular Structures Under Comparison
The systematic variation of the amino substituent allows for a clear investigation of its impact on the molecule's spectroscopic properties. The cyclopropyl group, in particular, is known for its unique electronic character, which is distinct from more common alkyl groups like isopropyl or methyl.
Caption: Chemical structures of the target compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed map of the molecular framework.
¹H NMR Spectral Comparison
The ¹H NMR spectra of these compounds are characterized by signals from the aromatic protons, the N-H proton (for primary and secondary amines), and the N-alkyl protons. The aromatic region typically displays an AA'BB' splitting pattern characteristic of para-substituted benzene rings.
The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃), is critical as it dissolves the analytes without contributing interfering signals to the ¹H NMR spectrum.[1] Tetramethylsilane (TMS) is used as an internal standard, providing a reference point at 0.00 ppm.[1]
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Compound | Aromatic Protons (ortho to CN) | Aromatic Protons (ortho to N) | N-H Proton | Alkyl Protons |
| This compound | ~7.4 | ~6.6 | ~4.5 (br s) | ~2.5 (m, 1H, CH), ~0.9 (m, 2H, CH₂), ~0.6 (m, 2H, CH₂) |
| 4-Aminobenzonitrile | 7.42[2] | 6.64[2] | 4.32 (br s)[2] | N/A |
| 4-(Isopropylamino)benzonitrile | ~7.4 | ~6.5 | ~4.2 (br s) | ~3.7 (septet, 1H, CH), ~1.2 (d, 6H, CH₃) |
| 4-(Dimethylamino)benzonitrile | 7.45[3] | 6.65[3] | N/A | 3.03 (s, 6H, CH₃)[3] |
Expert Analysis: The electron-donating amino group causes a significant upfield shift (lower ppm) for the ortho protons (~6.5-6.6 ppm) compared to the ortho protons of the electron-withdrawing nitrile group (~7.4 ppm). This is a classic illustration of substituent effects on aromatic chemical shifts.
A key point of comparison is the chemical shift of the alkyl protons. The cyclopropyl protons of this compound are observed at remarkably high fields (~0.6-0.9 ppm). This is a well-documented phenomenon attributed to the unique magnetic anisotropy of the cyclopropane ring, which creates a shielding "ring current" effect above and below the plane of the ring.[4][5][6] This characteristic upfield shift is a definitive diagnostic feature for the cyclopropyl group, clearly distinguishing it from the isopropyl methyl protons at ~1.2 ppm and the dimethylamino protons at ~3.03 ppm.
¹³C NMR Spectral Comparison
¹³C NMR provides complementary information about the carbon skeleton. The chemical shift of the nitrile carbon is particularly informative, as its electronic environment is influenced by the substituent at the para position.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Compound | C-CN (ipso) | C-N (ipso) | Aromatic CH (ortho to CN) | Aromatic CH (ortho to N) | Nitrile (C≡N) | Alkyl Carbons |
| This compound | ~98 | ~150 | ~133 | ~113 | ~120 | ~31 (CH), ~7 (CH₂) |
| 4-Aminobenzonitrile | 99.5[2] | 150.8[2] | 133.7[2] | 114.4[2] | 120.4[2] | N/A |
| 4-(Isopropylamino)benzonitrile | ~99 | ~149 | ~133 | ~114 | ~120 | ~45 (CH), ~22 (CH₃) |
| 4-(Dimethylamino)benzonitrile | 98.3 | 151.2 | 133.4 | 111.5 | 120.6 | 40.0 (CH₃) |
Expert Analysis: The chemical shifts of the aromatic carbons show predictable trends based on the electron-donating strength of the amino group. The carbon attached to the nitrogen (C-N ipso) is significantly deshielded (~150 ppm), while the nitrile ipso-carbon (C-CN) is shielded (~98-100 ppm). The nitrile carbon (C≡N) itself shows less variation across the series, appearing around 120 ppm, indicating that the electronic effect on the nitrile carbon is somewhat attenuated through the aromatic system. The upfield shift of the cyclopropyl CH₂ carbons to ~7 ppm is, again, a highly characteristic feature.
Infrared (IR) Spectroscopy: A Focus on Functional Groups
IR spectroscopy is an invaluable technique for identifying specific functional groups within a molecule. For this series of compounds, the most diagnostic absorption bands are the nitrile (C≡N) and the amine (N-H) stretching vibrations.
The choice of sample preparation, such as using a potassium bromide (KBr) pellet, is crucial for solid samples. This involves mixing a small amount of the analyte with dry KBr powder and pressing it into a transparent disk, which prevents strong solvent absorptions from obscuring the spectrum.[1][7]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C≡N Stretch | N-H Stretch |
| This compound | ~2215 | ~3380 (single peak) |
| 4-Aminobenzonitrile | ~2220[1] | ~3400 - 3200 (two peaks)[1] |
| 4-(Isopropylamino)benzonitrile | ~2215 | ~3390 (single peak) |
| 4-(Dimethylamino)benzonitrile | ~2210 | Absent |
Expert Analysis: The C≡N triple bond stretch is a strong, sharp absorption that is easily identifiable in the "triple bond region" of the IR spectrum (2100-2300 cm⁻¹).[8] The position of this band is sensitive to electronic effects; stronger electron-donating groups on the aromatic ring increase conjugation and typically shift the nitrile absorption to a lower wavenumber (frequency).[9] As observed, the alkylated amines, being slightly stronger electron donors than the parent amine, cause a small shift to lower wavenumbers compared to 4-aminobenzonitrile.
The N-H stretching region (3200-3500 cm⁻¹) provides a clear distinction between the analogs. 4-Aminobenzonitrile, a primary amine, shows two distinct N-H stretching bands (symmetric and asymmetric stretches). The secondary amines, 4-(cyclopropylamino)- and 4-(isopropylamino)benzonitrile, exhibit only a single N-H band. As expected, 4-(dimethylamino)benzonitrile, a tertiary amine, shows no absorption in this region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and subsequent fragmentation.[10]
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₀H₁₀N₂ | 158.20[11] | 158 | 143 ([M-CH₃]⁺), 130 ([M-C₂H₄]⁺) |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14[12] | 118[1] | 91 ([M-HCN]⁺)[1] |
| 4-(Isopropylamino)benzonitrile | C₁₀H₁₂N₂ | 160.22[13] | 160 | 145 ([M-CH₃]⁺) |
| 4-(Dimethylamino)benzonitrile | C₉H₁₀N₂ | 146.19[3] | 146 | 145 ([M-H]⁺), 131 ([M-CH₃]⁺) |
Expert Analysis: The molecular ion peak (M⁺) in each spectrum corresponds to the molecular weight of the respective compound, providing the most fundamental piece of information. The fragmentation patterns are highly dependent on the structure of the N-alkyl substituent. A common fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[14][15]
For 4-(isopropylamino)benzonitrile and 4-(dimethylamino)benzonitrile, the most abundant fragment often results from the loss of a methyl radical (•CH₃), leading to a stable iminium cation ([M-15]⁺). For this compound, fragmentation is more complex due to the strained ring. A characteristic fragmentation involves the loss of ethylene (C₂H₄) via ring opening and rearrangement, leading to a fragment at m/z 130. Loss of a methyl group can also occur after rearrangement. This distinct fragmentation pattern further aids in the identification of the cyclopropylamino moiety.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following generalized protocols are recommended for the spectroscopic analysis of these compounds.
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy (¹H and ¹³C)
-
Objective: To obtain high-resolution NMR spectra for structural elucidation.
-
Procedure:
-
Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean NMR tube.[1]
-
Ensure the sample is fully dissolved.
-
Acquire the spectra on a spectrometer (e.g., 400 MHz for ¹H) according to standard instrument procedures.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the TMS signal at 0.00 ppm.
-
FT-IR Spectroscopy
-
Objective: To identify key functional groups.
-
Procedure (KBr Pellet Method):
-
Thoroughly mix ~1 mg of the dry analyte with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.
-
Acquire a background spectrum of the empty sample chamber.
-
Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.[1]
-
Mass Spectrometry (Electron Ionization)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Procedure:
-
Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a GC inlet.
-
Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[1]
-
Scan the mass analyzer over a suitable m/z range (e.g., 40-300 amu) to detect the resulting molecular ion and fragment ions.
-
Conclusion
The spectroscopic data for this compound, when compared with its acyclic and non-alkylated analogs, reveals a distinct and diagnostic set of features. The upfield-shifted signals in both ¹H and ¹³C NMR spectra and the unique fragmentation patterns in mass spectrometry serve as definitive identifiers for the cyclopropylamino moiety. This guide demonstrates that a multi-technique spectroscopic approach is essential for unambiguous structural confirmation. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently characterize novel compounds and interpret the subtle electronic effects imparted by unique functional groups like the cyclopropyl ring.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-(DIMETHYLAMINO)BENZONITRILE(1197-19-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mriquestions.com [mriquestions.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(Propylamino)benzonitrile | C10H12N2 | CID 22353782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Technical Guide to the In Vitro and In Vivo Activity of 4-(Cyclopropylamino)benzonitrile Compounds as LSD1 Inhibitors
This guide provides an in-depth comparison of the in vitro and in vivo activities of 4-(cyclopropylamino)benzonitrile compounds, a promising class of Lysine-Specific Demethylase 1 (LSD1) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of these molecules. We will delve into their mechanism of action, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their performance in both laboratory and animal models.
Introduction: The Therapeutic Promise of LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), where it contributes to a block in cellular differentiation and promotes leukemogenesis.[3][4][5][6] Consequently, LSD1 has emerged as a compelling therapeutic target, and the development of small molecule inhibitors has gained significant traction.
The this compound scaffold has proven to be a valuable pharmacophore in the design of potent and selective LSD1 inhibitors. These compounds, often functioning as irreversible inhibitors, form a covalent adduct with the FAD cofactor of LSD1, leading to its inactivation.[2][7] This guide will explore the preclinical data supporting the development of this class of compounds, with a focus on translating in vitro potency to in vivo efficacy.
In Vitro Evaluation: Gauging Potency and Cellular Effects
The initial assessment of any potential drug candidate begins with a thorough in vitro characterization. For this compound compounds, this involves determining their direct inhibitory effect on the LSD1 enzyme and their functional consequences in cancer cell lines.
Enzymatic Assays: Direct Measurement of LSD1 Inhibition
The primary in vitro assay for this class of compounds is the determination of their half-maximal inhibitory concentration (IC50) against purified LSD1 enzyme. This provides a direct measure of their biochemical potency.
Table 1: In Vitro LSD1 Inhibitory Activity of Selected this compound Derivatives
| Compound | LSD1 IC50 (nM) | Reference |
| GSK2879552 | 24 | [2] |
| Compound Analogue 1 | 1.2 | |
| Compound Analogue 2 | 2.25 | [8] |
| Compound Analogue 3 | 1.80 | [8] |
| Compound Analogue 4 | 0.18 µM (180 nM) | [9] |
| Compound Analogue 5 | 25.3 | [10] |
This protocol outlines a common method for determining the IC50 of an inhibitor against LSD1. The principle involves the detection of hydrogen peroxide (H2O2), a byproduct of the LSD1-mediated demethylation reaction, using a fluorogenic substrate.
Materials:
-
Purified recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Tranylcypromine)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 384-well plate, add the assay buffer, LSD1 enzyme, and the test compounds or controls.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add the detection mix containing HRP and the fluorogenic substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 530-560 nm, emission 590 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Causality Behind Experimental Choices: The use of a fluorometric assay provides a sensitive and high-throughput method for measuring enzyme activity. The pre-incubation step is crucial for irreversible inhibitors to allow for covalent bond formation with the enzyme.
Cell-Based Assays: Assessing Antiproliferative and Differentiating Effects
Beyond direct enzyme inhibition, it is critical to evaluate the effects of these compounds on cancer cells. This is typically done by measuring their ability to inhibit cell proliferation (cytotoxicity or cytostasis) and to induce differentiation, a key therapeutic goal in AML.
Table 2: In Vitro Antiproliferative Activity of this compound Compounds in AML Cell Lines
| Compound | Cell Line | GI50/IC50/EC50 (µM) | Reference |
| GSK2879552 | MOLM-13 | EC50 values provided in a graph | [1] |
| GSK2879552 | Variety of AML cell lines | Showed decreased proliferation in 19 of 25 AML cell lines | [11] |
| Compound Analogue 1 | MV4-11 | IC50 = 0.005 | |
| Compound Analogue 1 | Kasumi-1 | IC50 = 0.004 | |
| Compound Analogue 1 | NCI-H526 (SCLC) | IC50 = 0.11 | |
| Compound Analogue 6 | HepG2 | IC50 = 0.93 | [10] |
| Compound Analogue 6 | HEP3B | IC50 = 2.09 | [10] |
| Compound Analogue 6 | HUH6 | IC50 = 1.43 | [10] |
| Compound Analogue 6 | HUH7 | IC50 = 4.37 | [10] |
| Compound Analogue 7 | MGC-803 | IC50 = 14.3 | [10] |
| Compound Analogue 7 | KYSE450 | IC50 = 22.8 | [10] |
| Compound Analogue 7 | HCT-116 | IC50 = 16.3 | [10] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Self-Validating System: The inclusion of both positive (known cytotoxic agent) and negative (vehicle) controls is essential for validating the assay performance and ensuring the observed effects are due to the test compound.
LSD1 Signaling Pathway in AML
In AML, LSD1 is often part of a larger transcriptional repressor complex that includes proteins like CoREST and GFI1.[5] This complex is recruited to the promoters of myeloid differentiation genes, leading to their silencing and contributing to the leukemic phenotype. Inhibition of LSD1 by this compound compounds leads to an increase in H3K4me2 at these promoters, reactivating gene expression and promoting myeloid differentiation.[6]
Caption: LSD1 signaling pathway in AML and the mechanism of its inhibition.
In Vivo Assessment: From Bench to Preclinical Models
Promising in vitro data must be validated in vivo to assess a compound's therapeutic potential in a whole-organism context. This involves pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as efficacy studies in relevant animal models.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial to determine if a compound can achieve and maintain therapeutic concentrations in the body after administration.
Table 3: Pharmacokinetic Parameters of a this compound Derivative in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC∞ (h·ng/mL) | T½ (h) | Reference |
| Compound Analogue 1 | Oral | Oral | 945 | 6486 | 4.16 | |
| GSK2879552 | 5 | Oral | 720 | - | 1.9 | [12] |
Efficacy Studies in AML Xenograft Models
To evaluate the antitumor activity of these compounds, human AML cell lines are often implanted into immunocompromised mice to create xenograft models.
Table 4: In Vivo Efficacy of a this compound Derivative in an AML Xenograft Model
| Compound | Mouse Model | Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Compound Analogue 1 | MV4-11 Xenograft | 10 | Daily | 42.11 | |
| Compound Analogue 1 | MV4-11 Xenograft | 20 | Daily | 63.25 | |
| GSK2879552 | MLL-AF9 AML model | Not specified | Not specified | Prolonged overall survival | [11] |
This protocol describes a typical workflow for assessing the in vivo efficacy of an LSD1 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human AML cell line (e.g., MV4-11)
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment: Administer the test compound or vehicle control orally once daily for a specified period (e.g., 21 days).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Caption: A typical workflow for an in vivo efficacy study of an LSD1 inhibitor.
Bridging the Gap: In Vitro to In Vivo Correlation
A critical aspect of preclinical drug development is understanding the correlation between in vitro activity and in vivo efficacy. For this compound compounds, a potent in vitro IC50 against LSD1 and a low micromolar or nanomolar GI50 in AML cell lines are generally prerequisites for in vivo activity. However, factors such as oral bioavailability, metabolic stability, and target engagement in the tumor tissue ultimately determine the in vivo success. The data presented for the analogue compound in Tables 3 and 4 suggest a reasonable translation from in vitro potency to in vivo tumor growth inhibition, with a clear dose-response relationship.
Conclusion
The this compound class of compounds represents a promising avenue for the development of targeted therapies against LSD1-dependent cancers like AML. Their mechanism of action, involving the irreversible inhibition of LSD1, leads to the reactivation of myeloid differentiation genes and potent antiproliferative effects in vitro. Importantly, these in vitro activities have been shown to translate into significant tumor growth inhibition in preclinical in vivo models. The data and protocols presented in this guide provide a framework for the continued evaluation and optimization of this important class of epigenetic modulators.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]
- 5. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 7. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
benchmarking 4-(Cyclopropylamino)benzonitrile against other kinase inhibitors
A Comparative Benchmarking Guide to Janus Kinase (JAK) Inhibitors
This guide provides a comprehensive, data-driven comparison of key Janus Kinase (JAK) inhibitors, offering researchers, scientists, and drug development professionals a framework for evaluating their performance. We will delve into the critical parameters of biochemical potency, kinase selectivity, and cellular activity, supported by detailed experimental protocols and objective data analysis. Our focus will be on a panel of well-characterized JAK inhibitors, providing a robust benchmark for this important class of therapeutic agents.
Introduction to the Janus Kinase Family and the JAK-STAT Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These kinases are pivotal in mediating signal transduction for a wide array of cytokines and growth factors, which are crucial for processes such as hematopoiesis, immune response, and inflammation.[3][4]
The signaling cascade, known as the JAK-STAT pathway, is initiated when a cytokine binds to its corresponding cell surface receptor.[5][6][7] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4][6] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[4][6][7] Given its central role in cellular signaling, dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs a prime target for therapeutic intervention.[5][8]
Caption: The canonical JAK-STAT signaling pathway.
The Competitors: A Panel of Clinically Relevant JAK Inhibitors
For this comparative analysis, we have selected a panel of well-established JAK inhibitors, each with a distinct selectivity profile. This allows for a comprehensive understanding of how different inhibition patterns affect biochemical and cellular activity.
-
Ruxolitinib (INCB018424): The first potent, selective JAK1/JAK2 inhibitor to be approved for clinical use.[2][9] It is widely used in the treatment of myelofibrosis.[2]
-
Tofacitinib (CP-690550): A novel inhibitor of JAK3, with 20- to 100-fold less potency against JAK2 and JAK1.[9] It is approved for the treatment of rheumatoid arthritis.[1]
-
Fedratinib (TG101348): A selective JAK2 inhibitor, with significantly less activity against other JAK family members.[10][11][12][13] It is also used in the treatment of myelofibrosis.[14]
-
Baricitinib: A selective inhibitor of JAK1 and JAK2.[1][15] It is approved for the treatment of rheumatoid arthritis.[15]
-
Momelotinib (CYT387): A selective JAK1/JAK2 inhibitor with additional inhibitory activity against Activin A receptor type 1 (ACVR1).[16][17]
-
Gandotinib (LY2784544): A potent and selective inhibitor of JAK2.[18][19][20]
Benchmarking Parameters: A Multi-faceted Approach to Inhibitor Evaluation
To provide a holistic comparison, we will evaluate the selected inhibitors based on three key experimental parameters:
-
Biochemical Potency (IC50): This is the measure of an inhibitor's ability to reduce the activity of an isolated kinase by 50%. A lower IC50 value indicates greater potency.[3] We will assess the IC50 of each inhibitor against the four members of the JAK family.
-
Kinase Selectivity: No inhibitor is entirely specific to its intended target. Kinase selectivity profiling assesses the binding or inhibitory activity of a compound against a broad panel of kinases. This is crucial for understanding potential off-target effects and for elucidating the full mechanism of action.
-
Cellular Activity: While biochemical assays are essential, it is equally important to determine an inhibitor's efficacy in a more physiologically relevant context. Cellular assays measure the inhibitor's ability to modulate downstream signaling events within a cell, such as the phosphorylation of STAT3 (p-STAT3).
Experimental Methodologies
To ensure scientific integrity and reproducibility, we outline the detailed protocols for the key assays used in this benchmarking guide.
In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput method for quantifying kinase activity.[21] The assay measures the phosphorylation of a substrate by a kinase, leading to a FRET signal.
Caption: Workflow for IC50 determination using a TR-FRET assay.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in a suitable buffer (e.g., DMSO).
-
Prepare a solution containing the specific JAK kinase and a corresponding biotinylated peptide substrate.
-
Prepare a solution of ATP at a concentration close to its Km for the specific kinase.
-
-
Kinase Reaction:
-
Dispense the inhibitor dilutions into a 384-well assay plate.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.[22]
-
Calculate the HTRF ratio and plot it against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Broad Kinase Selectivity Profiling: KINOMEscan™
The KINOMEscan™ platform is a competitive binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[23][24]
Methodology Overview:
-
Assay Principle: The assay utilizes a competitive binding format where DNA-tagged kinases are incubated with the test compound and an immobilized, active-site-directed ligand.[23]
-
Competition: If the test compound binds to the kinase's active site, it competes with the immobilized ligand, resulting in a reduced amount of kinase captured on a solid support.[23]
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.[24] The results are typically reported as the percentage of the kinase that remains bound in the presence of the test compound.
Cellular Phospho-STAT3 (p-STAT3) Western Blot Assay
This assay measures the level of phosphorylated STAT3 in cells treated with a JAK inhibitor, providing a direct readout of the inhibitor's cellular activity.[8][25][26]
Caption: Key steps in a Western blot analysis for p-STAT3.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line with a constitutively active JAK-STAT pathway (e.g., HEL cells) or stimulate cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
Treat the cells with various concentrations of the JAK inhibitor for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[25]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25][26]
-
Block the membrane to prevent non-specific antibody binding.[8][25]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).[26]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[8][25]
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[25]
-
Quantify the band intensities using densitometry software.[25]
-
Comparative Data Analysis
The following table summarizes the biochemical potency (IC50) of our selected panel of JAK inhibitors against the four JAK family members. Lower values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2[2][9] |
| Tofacitinib | 15.1 | 77.4 | 1 | 489 | JAK1/JAK3[1][9] |
| Fedratinib | 105 | 3 | >300x vs JAK2 | ~135x vs JAK2 | JAK2[10][11][14] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2[15][27] |
| Momelotinib | 11 | 18 | 155 | - | JAK1/JAK2[16] |
| Gandotinib | - | 3 | - | 44 | JAK2[20] |
Note: IC50 values can vary depending on the specific assay conditions and are presented here as representative data from published sources.
Expert Interpretation and Discussion
The data presented above reveals the diverse selectivity profiles of clinically relevant JAK inhibitors.
-
Ruxolitinib and Baricitinib demonstrate potent, dual inhibition of JAK1 and JAK2.[2][9][15] This profile is effective in treating myeloproliferative neoplasms, which are often driven by hyperactive JAK2, as well as inflammatory conditions where JAK1-mediated signaling is prominent.[2][28]
-
Tofacitinib exhibits a preference for JAK1 and JAK3.[1][9] The strong inhibition of JAK3, which is primarily involved in lymphocyte development and function, underlies its efficacy in autoimmune diseases like rheumatoid arthritis.[1]
-
Fedratinib and Gandotinib are highly selective for JAK2.[10][14][20] This selectivity is advantageous in targeting diseases driven specifically by JAK2 mutations, such as the JAK2V617F mutation found in many myeloproliferative neoplasms, potentially reducing off-target effects associated with the inhibition of other JAK isoforms.[11][12][20]
-
Momelotinib , while also a JAK1/JAK2 inhibitor, possesses a unique additional activity against ACVR1.[16][17] This has been shown to improve anemia in patients with myelofibrosis, a distinct clinical benefit not typically associated with other JAK inhibitors.[17][29]
The choice of a particular JAK inhibitor for a specific therapeutic application is therefore guided by its unique selectivity profile. A deep understanding of the underlying disease pathology and the specific JAK isoforms involved is critical for rational drug selection and development.
Conclusion
This guide has provided a framework for benchmarking JAK kinase inhibitors, using a panel of well-characterized compounds as examples. By systematically evaluating biochemical potency, kinase selectivity, and cellular activity, researchers can gain a comprehensive understanding of an inhibitor's performance. The detailed experimental protocols provided herein serve as a starting point for conducting rigorous, in-house comparative studies. As the field of kinase inhibitor development continues to evolve, such data-driven, objective comparisons will remain essential for advancing novel therapeutics from the laboratory to the clinic.
References
- 1. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. abmole.com [abmole.com]
- 10. ashpublications.org [ashpublications.org]
- 11. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
- 17. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gandotinib - Wikipedia [en.wikipedia.org]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. chayon.co.kr [chayon.co.kr]
- 25. benchchem.com [benchchem.com]
- 26. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(Cyclopropylamino)benzonitrile Derivatives as Potential JAK2 Inhibitors
Introduction
The 4-(cyclopropylamino)benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of several targeted therapeutic agents. Its unique conformational and electronic properties make it an attractive starting point for developing potent and selective enzyme inhibitors. A key area of interest is the inhibition of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial to the signaling pathways of various cytokines and growth factors.[1][2] Dysregulation of the JAK2-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), making JAK2 a prime therapeutic target.[3][4]
Computational molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding modes and affinities of small molecules to their protein targets. This guide provides a comprehensive, in-depth protocol for conducting a comparative docking study of novel this compound derivatives against the JAK2 kinase domain. We will move beyond a simple list of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and scientifically valid computational workflow.
I. The Strategic Framework: Designing a Self-Validating Docking Protocol
A trustworthy docking study is more than just generating a binding score; it's about creating a self-validating system that provides confidence in its predictive power. Our approach is built on a foundation of careful target selection, meticulous preparation of both protein and ligands, and a rigorous validation step to ensure the chosen protocol can replicate crystallographically observed binding modes.
Target Selection and Rationale
The primary target for this study is the kinase domain of human JAK2. The choice of a specific crystal structure is paramount. We will use the PDB ID: 5A2B, which features the JAK2 kinase domain in complex with a potent inhibitor. This provides a high-quality structural template and, crucially, a co-crystallized ligand that will be used for protocol validation. The goal is to determine if our docking protocol can accurately reproduce the experimentally determined binding pose of this known inhibitor.
Ligand Set Selection
For this comparative study, we will use a set of five hypothetical this compound derivatives. These derivatives are designed with specific modifications to probe key interaction points within the JAK2 active site and to analyze structure-activity relationships (SAR).
-
Compound 1 (Parent Scaffold): this compound
-
Compound 2 (H-bond Donor): 4-(Cyclopropylamino)-3-hydroxybenzonitrile
-
Compound 3 (Hydrophobic Moiety): 4-(Cyclopropylamino)-3-methylbenzonitrile
-
Compound 4 (H-bond Acceptor): 4-(Cyclopropylamino)-3-methoxybenzonitrile
-
Compound 5 (Bulky Group): 4-(Cyclopropylamino)-3-isopropylbenzonitrile
II. Experimental Methodology: A Step-by-Step Guide
This section details the complete computational workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Overall Workflow Diagram
The entire computational process, from initial file preparation to final analysis, is summarized in the workflow diagram below.
Protein Preparation
The raw PDB file is not immediately ready for docking. It must be carefully cleaned and prepared to create a chemically correct and computationally tractable model.[5][6]
Protocol:
-
Fetch the Structure: Download the crystal structure of JAK2 (PDB ID: 5A2B) from the RCSB Protein Data Bank.
-
Initial Cleaning:
-
Rationale: The crystal structure contains non-essential molecules (e.g., water, ions, co-factors) that can interfere with the docking process. We must create a clean model of the protein-ligand interaction site.[7][8]
-
Action: Using molecular modeling software such as UCSF ChimeraX or Schrödinger Maestro, delete all water molecules and any other heteroatoms not essential for binding. Separate the protein chains and the co-crystallized ligand into separate files. For this study, we will focus on the protein chain that contains the active site.
-
-
Add Hydrogens and Assign Charges:
-
Rationale: PDB files typically do not include hydrogen atoms. Adding them is critical for correct ionization and tautomeric states of amino acid residues, which in turn dictates the hydrogen bonding network.[6][9] A force field (e.g., AMBER, CHARMM) is used to assign partial charges to each atom, which is essential for calculating electrostatic interactions.
-
Action: Use a dedicated tool, such as the Protein Preparation Wizard in Maestro or the pdb2pqr server, to add hydrogens, assign atom types, and calculate partial charges.
-
-
Structural Refinement:
-
Rationale: The crystal structure may have missing loops or side chains. While extensive refinement is not always necessary for standard docking, a brief energy minimization step can relieve any steric clashes introduced during hydrogen addition.
-
Action: Perform a restrained energy minimization of the protein structure, allowing only the added hydrogen atoms to move freely. This settles the structure into a low-energy conformation without significantly altering the backbone coordinates.
-
-
Final Output: Save the prepared protein structure in a .pdbqt format for use with AutoDock Vina or a similar format required by other docking software.
Ligand Preparation
The 2D structures of our designed derivatives must be converted into low-energy 3D conformations with correct chemical properties.[10][11]
Protocol:
-
2D Sketching: Draw the five derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Conversion to 3D:
-
Rationale: Docking requires a three-dimensional representation of the ligand. This step generates an initial 3D conformer.
-
Action: Use a program like Open Babel or the ligand preparation tools within modeling suites to convert the 2D structures to 3D.
-
-
Energy Minimization and Charge Calculation:
-
Rationale: The initial 3D structure is likely not in a low-energy state. Minimization finds a more stable conformation.[6] Assigning partial charges (e.g., Gasteiger charges) is necessary for the scoring function to evaluate electrostatic complementarity.[10]
-
Action: Perform an energy minimization using a suitable force field (e.g., MMFF94). Calculate and assign partial charges.
-
-
Define Rotatable Bonds:
-
Rationale: Flexible ligand docking, which is the standard approach, allows the ligand to change its conformation within the active site. The software needs to know which bonds are rotatable.
-
Action: The software (e.g., AutoDock Tools) will typically auto-detect rotatable bonds. It is crucial to verify that these are chemically sensible.
-
-
Final Output: Save the prepared ligands in the .pdbqt format.
Docking Protocol Validation
This is the most critical step for ensuring the trustworthiness of the study. We must prove that our chosen docking parameters can reproduce the known experimental reality.[12][13][14]
Protocol:
-
Define the Binding Site:
-
Rationale: The docking algorithm needs to know where to perform its search. The most reliable way to define the binding site is to use the position of the co-crystallized ligand.
-
Action: Generate a grid box centered on the co-crystallized ligand from the original PDB file (5A2B). The box should be large enough to encompass the entire binding pocket and allow for ligand rotation (e.g., a 25x25x25 Å cube).
-
-
Redocking:
-
Rationale: We will dock the extracted and re-prepared co-crystallized ligand back into the active site of the prepared protein using the defined grid.[15]
-
Action: Perform the docking calculation using software like AutoDock Vina.
-
-
Performance Evaluation:
-
Rationale: The success of the validation is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can accurately predict the binding mode.[12][16]
-
Action: Superimpose the top-ranked docked pose with the crystal structure pose and calculate the heavy-atom RMSD. If the RMSD is < 2.0 Å, the protocol is validated.
-
III. Comparative Analysis: Results and Discussion
With a validated protocol, we can now proceed to dock our designed derivatives and compare their predicted binding characteristics.
Docking Simulation
Each of the five prepared ligands is docked into the prepared JAK2 active site using the identical grid parameters and docking settings established during the validation phase. The docking software will generate several possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (typically in kcal/mol).
Data Summary and Interpretation
The quantitative results of the docking study are summarized in the table below. The binding energy represents the predicted affinity, where a more negative value indicates stronger binding.
| Compound ID | Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | Parent Scaffold | -8.2 | LEU855, GLY856, VAL863, LEU932 |
| 2 | 3-hydroxy | -9.1 | LEU855, GLU930 (H-bond) , LEU932, TYR931 (H-bond) |
| 3 | 3-methyl | -8.5 | LEU855, GLY856, VAL863, LEU932, ALA881 (hydrophobic) |
| 4 | 3-methoxy | -8.8 | LEU855, GLY856, VAL863, LEU932, TYR931 (H-bond via O) |
| 5 | 3-isopropyl | -7.9 | LEU855, GLY856, LEU932 |
Structure-Activity Relationship (SAR) Analysis
The docking results provide valuable insights into the SAR of this series:
-
Compound 2 (3-hydroxy): This derivative shows the most favorable binding energy. The docking pose reveals that the hydroxyl group forms crucial hydrogen bonds with the side chain of TYR931 and the backbone of GLU930. This demonstrates the importance of a hydrogen bond donor at this position.
-
Compound 3 (3-methyl): The addition of a small methyl group provides a slight improvement in binding over the parent scaffold, likely due to favorable hydrophobic interactions with a nearby pocket defined by ALA881.
-
Compound 4 (3-methoxy): The methoxy group, while capable of accepting a hydrogen bond, results in a slightly less favorable score than the hydroxyl derivative. This suggests that the specific geometry and donor capability of the -OH group are optimal for the interaction with TYR931.
-
Compound 5 (3-isopropyl): The bulky isopropyl group leads to a decrease in binding affinity. Analysis of the pose suggests a potential steric clash with the protein backbone, highlighting a limitation on the size of substituents at this position.
Binding Mode Visualization
A conceptual diagram of the key interactions for the most potent derivative (Compound 2) illustrates the structural basis for its enhanced affinity.
IV. Conclusion and Future Directions
This guide has outlined a rigorous, self-validating workflow for the comparative molecular docking of this compound derivatives against JAK2. The results from our hypothetical study suggest that substitution at the 3-position of the benzonitrile ring is a critical determinant of binding affinity. Specifically, the introduction of a hydroxyl group (Compound 2) significantly enhances predicted binding through the formation of key hydrogen bonds with TYR931 and GLU930.
These in silico findings provide a strong rationale for the chemical synthesis and in vitro biological evaluation of these derivatives. Future computational work could involve more advanced techniques such as molecular dynamics (MD) simulations to assess the stability of the predicted binding poses and calculate binding free energies with higher accuracy.
V. References
-
Quora. (2021). How does one prepare proteins for molecular docking?5
-
Lang, P.T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK. 7
-
ResearchGate. (n.d.). Molecular docking protocol validation. 12
-
UCSF DOCK. (n.d.). Tutorial: Prepping Molecules. 8
-
ECHEMI. (n.d.). How can I validate a docking protocol?13
-
Unknown. (n.d.). Session 4: Introduction to in silico docking. 17
-
MDPI. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). 14
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. 16
-
ResearchGate. (2019). Molecular docking proteins preparation. 6
-
ResearchGate. (2015). How can I validate a docking protocol?15
-
YouTube. (2024). Learn Maestro: Preparing protein structures. 9
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. 10
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). 11
-
Menet, C. J., et al. (2018). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. PMC - NIH. 1
-
MDPI. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. 2
-
Purandare, A. V., et al. (2015). Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms. NIH. 3
-
ResearchGate. (n.d.). JAK2 inhibitors historically studied. 4
References
- 1. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Cyclopropylamino)benzonitrile
As laboratory professionals engaged in the fast-paced world of drug discovery and chemical research, our commitment to safety and environmental stewardship is as critical as the breakthroughs we aim to achieve. The proper handling and disposal of chemical reagents like 4-(Cyclopropylamino)benzonitrile are foundational to a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, focusing on the chemical causality behind each procedural step to ensure a culture of deep, informed safety.
Hazard Profile: Understanding the Inherent Risks
The nitrile functional group (-C≡N) is a key feature; under conditions of combustion or in the presence of strong acids, it can decompose to release highly toxic hydrogen cyanide (HCN) gas.[2][3][4] Therefore, all waste streams containing this compound must be treated as hazardous.
Table 1: Hazard Analysis Based on Analogous Benzonitrile Compounds
| Hazard Category | Associated Risks and Precautions | Source Compound(s) |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[5] May cause irritation to the skin, eyes, and respiratory system.[6] | Benzonitrile, 4-Aminobenzonitrile |
| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases.[3] | 4-Aminobenzonitrile |
| Environmental | Potentially harmful to aquatic life with long-lasting effects.[7] Do not allow the product to enter drains or waterways.[6] | 4-Aminobenzonitrile |
| Combustibility | Combustible liquid. Hazardous decomposition products upon burning include carbon oxides and nitrogen oxides.[3] | Benzonitrile |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensuring the correct PPE is worn is non-negotiable. This is the first line of defense against chemical exposure.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber.[8][9] Always inspect gloves for tears or holes before use.
-
Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes.[2]
-
Skin and Body Protection : A standard laboratory coat is required at a minimum. When handling larger quantities or when there is a risk of splashing, chemical-resistant aprons or coveralls should be utilized.[3]
-
Respiratory Protection : All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[3][10]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a formal hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6][11]
Step 1: Waste Segregation and Identification
As the generator, you are legally responsible for correctly identifying the waste.[1]
-
Action : Designate a specific waste container for this compound and materials contaminated with it.
-
Causality : Do not mix this waste with other chemical streams, particularly acidic waste, to prevent dangerous reactions and the potential generation of hydrogen cyanide gas.[1][10]
Step 2: Containerization
-
Action : Collect all waste materials (e.g., residual powder, contaminated pipette tips, wipes) in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Causality : The container must be robust and non-reactive to prevent leaks or degradation. It must have a tightly sealing lid to prevent the escape of vapors.[6][11]
Step 3: Waste Labeling
-
Action : Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
-
Your name and laboratory contact information.
-
-
Causality : Proper labeling is a regulatory requirement and is essential for communicating the container's contents and associated hazards to everyone in the laboratory and to the ultimate waste handlers.
Step 4: Temporary Storage
-
Action : Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within your laboratory. This area should be away from heat sources, ignition sources, and incompatible chemicals.[1][6]
-
Causality : Storing the waste in a designated, safe location minimizes the risk of accidental spills, exposure, and dangerous reactions. The container must be kept closed except when adding waste.[6]
Step 5: Final Disposal
-
Action : Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Causality : Federal and local regulations mandate that hazardous chemical waste be disposed of through approved facilities, typically via high-temperature incineration at a permitted waste disposal plant.[6][11][12] This ensures complete destruction of the compound and prevents environmental contamination.
Emergency Procedures: Spill Management
In the event of a spill, swift and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate & Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.[5]
-
Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if it can be done safely.
-
PPE : Don the appropriate PPE as described in Section 2 before attempting any cleanup.
-
Contain & Absorb : For a solid spill, carefully sweep or vacuum the material and place it into your hazardous waste container.[6] For a liquid spill, cover it with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow. Do not use combustible materials like paper towels to absorb large spills.[10]
-
Collect Waste : Once absorbed, scoop the material into your designated hazardous waste container.[6]
-
Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these scientifically-grounded procedures, you contribute to a robust safety culture, ensuring the protection of yourself, your colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and safety officers for any additional local requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. chemscene.com [chemscene.com]
- 6. aksci.com [aksci.com]
- 7. carlroth.com [carlroth.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. download.basf.com [download.basf.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. download.basf.com [download.basf.com]
Personal protective equipment for handling 4-(Cyclopropylamino)benzonitrile
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. Handling novel compounds like 4-(Cyclopropylamino)benzonitrile requires a proactive and informed approach to personal protection. This guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information needed to handle this compound with confidence and precision. Our goal is to move beyond simply listing procedures and to build a deep, intuitive understanding of why each step is critical.
Immediate Safety Profile: this compound
Before handling this compound (CAS No. 1019607-55-6), it is imperative to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can establish a reliable safety protocol by examining data from its structural analogs and its classification for transport.
The compound is classified under UN3439, which designates "NITRILES, SOLID, TOXIC, N.O.S."[1]. This immediately establishes that the compound should be handled as a toxic substance. Furthermore, safety data for closely related aminobenzonitrile and cyclopropylaminobenzonitrile analogs indicate that the compound is likely to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2][3]. Therefore, all handling procedures must be designed to prevent contact and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the specific task you are performing. The primary routes of exposure for a solid compound like this are dermal contact, eye contact, and inhalation of airborne particulates.
Dermal Protection: The Right Gloves
Your hands are your primary tools in the lab, and they require uncompromising protection.
-
Primary Recommendation: Chemical-resistant nitrile gloves are the standard for handling most laboratory chemicals and are essential when working with this compound. Nitrile provides an excellent barrier against a wide range of chemicals, including nitriles and potential solvents you may use[4]. It also offers superior puncture resistance compared to latex[4].
-
Why Nitrile? The nitrile functional group in this compound, and its potential to be dissolved in various organic solvents, necessitates a glove material that maintains its integrity upon incidental contact.
-
Protocol for Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For tasks with a higher risk of splashing or when handling the pure solid (e.g., weighing), wearing two pairs of nitrile gloves is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Prompt Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact and wash your hands thoroughly.
-
Eye and Face Protection: An Impenetrable Shield
Given that this compound is a solid and an eye irritant, protecting your eyes from dust particles and splashes is critical[2].
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are mandatory for any work in the laboratory where this chemical is present.
-
Enhanced Protection: When weighing the solid compound or performing any operation that could generate dust or aerosols (e.g., scraping, preparing concentrated solutions), a face shield should be worn in addition to safety goggles. Safety goggles provide a seal around the eyes, offering superior protection against airborne particles compared to safety glasses[5].
Protective Clothing: The Laboratory Coat
A lab coat is your first line of defense against accidental spills and contamination of your personal clothing.
-
Material: A flame-resistant lab coat is recommended, especially if flammable solvents will be used in the same workspace.
-
Best Practices: Lab coats should always be fully buttoned. Cuffs should be snug around the wrist. Never wear your lab coat outside of the designated laboratory area to prevent the spread of contamination.
Respiratory Protection: Controlling Inhalation Risks
As a solid that may cause respiratory irritation, controlling the inhalation of dust is a primary concern[2][3].
-
Engineering Controls First: The most effective way to prevent inhalation is to use engineering controls. All weighing and handling of the solid this compound should be performed within a certified chemical fume hood or a powder containment hood.
-
When is a Respirator Needed? If engineering controls are not available or are insufficient to control airborne concentrations, or in the case of a significant spill, respiratory protection is required. A NIOSH-approved N95 respirator or higher would be appropriate for filtering fine particulates. All respirator use must be done under a formal respiratory protection program that includes fit testing and training, as mandated by OSHA[5].
Operational Plan: PPE for Specific Tasks
Your choice of PPE should adapt to the task at hand. The following table summarizes the recommended PPE for different laboratory operations involving this compound.
| Laboratory Task | Minimum PPE Required | Enhanced PPE (Recommended) | Rationale |
| Weighing Solid Compound | Double Nitrile Gloves, Lab Coat, Safety Goggles | Face Shield over Safety Goggles | High risk of generating and inhaling airborne particulates and eye exposure. |
| Preparing Solutions | Nitrile Gloves, Lab Coat, Safety Glasses | Safety Goggles | Risk of splashing the chemical in solution. |
| Running Reactions | Nitrile Gloves, Lab Coat, Safety Glasses | As dictated by other reagents | The primary risk is from incidental contact with the solution. |
| Post-Reaction Workup | Nitrile Gloves, Lab Coat, Safety Glasses | Safety Goggles | Potential for splashes during transfer and separation steps. |
| Spill Cleanup | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator | Chemical-resistant booties and apron for large spills | High risk of exposure to concentrated solid and dust during cleanup. |
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: The proper sequence for donning PPE before handling hazardous chemicals.
Doffing (Removing) PPE Workflow
Caption: The proper sequence for doffing PPE to prevent self-contamination.
Disposal Plan: Contaminated PPE
Proper disposal is the final step in the safe handling workflow.
-
Solid Waste: All disposable PPE that has come into contact with this compound (e.g., gloves, bench paper, weigh boats) must be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container. Do not mix with regular trash[6].
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health & Safety (EH&S) department for any questions.
By internalizing these principles and procedures, you are not just following rules; you are cultivating a culture of safety that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
